N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 23.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-5(15)14-8-3-2-6(4-7(8)10)9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMZQPODCUCPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371517 | |
| Record name | N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727140 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
247170-19-0 | |
| Record name | N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Preamble: From Chemical Intermediate to Bioactive Candidate
This compound is a halogenated aromatic amide. While often cataloged as a synthetic intermediate, its structural motifs—a substituted aniline core—are present in a wide array of bioactive molecules, ranging from kinase inhibitors to agrochemicals. The absence of a well-documented, singular mechanism of action for this specific molecule presents not a void, but an opportunity for discovery.
This guide eschews a conventional summary of known facts. Instead, it provides a strategic framework for the systematic investigation and elucidation of the biological mechanism of this compound. We will proceed from foundational physiochemical characterization to hypothesis-driven biological assays, outlining the core logic and experimental design required to move this compound from a chemical entity to a characterized bioactive agent.
Part 1: Foundational Analysis & Hypothesis Generation
A molecule's structure dictates its function. Before embarking on complex biological assays, a thorough analysis of the physicochemical properties of this compound is paramount. This initial step provides critical insights that inform subsequent experimental design.
Structural & Physicochemical Profiling
The subject molecule consists of an acetamide linked to a 2-chloro-4-(trifluoromethyl)phenyl ring.
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Trifluoromethyl (CF3) Group : This powerful electron-withdrawing group significantly impacts the molecule's properties. It increases lipophilicity, which can enhance membrane permeability, and can improve metabolic stability by blocking potential sites of oxidation. The CF3 group is a hallmark of many successful pharmaceuticals, including the multi-kinase inhibitor Sorafenib.
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Chloro (Cl) Group : The ortho-chloro substituent further modulates the electronic environment of the phenyl ring and can influence binding orientation within protein pockets through halogen bonding.
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Acetamide Linker : This group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), suggesting potential for specific interactions with biological targets. It is also a potential site for metabolic hydrolysis by amidase enzymes.
A preliminary in silico analysis using tools like SwissADME can provide predictions for solubility, lipophilicity (LogP), and potential for oral bioavailability, guiding formulation and initial assay concentration choices.
Hypothesis Generation from Structural Analogs
The core structure is analogous to several classes of bioactive compounds. This similarity forms the basis of our initial mechanistic hypotheses.
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Hypothesis 1: Kinase Inhibition. The trifluoromethylphenyl moiety is a key pharmacophore in numerous FDA-approved kinase inhibitors like Sorafenib and Regorafenib. These drugs target signaling pathways crucial for cell proliferation and angiogenesis. It is plausible that this compound could act as a scaffold that binds to the ATP-binding pocket of certain kinases.
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Hypothesis 2: Disruption of Mitochondrial Respiration. Substituted anilides are known to interfere with mitochondrial function. For instance, the fungicide carboxin targets succinate dehydrogenase (Complex II) in the electron transport chain. The lipophilic nature of our compound would facilitate its accumulation in the mitochondrial membrane, making this a viable hypothesis.
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Hypothesis 3: Ion Channel Modulation. The overall lipophilicity and the presence of electronegative groups suggest the compound could partition into cell membranes and modulate the function of ion channels, a mechanism common to some anesthetics and anticonvulsants with aromatic structures.
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Hypothesis 4: Pro-drug Activation. The acetamide group could be a metabolic handle. Hydrolysis by cellular amidases would release 2-chloro-4-(trifluoromethyl)aniline, a potentially more reactive or toxic species. This "Trojan horse" mechanism is a known activation strategy for some therapeutic agents.
The following diagram illustrates the workflow for hypothesis generation, starting from the core molecular structure.
Caption: Workflow from structural analysis to mechanistic hypothesis generation.
Part 2: Experimental Validation Cascade
With a set of testable hypotheses, we can now design a multi-tiered experimental cascade to systematically investigate the compound's mechanism of action. The cascade is designed to move from broad, cell-based phenotypic screens to specific, target-based biochemical assays.
Tier 1: Phenotypic Screening & Cytotoxicity Profiling
The initial goal is to determine if the compound has any biological activity and at what concentration.
Protocol 1: Cell Viability Assessment
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Cell Line Selection : Utilize a panel of cell lines representing different tissue types (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HepG2 hepatocarcinoma) to identify potential tissue-specific effects.
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Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a concentration range from 100 µM down to 1 nM.
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Assay Execution : Seed cells in 96-well plates. After 24 hours, treat with the compound concentration gradient. Incubate for 48-72 hours.
-
Viability Measurement : Use a resazurin-based assay (e.g., CellTiter-Blue). This measures mitochondrial reductase activity, providing an early clue if Hypothesis 2 is relevant.
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Data Analysis : Plot cell viability against log[concentration] and fit a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each cell line.
Trustworthiness Check : A low IC50 (<10 µM) suggests potent bioactivity and warrants further investigation. A flat dose-response curve may indicate low potency, insolubility, or lack of activity under these conditions.
Tier 2: Target Class Deconvolution
If the compound shows significant cytotoxicity, the next step is to narrow down which of our primary hypotheses is most likely.
Workflow 2.1: Testing the Kinase Inhibition Hypothesis (H1)
A broad-panel kinase screen is the most efficient method.
-
Methodology : Submit the compound for screening against a large panel of recombinant human kinases (e.g., the Eurofins KinaseProfiler™ or Reaction Biology HotSpot™ service) at a fixed concentration (e.g., 1 or 10 µM).
-
Data Interpretation : A significant (>50-75%) inhibition of one or more kinases identifies primary targets. Follow-up with IC50 determination for the most promising hits to confirm potency and selectivity.
Workflow 2.2: Testing the Mitochondrial Disruption Hypothesis (H2)
This involves direct measurement of mitochondrial function.
-
Methodology : Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in live cells. This provides a real-time assessment of mitochondrial respiration.
-
Experimental Protocol :
-
Seed cells on a Seahorse XF plate.
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Treat with the compound at its IC50 concentration.
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Perform a "Mito Stress Test" by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I/III inhibitors).
-
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Data Interpretation : A decrease in basal or maximal respiration following compound treatment strongly supports a mechanism involving inhibition of the electron transport chain.
The following diagram outlines the experimental decision tree based on Tier 1 results.
Caption: Decision workflow for progressing from phenotypic screening to target deconvolution.
Workflow 2.3: Testing the Pro-drug Hypothesis (H4)
This requires identifying the hydrolyzed metabolite.
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Methodology : Incubate the parent compound with liver microsomes or S9 fractions (which contain high levels of metabolic enzymes, including amidases) in the presence of necessary cofactors.
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Analysis : Analyze the reaction mixture using Liquid Chromatography-Mass Spectrometry (LC-MS).
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Data Interpretation : The appearance of a mass peak corresponding to 2-chloro-4-(trifluoromethyl)aniline, coupled with a decrease in the parent compound, confirms metabolic activation via hydrolysis. The biological activity of the aniline metabolite should then be tested independently.
Part 3: Target Validation & Advanced Mechanistic Studies
Positive results from Tier 2 assays provide strong evidence for a specific mechanism. The final phase involves direct target engagement and elucidating the downstream consequences.
If a kinase target is identified (from H1):
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Cellular Target Engagement : Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the target kinase inside intact cells. An increase in the thermal stability of the kinase in the presence of the compound is a definitive sign of engagement.
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Downstream Signaling : Perform Western blot analysis to measure the phosphorylation status of known substrates of the target kinase. A reduction in substrate phosphorylation upon compound treatment validates the mechanism of action.
If mitochondrial disruption is confirmed (from H2):
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Isolate Mitochondria : Perform high-resolution respirometry on isolated mitochondria to pinpoint which complex of the electron transport chain is being inhibited.
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Enzymatic Assays : Use specific enzymatic assays for each complex (e.g., Complex I activity assay) to confirm direct inhibition by the compound.
Summary Data Table
The following table structure should be used to collate data as it is generated through this investigative process.
| Assay Type | Parameter | Cell Line / System | Result (e.g., IC50, % Inhibition) | Implication for MoA |
| Tier 1: Phenotypic | Cell Viability | A549 | 5.2 µM | Compound is cytotoxic at low micromolar levels. |
| Cell Viability | HepG2 | 8.1 µM | Potency is not highly cell-line specific. | |
| Tier 2: Kinase | Kinase Panel Screen | Recombinant c-RAF | 85% Inhibition @ 1 µM | Potential c-RAF kinase inhibitor (Hypothesis 1). |
| Kinase Panel Screen | Recombinant p38α | 15% Inhibition @ 1 µM | Selective for c-RAF over p38α. | |
| Tier 2: Mito | Seahorse OCR | A549 | 60% ↓ in Basal Resp. | Potential mitochondrial disruption (Hypothesis 2). |
| Tier 3: Target | CETSA | A549 Lysates | ΔTm = +3.5°C for c-RAF | Confirms direct binding to c-RAF in cells. |
| Western Blot | A549 | 75% ↓ in p-MEK | Confirms inhibition of RAF-MEK signaling pathway. |
Conclusion
The mechanism of action for this compound is not pre-defined in the literature, demanding a systematic, hypothesis-driven approach. By leveraging structural analogy to guide hypothesis generation and employing a tiered experimental cascade—from broad phenotypic screens to specific target engagement assays—researchers can efficiently and rigorously elucidate its biological function. This framework not only provides a path to understanding this specific molecule but also serves as a robust template for the mechanistic investigation of other novel chemical entities.
References
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Title: The role of fluorine in drug design and development. Source: Future Medicinal Chemistry URL: [Link]
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Title: Sorafenib and regorafenib: the new standard of care for the treatment of advanced hepatocellular carcinoma. Source: Liver Cancer URL: [Link]
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Title: Fungicide resistance in pathogenic fungi. Source: Fungal Diversity URL: [Link]
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Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [Link]
An In-depth Technical Guide on the Biological Activity of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide and Related Analogs
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activities associated with N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide and structurally related analogs. The strategic incorporation of chloro and trifluoromethyl moieties onto the phenylacetamide scaffold imparts a range of pharmacologically relevant properties, including potential antimicrobial, anti-inflammatory, and kinase inhibitory activities. This document will delve into the synthesis, proposed mechanisms of action, and the critical role of these substitutions in modulating biological outcomes. Detailed experimental protocols and structure-activity relationship (SAR) insights are provided to empower researchers in the exploration and development of this promising class of compounds.
Introduction: The Chemical Rationale for this compound
The N-phenylacetamide core is a privileged scaffold in medicinal chemistry, serving as the foundation for numerous therapeutic agents. The deliberate introduction of halogen substituents, particularly chlorine and the trifluoromethyl (CF3) group, is a well-established strategy to modulate a molecule's physicochemical and pharmacological properties.
The trifluoromethyl group, in particular, is of significant interest in drug design. Its strong electron-withdrawing nature can profoundly influence the acidity of nearby protons and the overall electronic distribution of the aromatic ring. Furthermore, the CF3 group enhances metabolic stability by blocking sites susceptible to oxidative metabolism and increases lipophilicity, which can improve membrane permeability and cellular uptake[1]. The presence of a chlorine atom further contributes to the electronic landscape and lipophilicity of the molecule, and in some cases, can facilitate key binding interactions with biological targets[2][3].
This compound, with its specific substitution pattern, represents a compelling candidate for biological investigation. The ortho-chloro substituent can induce a conformational twist in the molecule, potentially influencing its binding to target proteins. The para-trifluoromethyl group, with its strong electronic pull, can modulate the reactivity of the entire phenyl ring system. This guide will explore the known and potential biological activities stemming from this unique chemical architecture.
Synthesis and Characterization
The synthesis of this compound and its analogs typically proceeds through a standard acylation reaction.
General Synthesis Protocol
A common and efficient method for the synthesis of N-phenylacetamides involves the reaction of a substituted aniline with an acylating agent, such as acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acid byproduct. For compounds with an N-chloroacetyl group, chloroacetyl chloride is the reagent of choice[4].
Exemplary Protocol for a Structurally Related Analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide:
This protocol, adapted from the synthesis of a close analog, provides a robust starting point for the synthesis of this compound[3].
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Materials:
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2-chloro-4-(trifluoromethyl)aniline (starting material)
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Acetyl chloride or Acetic Anhydride
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Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
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Tertiary amine base (e.g., triethylamine, pyridine)
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Standard laboratory glassware and magnetic stirrer
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Ice bath
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Procedure:
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Dissolve 2-chloro-4-(trifluoromethyl)aniline (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
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Add the tertiary amine base (1.1 equivalents) to the solution and stir.
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Cool the reaction mixture to 0°C using an ice bath.
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Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled solution.
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Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, continuing to stir for 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with the addition of water.
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Extract the product into an organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
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Causality Behind Experimental Choices:
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Anhydrous Conditions: The use of an anhydrous solvent and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive acetyl chloride.
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Base: The tertiary amine base acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
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Controlled Temperature: The initial cooling to 0°C helps to control the exothermic nature of the acylation reaction, minimizing the formation of side products.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
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Mass Spectrometry (MS): To confirm the molecular weight.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H and C=O stretches of the amide).
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Melting Point Analysis: As an indicator of purity.
Biological Activities and Mechanisms of Action
While specific biological data for this compound is limited in publicly available literature, the activities of structurally similar compounds provide strong indications of its potential therapeutic applications.
Antimicrobial Activity
Research on chloro- and trifluoromethyl-substituted acetamides has revealed promising antimicrobial properties. A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated its potential against Klebsiella pneumoniae[3]. The presence of the chloro group was found to be crucial for its antibacterial effect.
Proposed Mechanism of Action:
The antimicrobial mechanism of halo-acetamides is often attributed to their ability to act as alkylating agents. The electrophilic carbon of the chloroacetyl group can react with nucleophilic residues (e.g., cysteine, histidine) in essential bacterial enzymes or proteins, leading to their inactivation and subsequent cell death. The trifluoromethyl group can enhance the lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is a fundamental measure of a compound's antimicrobial potency.
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Workflow:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a bacterial growth medium (e.g., Mueller-Hinton broth).
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Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
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Include positive (no compound) and negative (no bacteria) controls.
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Incubate the plate at 37°C for 18-24 hours.
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Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
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Data Presentation:
| Compound | Target Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | Hypothetical Data |
| This compound | Escherichia coli | Hypothetical Data |
| Vancomycin (Control) | Staphylococcus aureus | Reference Value |
| Ciprofloxacin (Control) | Escherichia coli | Reference Value |
Table 1: Hypothetical MIC data for this compound against representative Gram-positive and Gram-negative bacteria.
Kinase Inhibitory and Anticancer Activity
The 2-chloro-N-phenylacetamide scaffold is a key component of several known kinase inhibitors. For instance, a compound with a 2-(4-chloro-3-(trifluoromethyl)phenyl)acetamide moiety has been identified as a potent and orally available inhibitor of c-KIT kinase, which is implicated in gastrointestinal stromal tumors[5].
Proposed Mechanism of Action:
Many kinase inhibitors function by competing with ATP for binding to the active site of the kinase. The N-phenylacetamide core can form crucial hydrogen bonds with the hinge region of the kinase domain, while the substituted phenyl ring can occupy a hydrophobic pocket. The specific substitution pattern on the phenyl ring is critical for achieving potency and selectivity for the target kinase. The trifluoromethyl group can enhance binding affinity through favorable interactions within the hydrophobic pocket.
Experimental Workflow: Kinase Inhibition Assay
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Diagram of Kinase Inhibition Assay Workflow:
A generalized workflow for an in vitro kinase inhibition assay.
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| This compound | c-KIT | Hypothetical Data |
| Sunitinib (Control) | c-KIT | Reference Value |
Table 2: Hypothetical IC50 data for this compound against a target kinase.
Anti-inflammatory Activity
Substituted acetamides have also been investigated for their anti-inflammatory properties. The mechanism of action in this context can be varied, but often involves the inhibition of pro-inflammatory enzymes or signaling pathways.
Proposed Mechanism of Action:
One potential mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, important mediators of inflammation. The N-phenylacetamide structure shares some similarities with known COX inhibitors. Another possibility is the modulation of inflammatory signaling pathways such as NF-κB.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
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Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
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Pre-treat the cells with various concentrations of this compound for 1 hour.
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Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
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After 24 hours of incubation, collect the cell supernatant.
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Measure the levels of pro-inflammatory mediators, such as nitric oxide (NO) using the Griess reagent, or cytokines (e.g., TNF-α, IL-6) using ELISA.
Structure-Activity Relationship (SAR) Insights
The biological activity of this class of compounds is highly dependent on the nature and position of the substituents on the phenyl ring.
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Trifluoromethyl Group: As previously mentioned, the CF3 group generally enhances activity by increasing lipophilicity and metabolic stability[1]. Its position on the ring can influence selectivity for different biological targets.
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Chloro Group: The position of the chlorine atom is critical. An ortho-chloro substituent can induce a non-planar conformation between the phenyl ring and the acetamide group, which may be favorable for binding to some protein targets.
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Acetamide Moiety: The N-H and C=O groups of the acetamide are often involved in crucial hydrogen bonding interactions with the target protein.
Logical Relationship Diagram of SAR:
Structure-activity relationships of substituted N-phenylacetamides.
In Vivo and Pharmacokinetic Considerations
For any compound to be a viable drug candidate, it must possess favorable pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) properties. While no specific data exists for this compound, studies on similar molecules, such as the previously mentioned c-KIT inhibitor, have shown good in vivo pharmacokinetic profiles in mice, rats, and dogs, as well as in vivo antitumor efficacy[5].
Typical Experimental Protocol for In Vivo Efficacy Study (Xenograft Model):
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Implant human tumor cells (e.g., a line with a relevant kinase mutation) subcutaneously into immunocompromised mice.
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Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.
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Administer this compound (formulated in a suitable vehicle) orally or via intraperitoneal injection at a predetermined dose and schedule.
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Monitor tumor growth over time using caliper measurements.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to assess target engagement).
Conclusion and Future Directions
This compound and its analogs represent a class of compounds with significant potential for further investigation in the fields of infectious diseases, oncology, and inflammatory disorders. The strategic combination of chloro and trifluoromethyl substituents on the N-phenylacetamide scaffold provides a powerful platform for the development of novel therapeutic agents.
Future research should focus on:
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Definitive Synthesis and Characterization: Establishing a fully characterized synthesis for this compound.
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Broad Biological Screening: Testing the compound against a wide range of microbial strains, cancer cell lines, and kinase panels to identify its primary biological targets.
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Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its observed biological activities.
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In Vivo Efficacy and Pharmacokinetic Profiling: Evaluating its therapeutic potential and drug-like properties in relevant animal models.
This technical guide serves as a foundational resource to stimulate and guide further research into this promising area of medicinal chemistry.
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Marin, A., Lima, L. M., Solano, B., Vicente, E., Pérez Silanes, S., Maurel, S., ... & Deharo, E. (2008). Antiplasmodial structure-activity relationship of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives. Experimental Parasitology, 118(1), 25–31. [Link]
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Hübner, E., Engl, J., Spona, D., Hejl, M., & Jakupec, M. A. (2014). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. Chemistry, 20(38), 12096–12105. [Link]
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Pandey, S. K., Saini, A., & Pandey, R. K. (2007). Structure-activity relationship among purpurinimides and bacteriopurpurinimides: trifluoromethyl substituent enhanced the photosensitizing efficacy. Journal of medicinal chemistry, 50(8), 1935–1943. [Link]
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ResearchGate. (2019). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). [Link]
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Cordeiro, L. A., Peixoto, A. A., de Araújo, D. A. S., de Oliveira, A. C. D., de Almeida, A. C. G., de Oliveira, A. P., ... & de Assis, C. R. D. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]
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A Technical Guide to the Structural Elucidation of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Foreword: The Imperative of Unambiguous Characterization
In the landscape of modern drug discovery and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide is a compound of significant interest, often serving as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chloro group, an amide linkage, and a trifluoromethyl moiety, presents a distinct analytical challenge that demands a multi-faceted approach. This guide provides an in-depth, experience-driven framework for the structural elucidation of this molecule, moving beyond mere procedural steps to explain the scientific rationale behind each analytical choice. Our objective is to present a self-validating workflow that ensures the highest degree of confidence in the final structural assignment, a critical standard for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Profile
Before delving into spectroscopic analysis, a foundational understanding of the target molecule's properties is essential. These data provide the theoretical values against which experimental results will be benchmarked.
Caption: A typical synthetic route for this compound.
The Analytical Triad: An Integrated Elucidation Strategy
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry: Defining the Molecular Formula and Fragmentation
Causality: MS is the first port of call. Its primary function is to determine the molecular weight with high precision, providing a direct confirmation of the elemental composition. Furthermore, the fragmentation pattern generated under ionization offers a "fingerprint" that reveals the molecule's constituent parts.
Expected Data & Interpretation
-
Molecular Ion (M⁺): The high-resolution mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of 237.0168 Da. [1][2]* Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M⁺ and M+2 isotopic cluster will be observed in an approximate 3:1 intensity ratio. This is a definitive indicator of a single chlorine atom in the structure. [3]* Fragmentation: Electron Ionization (EI) will induce predictable fragmentation. The primary cleavage is expected at the amide bond. The presence of the CF₃ group, a stable radical, can lead to its characteristic loss or rearrangements. [4][5][6]
Caption: Predicted major fragmentation pathways in EI-MS.
Table 2: Predicted Mass Spectrometry Fragments
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Description |
|---|---|---|
| 237 | [C₉H₇ClF₃NO]⁺ | Molecular Ion (M⁺) |
| 195 | [C₇H₄ClF₃N]⁺ | Loss of ketene (-CH₂CO) |
| 160 | [C₇H₄F₃N]⁺ | Loss of chlorine from m/z 195 |
| 43 | [C₂H₃O]⁺ | Acetyl cation |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Setup: Calibrate the mass spectrometer using a suitable standard (e.g., perfluorotributylamine, PFTBA). Set the ion source to EI mode with a standard electron energy of 70 eV.
-
Injection: Introduce the sample into the instrument via a direct insertion probe or GC inlet. If using a probe, gently heat to volatilize the sample.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 40-300 to ensure capture of the molecular ion and key fragments.
-
Analysis: Analyze the resulting spectrum, identifying the molecular ion peak, its isotopic pattern, and major fragment ions. Compare experimental masses to theoretical values.
NMR Spectroscopy: Mapping the Atomic Connectivity
Causality: NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the complete carbon-hydrogen-fluorine framework.
¹H NMR Spectroscopy: Proton Environment
The proton NMR spectrum will confirm the presence of the aromatic ring, the amide proton, and the acetyl methyl group. The substitution pattern on the ring creates a distinct splitting pattern for the aromatic protons.
-
Aromatic Region (~7.5-8.5 ppm): Three protons on the aromatic ring will appear as complex multiplets due to their coupling with each other. The proton ortho to the bulky chlorine atom and amide group may be shifted further downfield.
-
Amide Proton (~8.0-9.0 ppm): A broad singlet corresponding to the N-H proton. Its chemical shift can be concentration and solvent dependent.
-
Methyl Protons (~2.2 ppm): A sharp singlet integrating to three protons, characteristic of the acetyl methyl group (CH₃).
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals all unique carbon environments. The presence of the highly electronegative trifluoromethyl group will have a significant effect, causing the carbon to which it is attached to appear as a quartet due to ¹J-CF coupling. [7][8]
-
Carbonyl Carbon (~168-170 ppm): The amide C=O carbon.
-
Aromatic Carbons (~120-140 ppm): Six distinct signals are expected for the aromatic carbons, though some may overlap. The carbon attached to the CF₃ group will appear as a quartet with a large coupling constant (~35 Hz).
-
Methyl Carbon (~24 ppm): The acetyl CH₃ carbon.
-
CF₃-bearing Carbon (~125 ppm, q): The carbon directly bonded to the three fluorine atoms will show a characteristic quartet splitting.
¹⁹F NMR Spectroscopy: The Fluorine Signature
This is a simple yet powerful experiment. The presence of a single trifluoromethyl group will result in a single, sharp resonance in the ¹⁹F NMR spectrum. [9][10]This provides unambiguous evidence for the CF₃ moiety.
Table 3: Predicted NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.5 | d | Aromatic C-H |
| ~7.7 | d | Aromatic C-H | |
| ~7.5 | dd | Aromatic C-H | |
| ~8.2 | br s | N-H | |
| ~2.2 | s | -COCH₃ | |
| ¹³C | ~169 | s | C=O |
| ~120-140 | m | 6 x Aromatic C | |
| ~125 | q, ¹JCF ≈ 275 Hz | -CF₃ | |
| ~24 | s | -COCH₃ |
| ¹⁹F | ~ -63 | s | -CF₃ |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum on a 400 MHz or higher spectrometer. Ensure proper shimming for optimal resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An adequate number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.
-
Data Processing: Process all spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction). Calibrate the chemical shifts relative to the residual solvent peak (for ¹H and ¹³C) or an external standard.
Infrared Spectroscopy: Identifying Functional Groups
Causality: IR spectroscopy provides confirmation of the key functional groups present in the molecule. The vibrational frequencies of bonds like C=O, N-H, C-F, and C-Cl serve as diagnostic markers that complement the connectivity data from NMR.
-
N-H Stretch: A moderate to sharp absorption band around 3300-3250 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1680-1660 cm⁻¹. This is one of the most characteristic peaks in the spectrum.
-
N-H Bend (Amide II): A moderate absorption around 1550-1530 cm⁻¹.
-
C-F Stretches: Very strong, characteristic absorption bands in the 1350-1100 cm⁻¹ region, indicative of the trifluoromethyl group. [11][12]* Aromatic C=C Stretches: Multiple sharp bands of variable intensity between 1600-1450 cm⁻¹. [13]* C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically around 800-600 cm⁻¹. [14] Table 4: Characteristic Infrared Absorption Frequencies
Frequency Range (cm⁻¹) Vibration Type Functional Group 3300 - 3250 N-H Stretch Amide ~3100 Aromatic C-H Stretch Aromatic Ring 1680 - 1660 C=O Stretch (Amide I) Amide 1550 - 1530 N-H Bend (Amide II) Amide 1600 - 1450 C=C Stretches Aromatic Ring 1350 - 1100 C-F Stretches Trifluoromethyl | 800 - 600 | C-Cl Stretch | Aryl Halide |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Label the major absorption bands and assign them to their corresponding functional groups.
Conclusion: A Synthesis of Evidence
The structural elucidation of this compound is achieved not by a single measurement, but by the logical synthesis of complementary data.
-
Mass Spectrometry confirms the elemental formula (C₉H₇ClF₃NO) and the presence of one chlorine atom.
-
NMR Spectroscopy maps the precise atomic connectivity, confirming the 1,2,4-trisubstituted aromatic ring, the acetamide group, and the trifluoromethyl moiety.
-
Infrared Spectroscopy validates the presence of all key functional groups (amide, aromatic ring, CF₃, C-Cl).
This integrated, multi-technique workflow provides an unassailable confirmation of the molecular structure. Each piece of data corroborates the others, fulfilling the principle of a self-validating system and providing the absolute confidence required for progression in research and development.
References
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PubChem. N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
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Amerigo Scientific. This compound. Available at: [Link]
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Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 4, 402-410. Available at: [Link]
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Nenarokov, M.V., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes, 6(139). Available at: [Link]
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Randle, R. R., & Whiffen, D. H. (1955). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society (Resumed), 1311-1313. Available at: [Link]
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Wang, H. Y., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 24(5), 761-767. Available at: [Link]
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SpectraBase. 1,3-Bis(trifluoromethyl)benzene. Wiley-VCH. Available at: [Link]
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SpectraBase. acetamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-.... Wiley-VCH. Available at: [Link]
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Miyajima, G., et al. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Chemistry Letters, 14(2), 1505-1508. Available at: [Link]
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Douglas, J. T., et al. (2019). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. ACS Central Science, 5(11), 1838-1846. Available at: [Link]
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Zhu, Z., et al. (2023). Visible-Light-Promoted Cascade Radical Trifluoromethylation/Cyclization for the Synthesis of Trifluoromethylated Tricyclic Quinoxalinonyl Compounds. The Journal of Organic Chemistry. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Available at: [Link]
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Kobayashi, Y., et al. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901-1905. Available at: [Link]
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Srinivasa, G. R., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. IUCrData, 8(5). Available at: [Link]
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Tlekhusezh, M. A., et al. (2020). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 89(10), 1085-1108. Available at: [Link]
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Smith, B. C. (2018). Halogenated Organic Compounds. Spectroscopy, 33(1), 14-21. Available at: [Link]
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Gleissner, M., et al. (2022). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 126(3), 701-708. Available at: [Link]
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Kang, S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194. Available at: [Link]
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Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o993. Available at: [Link]
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Tran, D. N., et al. (2012). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Organic Letters, 14(15), 3932-3935. Available at: [Link]
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An In-Depth Technical Guide to N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide: Synthesis, Properties, and Potential Applications
Foreword: Unveiling a Versatile Chemical Intermediate
In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine and chlorine atoms into molecular scaffolds has become a cornerstone of rational drug design. These halogens can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide, a molecule featuring both of these key halogens, represents a significant, albeit not widely publicized, chemical entity. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, from its fundamental properties and synthesis to its potential therapeutic applications. While the specific discovery and detailed historical timeline of this compound are not extensively documented in seminal publications, its emergence in chemical databases in the mid-2000s points to its role as a valuable building block in contemporary research endeavors. This guide will, therefore, focus on the practical and theoretical aspects of this compound, grounded in established chemical principles and analogous scientific literature.
Physicochemical Properties and Structural Elucidation
This compound, with the Chemical Abstracts Service (CAS) registry number 247170-19-0, is a solid organic compound at room temperature. Its molecular structure and key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClF₃NO | [1][2] |
| Molecular Weight | 237.61 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid | |
| CAS Number | 247170-19-0 | [1] |
| PubChem CID | 2736671 | [1] |
| MDL Number | MFCD01313231 | [2] |
The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, and a chlorine atom on the phenyl ring significantly influences the electronic and steric properties of the molecule. These substitutions are known to enhance the metabolic stability of drug candidates and can contribute to stronger interactions with biological targets.[3]
Synthesis and Mechanistic Insights
The synthesis of this compound is not explicitly detailed in a standalone publication. However, based on established methods for the synthesis of N-aryl acetamides, a robust and reliable synthetic route can be postulated. The most common and efficient method involves the acylation of the corresponding aniline, 2-chloro-4-(trifluoromethyl)aniline, with an acetylating agent.
Proposed Synthetic Pathway
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-chloro-4-(trifluoromethyl)aniline attacks the electrophilic carbonyl carbon of acetyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the final acetamide product. The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
The following is a generalized, yet detailed, protocol for the laboratory-scale synthesis of this compound.
Materials:
-
2-chloro-4-(trifluoromethyl)aniline
-
Acetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-4-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Addition of Acetylating Agent: Cool the solution in an ice bath to 0-5 °C. Add acetyl chloride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a pure crystalline solid.
Potential Biological Activities and Therapeutic Applications
While specific biological data for this compound is not abundant in peer-reviewed literature, the structural motifs present in the molecule are well-represented in compounds with known biological activities. The chloro and trifluoromethyl substitutions are key pharmacophores that can impart desirable drug-like properties.
Antimicrobial Potential
Derivatives of N-phenylacetamide have been investigated for their antimicrobial properties. The presence of a chloro group on the acetamide moiety, as seen in related N-(substituted phenyl)-2-chloroacetamides, has been shown to be crucial for enhancing antibacterial and antifungal activity.[4] For instance, studies on similar acetamides have demonstrated activity against various bacterial strains.[5] The trifluoromethyl group can further enhance this activity by increasing the lipophilicity of the molecule, which may facilitate its passage through bacterial cell membranes.
Anti-inflammatory Properties
The N-phenylacetamide scaffold is also present in a number of compounds with anti-inflammatory effects. For example, N-(2-hydroxyphenyl)acetamide has been shown to possess anti-arthritic and anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as IL-1β and TNF-α.[6] While the exact mechanism for this compound is unknown, it is plausible that it could modulate inflammatory pathways. The electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the N-H proton, which may be important for interactions with biological targets involved in inflammation.
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An In-depth Technical Guide to N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide is a halogenated acetamide derivative that has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique structural features, including the chloro and trifluoromethyl substituents on the phenyl ring, impart distinct physicochemical properties that make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological applications of this compound. Drawing on established synthetic protocols and extrapolating from studies on structurally related compounds, this document aims to equip researchers with the foundational knowledge necessary to explore the full therapeutic potential of this versatile molecule and its derivatives.
Introduction: The Chemical and Biological Significance of Fluorinated Scaffolds
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group (–CF3), in particular, is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. When combined with other halogens, such as chlorine, these effects can be further modulated, offering a powerful strategy for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound embodies this principle, presenting a scaffold with inherent potential for diverse biological activities. While direct and extensive research on this specific molecule is emerging, the broader class of acetamide derivatives has shown significant promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide will synthesize the available information to provide a detailed understanding of this compound's core attributes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, reactivity, and suitability for various analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClF₃NO | |
| Molecular Weight | 237.61 g/mol | |
| CAS Number | 247170-19-0 | |
| Appearance | Solid | |
| Solubility (at pH 7.4) | 23.1 µg/mL | |
| InChI Key | QRMZQPODCUCPQD-UHFFFAOYSA-N |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the acylation of 2-chloro-4-(trifluoromethyl)aniline. This reaction is a standard procedure in organic synthesis and can be adapted from established protocols for similar acetamide derivatives.
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for this compound.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of a structurally similar compound, 2-chloro-N-(4-hydroxyphenyl)acetamide, and provides a reliable method for obtaining the target compound.[1]
Materials:
-
2-chloro-4-(trifluoromethyl)aniline
-
Acetyl chloride or Acetic Anhydride
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or acetic acid)
-
Base (e.g., triethylamine or sodium acetate)
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 2-chloro-4-(trifluoromethyl)aniline (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). If using a base like triethylamine, add it to the solution (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acetylating agent (1.05 eq) dropwise to the stirred solution. If using acetic acid as the solvent, a base like sodium acetate can be added after the addition of the acetylating agent.[1]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
If using an organic solvent, separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group, signals for the aromatic protons, and a broad singlet for the amide proton. The chemical shifts of the aromatic protons will be influenced by the chloro and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the carbonyl carbon, and the aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (237.61 g/mol ), along with characteristic fragmentation patterns. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) should be observable in the molecular ion peak.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the carbonyl group, and C-H stretches of the aromatic ring and methyl group.
Biological Activities and Potential Applications
While direct biological studies on this compound are not extensively reported, research on structurally similar compounds provides strong indications of its therapeutic potential.
Kinase Inhibition
Derivatives of this compound have shown significant activity as kinase inhibitors. A notable example is the discovery of a potent inhibitor of c-KIT kinase, which plays a crucial role in the development of gastrointestinal stromal tumors (GISTs).[2][3] The 2-(4-chloro-3-(trifluoromethyl)phenyl)acetamide moiety was identified as a key pharmacophore in this class of inhibitors.[2] This suggests that this compound can serve as a valuable starting point for the design and synthesis of novel kinase inhibitors for cancer therapy.
Hypothesized Mechanism of Action: The acetamide linker in these molecules is proposed to facilitate hydrogen bonding interactions within the kinase active site, while the substituted phenyl ring engages in hydrophobic and van der Waals interactions.[4]
Caption: Hypothesized mechanism of kinase inhibition by this compound derivatives.
Antimicrobial Activity
The broader class of chloroacetamides has been investigated for its antimicrobial properties. A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated its antibacterial activity against Klebsiella pneumoniae, a significant human pathogen.[5][6] Notably, this compound exhibited synergistic effects when combined with carbapenem antibiotics like meropenem and imipenem, suggesting a potential role in combating antibiotic resistance.[5] The proposed mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[6] Given these findings, this compound and its derivatives warrant investigation as potential antibacterial agents.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of acetamide derivatives.[7][8] For instance, N-(2-hydroxy phenyl) acetamide was shown to inhibit inflammation-related cytokines and reactive oxygen species (ROS) in a rat model of arthritis.[8] The anti-inflammatory effects are often attributed to the inhibition of enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways. The structural features of this compound make it a candidate for exploration in the context of inflammatory diseases.
Structure-Activity Relationships (SAR)
While a comprehensive SAR study specifically for this compound is not yet available, insights can be drawn from related compound series.
-
Substitution on the Phenyl Ring: The positions and nature of substituents on the phenyl ring are critical for activity. The combination of a chloro group at the 2-position and a trifluoromethyl group at the 4-position is likely to influence the molecule's conformation and electronic properties, which in turn affect its binding to biological targets.
-
The Acetamide Linker: The amide bond is often a key hydrogen bonding motif. Modifications to the acetyl group could be explored to modulate potency and selectivity. For example, replacing the methyl group with larger or more functionalized moieties could lead to new interactions with the target protein.
-
Derivatization of the Amide Nitrogen: The amide nitrogen can be a point for further chemical modification to generate libraries of related compounds for screening.
Safety and Handling
Based on available safety data for this compound, the compound is classified with the following GHS hazard statements:
Precautionary Statements: Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Directions
This compound is a promising and versatile chemical entity with significant potential in drug discovery and development. Its straightforward synthesis and the established biological activities of its structural analogs make it an attractive starting point for the design of novel therapeutic agents. Future research should focus on:
-
Direct Biological Evaluation: Systematic screening of this compound and a library of its derivatives against a panel of biological targets, including kinases, bacterial enzymes, and inflammatory mediators.
-
Detailed Mechanistic Studies: Elucidation of the precise mechanisms of action for any observed biological activities.
-
Comprehensive SAR Studies: Systematic modification of the core structure to establish clear structure-activity relationships and optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety Profiling: Evaluation of promising derivatives in relevant animal models of disease to assess their therapeutic potential and safety.
By pursuing these research avenues, the scientific community can unlock the full potential of this compound and contribute to the development of new and effective medicines.
References
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Wu, H., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083-6101. [Link]
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de Farias, S. A. S., et al. (2020). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Brazilian Journal of Biology, 81(2), 349-355. [Link]
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The Trifluoromethyl Group in Acetamide Compounds: A Senior Application Scientist's In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Fluorination in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount tool for the nuanced modulation of a drug candidate's pharmacokinetic and pharmacodynamic profile. Among these, the trifluoromethyl (CF3) group, when appended to an acetamide scaffold, presents a particularly compelling case study in multifunctionality. This guide eschews a conventional templated approach, instead offering a deep, mechanistically-grounded exploration of the profound and often synergistic effects that arise from the juxtaposition of these two ubiquitous chemical entities. As senior application scientists, our focus extends beyond mere observation to the elucidation of causality—why these modifications elicit their desired effects and how this understanding can be leveraged for rational drug design.
The narrative that follows is built upon three foundational pillars: the practical expertise of seasoned researchers, the inherent trustworthiness of self-validating experimental design, and an authoritative grounding in the peer-reviewed scientific literature. It is our assertion that a comprehensive grasp of the role of the trifluoromethyl group in acetamide-containing compounds is not merely advantageous but essential for the development of the next generation of therapeutics.
I. Physicochemical Metamorphosis: How the CF3 Group Re-engineers the Acetamide Moiety
The introduction of a trifluoromethyl group adjacent to the carbonyl of an acetamide initiates a cascade of electronic and steric alterations that redefine the functionality of the amide bond itself. These changes are not trivial; they fundamentally impact the molecule's behavior in a biological milieu.
A. Inductive Effects and Amide Bond Resonance
The potent electron-withdrawing nature of the three fluorine atoms is the primary driver of the CF3 group's influence.[1][2] This strong inductive effect significantly withdraws electron density from the adjacent carbonyl carbon, making it more electrophilic. This, in turn, has a profound impact on the resonance stabilization of the amide bond.
Diagram 1: Impact of the CF3 Group on Amide Resonance. This diagram illustrates the diminished lone pair delocalization from the nitrogen to the carbonyl carbon in trifluoroacetamide due to the strong inductive effect of the CF3 group.
This reduced resonance has several critical consequences:
-
Increased Carbonyl Electrophilicity: The carbonyl carbon becomes a more potent target for nucleophilic attack. This is a key principle behind the use of trifluoromethyl ketones as inhibitors of serine and cysteine proteases, where the enzyme's active site nucleophile attacks the carbonyl carbon to form a stable tetrahedral intermediate.[3]
-
Altered Amide Bond Geometry: The increased single-bond character of the C-N bond can lead to a lower rotational barrier compared to a standard amide, potentially influencing the conformational landscape of the molecule.
-
Enhanced N-H Acidity: The withdrawal of electron density from the nitrogen atom makes the amide proton significantly more acidic. The pKa of trifluoroacetamide is predicted to be around 0.5, a stark contrast to the pKa of approximately 17 for a typical acetamide.[4] This has profound implications for hydrogen bonding interactions with biological targets.
B. Lipophilicity and Membrane Permeability
The trifluoromethyl group is highly lipophilic, a property that can dramatically enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[5] This increased lipophilicity can lead to improved absorption and distribution within the body.[5] For instance, the inclusion of a trifluoromethyl group in the antidepressant fluoxetine significantly enhances its lipophilicity, facilitating efficient brain penetration.[5]
| Compound | Parent Acetamide (LogP) | Trifluoroacetamide Derivative (LogP) | Change in LogP |
| N-phenylacetamide | 1.15 | 2.30 | +1.15 |
| 2-chloroacetamide | 0.16 | 1.19 | +1.03 |
Table 1: Comparative LogP Values of Acetamide and Trifluoroacetamide Derivatives. The data illustrates the significant increase in lipophilicity upon introduction of a trifluoromethyl group. (Note: These are representative values and can vary based on the specific molecule and calculation method).
C. Conformational Preferences
The steric bulk and electronic properties of the trifluoromethyl group also influence the conformational preferences of the acetamide moiety. NMR spectroscopic studies, particularly utilizing through-space 1H–19F spin–spin couplings, have demonstrated that tertiary trifluoroacetamides preferentially adopt an E-amide conformation.[3][6] This conformational rigidity can be advantageous in drug design, as it pre-organizes the molecule for optimal interaction with its biological target, potentially reducing the entropic penalty of binding.
II. Implications for Biological Activity and Drug Design
The physicochemical alterations induced by the trifluoromethyl group translate directly into tangible effects on biological activity, metabolic stability, and overall drug-like properties.
A. Enhanced Target Engagement and Potency
The unique electronic signature of the trifluoroacetamide moiety can lead to enhanced binding affinity and potency through several mechanisms:
-
Stronger Hydrogen Bonding: The increased acidity of the N-H proton allows it to act as a more potent hydrogen bond donor. This can lead to stronger and more specific interactions with hydrogen bond acceptors in the target protein's active site.
-
Novel Interactions: The fluorine atoms of the CF3 group are poor hydrogen bond acceptors but can participate in favorable electrostatic and dipole-dipole interactions, as well as forming halogen bonds in some contexts.[1]
-
Bioisosterism: The trifluoroethylamine group has been successfully employed as a metabolically stable isostere for an amide bond in dipeptide inhibitors of cathepsin K.[7] This substitution maintains the crucial hydrogen bonding interaction while improving potency.[7]
B. Metabolic Stability: A "Global Protective Effect"
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[2][5] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes.[5] When a CF3 group replaces a metabolically labile methyl or methylene group, it effectively blocks a common site of oxidative metabolism.
Interestingly, studies have shown that the trifluoromethyl group can exert a "global protective effect," reducing metabolism at other sites within the molecule.[8] This is attributed to the deactivation of adjacent C-H bonds towards enzymatic oxidation due to the strong electron-withdrawing nature of the CF3 group.
| Compound | Half-life (t1/2) in Human Liver Microsomes | Major Metabolites |
| N-aryl acetamide | Short | Hydroxylation of aryl ring, N-dealkylation |
| N-aryl trifluoroacetamide | Significantly Longer | Reduced number of metabolites, hydroxylation may be shifted to less favorable positions |
Table 2: Representative Metabolic Stability of N-aryl Acetamides vs. N-aryl Trifluoroacetamides. The trifluoromethylated analogues generally exhibit a longer half-life and a more predictable metabolic profile.
III. Synthetic Strategies and Experimental Protocols
The synthesis of trifluoroacetamide-containing compounds can be achieved through a variety of methods, each with its own advantages and substrate scope.
A. Synthesis of Trifluoroacetamides
A common and straightforward method for the synthesis of trifluoroacetamides is the acylation of a primary or secondary amine with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride.
Experimental Protocol: Synthesis of N-(4-bromophenyl)-2,2,2-trifluoroacetamide
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Trifluoroacetic Anhydride: Add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Diagram 2: Experimental Workflow for the Synthesis of a Trifluoroacetamide. This workflow outlines the key steps in a standard trifluoroacetylation reaction.
B. Conformational Analysis by NMR Spectroscopy
As previously mentioned, NMR spectroscopy is a powerful tool for elucidating the conformational preferences of trifluoroacetamides.
Experimental Protocol: Conformational Analysis of a Tertiary Trifluoroacetamide using 1H-19F HOESY NMR
-
Sample Preparation: Prepare a solution of the purified tertiary trifluoroacetamide in a suitable deuterated solvent (e.g., CDCl3) at a concentration of approximately 5-10 mg/mL in a high-quality NMR tube.
-
1H and 19F NMR Spectra: Acquire standard 1D 1H and 19F NMR spectra to identify the chemical shifts of the relevant protons and the trifluoromethyl group.
-
2D 1H-19F HOESY Experiment: Set up and run a 2D 1H-19F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment. This experiment detects through-space correlations between protons and fluorine atoms that are in close proximity.
-
Data Analysis: Process the 2D HOESY spectrum. The presence of a cross-peak between the trifluoromethyl fluorine signal and a specific proton signal indicates that these nuclei are spatially close (typically < 5 Å). This information can be used to definitively assign the E/Z conformation of the amide.[3][6]
IV. Case Studies: Trifluoromethylated Acetamides in FDA-Approved Drugs
The successful application of the principles outlined in this guide is evident in several FDA-approved drugs that feature a trifluoromethylated acetamide or a related moiety.
-
Selinexor: An anticancer agent that contains a 3,5-bis(trifluoromethyl)benzamide moiety.[9] The trifluoromethyl groups contribute to the molecule's potent activity.
-
Doravirine: A non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection, which contains an acetamide-substituted pyridine ring with a trifluoromethyl group.[1]
-
Tipranavir: An anti-HIV drug that is a non-peptidic protease inhibitor. The trifluoromethyl-2-pyridyl moiety in tipranavir is crucial for its multiple interactions at the enzyme's active site.[1]
V. Conclusion and Future Perspectives
The incorporation of a trifluoromethyl group into an acetamide scaffold is a powerful and versatile strategy in modern drug design. It provides a means to fine-tune a multitude of physicochemical and pharmacological properties, including lipophilicity, metabolic stability, target engagement, and conformational preference. A thorough understanding of the underlying mechanistic principles, as detailed in this guide, empowers researchers to move beyond serendipitous discovery towards a more rational and predictable approach to drug development.
Future research will undoubtedly continue to explore novel methods for the selective introduction of trifluoromethyl groups and further elucidate the subtle interplay between this remarkable functional group and the biological systems it is designed to modulate. The trifluoromethylated acetamide motif, with its unique blend of stability and reactivity, is poised to remain a cornerstone of medicinal chemistry for the foreseeable future.
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Szymański, S., et al. (2025). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry. [Link]
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Ashraf, Z., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5389. [Link]
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Reva, I., et al. (2023). Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. Molecules, 28(19), 6825. [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Figshare. [Link]
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Sterkhova, I. V., et al. (2025). Structure and intramolecular hydrogen bonds in Bis(trifluoromethylsulfonylamino)methane and N-[(trifluoromethylsulfonyl)aminomethyl]acetamide. ResearchGate. [Link]
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Pintea, B., et al. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. Organic & Biomolecular Chemistry, 12(8), 1276–1280. [Link]
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Martini, M., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Chemistry, 7, 180. [Link]
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Kumar, S., & Sati, N. (2017). Metabolic stability and its role in the discovery of new chemical entities. Arhiv za farmaciju, 67(4), 169-183. [Link]
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An In-Depth Technical Guide to N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide for Drug Development Professionals
This guide provides a comprehensive technical overview of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide, a halogenated aromatic amide with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, physicochemical properties, synthesis, and known biological context, offering insights for researchers and scientists in the field.
Core Molecular Identity and Physicochemical Profile
This compound is a synthetic organic compound distinguished by a trifluoromethyl group and a chlorine atom on the phenyl ring. These substitutions are critical to its chemical reactivity and potential biological activity.
Chemical Structure and Identifiers
The unique arrangement of the chloro and trifluoromethyl groups on the phenylacetamide scaffold is fundamental to its properties.
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N7 [label="N"]; C8 [label="C"]; O9 [label="O"]; C10 [label="C"]; Cl11 [label="Cl"]; C12 [label="C"]; F13 [label="F"]; F14 [label="F"]; F15 [label="F"]; H16 [label="H"]; H17 [label="H"]; H18 [label="H"]; H19 [label="H"]; H20 [label="H"]; H21 [label="H"]; H22 [label="H"]; H23 [label="H"];
// Benzene ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];
// Substituents on the ring C1 -- N7 [len=1.5]; C2 -- Cl11 [len=1.5]; C4 -- C12 [len=1.5];
// Acetamide group N7 -- H16 [len=1.0]; N7 -- C8 [len=1.5]; C8 -- O9 [len=1.5, style=double]; C8 -- C10 [len=1.5]; C10 -- H17 [len=1.0]; C10 -- H18 [len=1.0]; C10 -- H19 [len=1.0];
// Trifluoromethyl group C12 -- F13 [len=1.5]; C12 -- F14 [len=1.5]; C12 -- F15 [len=1.5];
// Hydrogens on the ring C3 -- H20 [len=1.0]; C5 -- H21 [len=1.0]; C6 -- H22 [len=1.0]; }
Figure 1: Chemical Structure of this compoundTable 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 247170-19-0 | [2][3] |
| Molecular Formula | C₉H₇ClF₃NO | [4] |
| Molecular Weight | 237.61 g/mol | [4] |
| SMILES | CC(=O)Nc1ccc(cc1Cl)C(F)(F)F | [4] |
| InChI Key | QRMZQPODCUCPQD-UHFFFAOYSA-N | [4] |
| Synonyms | 2-Chloro-4-(trifluoromethyl)acetanilide, 2'-Chloro-4'-(trifluoromethyl)acetanilide | [1][3] |
Physicochemical Properties
The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical State | Solid | [5] |
| Solubility | 23.1 µg/mL (at pH 7.4) | [1] |
| Calculated XLogP3 | 2.8 | [1] |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through the acylation of 2-chloro-4-(trifluoromethyl)aniline. This reaction is a standard procedure in organic synthesis, but careful control of conditions is necessary to ensure high yield and purity.
Synthetic Pathway
The primary route for synthesizing this compound involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with an acetylating agent, such as acetyl chloride or acetic anhydride.
reactant1 [label="2-chloro-4-(trifluoromethyl)aniline"]; reactant2 [label="Acetyl Chloride / Acetic Anhydride"]; product [label="this compound"]; solvent [label="Aprotic Solvent\n(e.g., DCM, THF)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base\n(e.g., Triethylamine, Pyridine)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
reactant1 -> reaction [arrowhead=none]; reactant2 -> reaction; reaction [label="Acylation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction -> product; solvent -> reaction [style=dashed, arrowhead=open]; base -> reaction [style=dashed, arrowhead=open]; }
Figure 2: General Synthesis WorkflowExperimental Protocol: A Representative Synthesis
The following protocol outlines a common laboratory-scale synthesis.
Materials:
-
2-chloro-4-(trifluoromethyl)aniline
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate. Separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.
Spectroscopic and Analytical Data
Characterization of the final compound is crucial for confirming its identity and purity. While a comprehensive set of publicly available spectra for this specific compound is limited, data for closely related analogs and information from commercial suppliers can provide guidance.[2][5][6]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic peaks for the amide functional group.
Table 3: Expected IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| C=O Stretch (Amide I) | 1630 - 1680 |
| N-H Bend (Amide II) | 1510 - 1570 |
| C-F Stretch | 1000 - 1400 |
| C-Cl Stretch | 600 - 800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be observed at m/z 237, with an isotopic pattern characteristic of a molecule containing one chlorine atom ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak).
Biological Activity and Therapeutic Potential
While specific biological activity data for this compound is not extensively published, the structural motifs present suggest potential applications in several therapeutic areas.
Insights from Structurally Related Compounds
-
Antimicrobial Activity: Chloroacetamide derivatives have been investigated for their antimicrobial properties. For instance, studies on compounds like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have demonstrated activity against bacteria such as Klebsiella pneumoniae, with the chloroacetamide moiety appearing to be crucial for its biological effect.[7]
-
Anticancer Potential: Phenylacetamide derivatives have been explored as potential anticancer agents.[8] The trifluoromethyl group is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and target binding affinity.[9]
-
Enzyme Inhibition: The electrophilic nature of the chloroacetamide group makes it a potential covalent modifier of nucleophilic residues (such as cysteine) in enzyme active sites, suggesting a possible mechanism of action for enzyme inhibition.
Future Directions for Research
Given the limited specific data, further investigation into the biological activity of this compound is warranted. Key areas for exploration include:
-
Screening against a panel of cancer cell lines to determine its cytotoxic potential.
-
Antimicrobial susceptibility testing against a broad range of bacterial and fungal pathogens.
-
Enzyme inhibition assays targeting classes of enzymes known to be involved in disease pathogenesis, such as kinases or proteases.
Safety and Handling
Based on available safety data, this compound should be handled with appropriate precautions in a laboratory setting.
Table 4: GHS Hazard Information
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed | [1] |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [10] |
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound represents a valuable scaffold for medicinal chemistry research. Its synthesis is straightforward, and the presence of key pharmacophoric features suggests a range of potential biological activities. While further research is needed to fully elucidate its therapeutic potential, this guide provides a solid foundation for scientists and researchers to begin their exploration of this promising compound.
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Preliminary Bioactivity Screening of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide: An In-depth Technical Guide
Introduction: Rationale for the Bioactivity Investigation of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
This compound is an organic compound featuring a chemical structure that suggests a potential for significant biological activity.[1][2] The presence of both a chloro and a trifluoromethyl group on the phenyl ring is a key feature, as these substituents are known to enhance the reactivity and stability of the molecule, making it a person of interest in medicinal chemistry.[1] Halogenated organic compounds, particularly those containing fluorine, often exhibit unique pharmacological properties. The trifluoromethyl group, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1]
Derivatives of N-(substituted phenyl)acetamide have been reported to possess a wide range of biological activities.[3] While there is limited specific data on the bioactivity of this compound itself, related acetamide derivatives have shown promise as antimicrobial, anti-inflammatory, and even anticancer agents.[1][4][5] For instance, the addition of a chloro atom to an acetamide structure has been shown to be essential for its biological activity in some cases.[5] Furthermore, compounds with similar structural motifs have been investigated as potential kinase inhibitors, a class of molecules often effective in oncology.[6][7]
This guide, therefore, outlines a comprehensive preliminary in vitro screening strategy to elucidate the primary bioactivities of this compound. The proposed workflow is designed to be a cost-effective and efficient initial step in the drug discovery process, providing a broad overview of the compound's potential before proceeding to more complex and expensive in vivo studies.[8][9]
Experimental Design: A Multi-Faceted Approach to Preliminary Screening
The preliminary bioactivity screening of a novel compound should be approached as a systematic investigation into its potential therapeutic effects. A tiered approach, starting with broad-spectrum assays and moving towards more specific investigations, is often the most logical and resource-efficient strategy. For this compound, a screening cascade targeting three key areas of potential bioactivity is proposed: anticancer, antimicrobial, and anti-inflammatory.
This multi-faceted approach is justified by the known biological activities of structurally related compounds. The screening workflow is designed to be a self-validating system, where initial hits in broad assays can be confirmed and further characterized in subsequent, more specific assays.
Caption: A high-level overview of the preliminary bioactivity screening workflow for this compound.
Part 1: Anticancer Activity Screening
The initial assessment of anticancer potential will focus on evaluating the cytotoxicity of this compound against a panel of human cancer cell lines. This provides a broad indication of the compound's ability to inhibit cell proliferation or induce cell death.[6][10]
Protocol 1: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6][9] It is based on the ability of NADPH-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9]
Step-by-Step Methodology:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation: Hypothetical IC50 Values
| Cell Line | IC50 (µM) of this compound |
| HeLa | 25.3 |
| MCF-7 | 42.1 |
| A549 | 33.8 |
Part 2: Antimicrobial Activity Screening
Given that many halogenated compounds exhibit antimicrobial properties, screening this compound against a panel of pathogenic bacteria and fungi is a crucial step.[5]
Protocol 2: Disk Diffusion Assay
The disk diffusion method is a qualitative and widely used technique for preliminary screening of antimicrobial activity.[11][12] It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with a test microorganism.[11]
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.[13][14]
-
Agar Plate Inoculation: Inoculate the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud Dextrose agar plates (for fungi) with the prepared microbial suspension.
-
Disk Application: Impregnate sterile paper disks with a known concentration of this compound. Place the disks onto the surface of the inoculated agar plates.
-
Controls: Include a negative control (disk with solvent only) and a positive control (disk with a known antibiotic or antifungal).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Protocol 3: Broth Microdilution Assay
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][15] The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[10]
Step-by-Step Methodology:
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a growth control (no compound), a sterility control (no inoculum), and a positive control (a known antimicrobial agent).
-
Incubation: Incubate the microtiter plate under appropriate conditions.
-
MIC Determination: Visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Data Presentation: Hypothetical Antimicrobial Activity Data
| Microorganism | Disk Diffusion (Zone of Inhibition, mm) | Broth Microdilution (MIC, µg/mL) |
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 10 | 64 |
| Candida albicans | 12 | 128 |
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest.[16] The trifluoromethyl group has been associated with anti-inflammatory activity in some molecular contexts.
Protocol 4: Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation.[17][18] This in vitro assay provides a simple and rapid method to screen for anti-inflammatory activity by assessing the ability of a compound to inhibit heat-induced protein denaturation.[18]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing bovine serum albumin (BSA) or egg albumin.
-
Compound Addition: Add this compound at various concentrations to the reaction mixture.
-
Control: Use a known anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.
-
Heat-Induced Denaturation: Heat the reaction mixtures in a water bath to induce protein denaturation.
-
Turbidity Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at a specific wavelength (e.g., 660 nm).
-
Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Data Presentation: Hypothetical Anti-inflammatory Activity
| Compound Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| 10 | 15.2 |
| 50 | 35.8 |
| 100 | 55.4 |
| 200 | 72.1 |
Interpretation of Results and Future Directions
The preliminary screening data will provide valuable insights into the potential bioactivities of this compound.
-
Anticancer: If significant cytotoxicity is observed, further studies could include apoptosis assays, cell cycle analysis, and investigation of potential molecular targets such as specific kinases.[6][10]
-
Antimicrobial: Promising antimicrobial activity would warrant further investigation into the mechanism of action, such as time-kill kinetics studies and determination of the minimum bactericidal or fungicidal concentration (MBC/MFC).
-
Anti-inflammatory: Positive results in the protein denaturation assay could be followed up with more specific in vitro assays, such as inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, or measurement of inflammatory cytokine production in cell-based models.[16][17][19]
Caption: A logical progression from a positive preliminary screening result to advanced drug development stages.
Conclusion
This in-depth technical guide provides a robust framework for the preliminary bioactivity screening of this compound. By employing a multi-faceted approach targeting anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently and effectively gather initial data on the compound's therapeutic potential. The detailed protocols and data presentation formats offer a practical guide for laboratory execution and interpretation of results. The findings from this preliminary screening will be instrumental in guiding future research and development efforts for this promising compound.
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An In-depth Technical Guide to N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide: A Key Intermediate in Chemical Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Fluorinated Building Block
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The trifluoromethyl group (-CF3), with its high lipophilicity and strong electron-withdrawing nature, is of particular importance. This guide focuses on N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide , a key chemical intermediate whose structural features make it a valuable building block for the synthesis of complex, high-value molecules.
This document moves beyond a simple recitation of facts, offering instead a senior application scientist's perspective on the synthesis, characterization, and strategic application of this compound. We will delve into the causality behind experimental choices, provide robust protocols, and explore the downstream synthetic possibilities that make this compound a compound of significant interest to the research and development community.
Core Molecular Profile and Physicochemical Properties
This compound, with the molecular formula C₉H₇ClF₃NO, is a substituted acetanilide.[1] Its structure is characterized by an acetamide group attached to a benzene ring which is further substituted with a chlorine atom and a trifluoromethyl group. These substituents significantly influence the molecule's reactivity and properties.
| Property | Value | Source |
| Molecular Weight | 237.61 g/mol | |
| Appearance | Solid (form) | |
| CAS Number | 247170-19-0 | [1] |
| Molecular Formula | C₉H₇ClF₃NO | [2] |
| InChI Key | QRMZQPODCUCPQD-UHFFFAOYSA-N | |
| SMILES | CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)Cl | [1] |
The presence of the electron-withdrawing trifluoromethyl and chloro groups deactivates the aromatic ring towards electrophilic substitution, while also influencing the acidity of the amide proton. The acetamide group itself can act as a directing group in certain reactions and is a precursor to the parent amine through hydrolysis.
Synthesis of this compound: A Practical and Validated Protocol
The most direct and common method for the synthesis of this compound is the N-acetylation of its corresponding aniline precursor, 2-chloro-4-(trifluoromethyl)aniline. This reaction is a classic example of nucleophilic acyl substitution.
Causality of Reagent and Condition Selection
-
Acetylating Agent: Acetic anhydride is a preferred acetylating agent for this transformation. It is highly reactive, and the byproduct, acetic acid, is easily removed. Acetyl chloride is also effective but can be more hazardous to handle due to its higher reactivity and the liberation of corrosive HCl gas.
-
Solvent: A polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is a suitable choice as it can dissolve the starting materials and will not participate in the reaction.
-
Base: A mild organic base, such as triethylamine or pyridine, is often added to neutralize the acid byproduct (acetic acid or HCl), driving the reaction to completion.
-
Temperature: The reaction is typically carried out at or below room temperature to control the exothermic nature of the acylation and minimize potential side reactions.
Experimental Protocol: N-Acetylation of 2-chloro-4-(trifluoromethyl)aniline
This protocol is a robust, self-validating procedure adapted from established methods for aniline acetylation.[3]
Materials:
-
2-chloro-4-(trifluoromethyl)aniline
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of aniline).
-
Addition of Base: To the stirred solution, add triethylamine (1.2 eq).
-
Addition of Acetylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate). The starting aniline should have a different Rf value than the product acetamide.
-
Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization and Data Interpretation
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number and chemical environment of the protons in the molecule.
-
Aromatic Protons (3H): Due to the substitution pattern on the benzene ring, three protons will be present in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nature of the chloro and trifluoromethyl groups will cause these protons to be deshielded and appear at a lower field. The splitting pattern will be complex due to spin-spin coupling between the adjacent protons.
-
Amide Proton (1H): A broad singlet corresponding to the N-H proton will be observed, typically in the range of δ 8.0-10.0 ppm. The exact chemical shift can be concentration and solvent-dependent.
-
Methyl Protons (3H): A sharp singlet for the three equivalent protons of the acetyl methyl group will appear in the upfield region, typically around δ 2.2 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
Carbonyl Carbon: The carbonyl carbon of the amide group will appear as a singlet in the downfield region, typically around δ 168-170 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
Methyl Carbon: The methyl carbon of the acetyl group will be observed as a singlet in the upfield region, around δ 24 ppm.
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 237.61) should be observed. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in an M+2 peak.
-
Key Fragmentation Patterns:
-
Loss of the acetyl group (CH₃CO•) leading to a fragment ion corresponding to the parent aniline.
-
Cleavage of the C-N bond.
-
Fragmentation of the trifluoromethyl group.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A sharp to moderately broad absorption band around 3300-3250 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.
-
C=O Stretch (Amide I): A strong, sharp absorption band in the region of 1680-1650 cm⁻¹ due to the carbonyl stretch.
-
N-H Bend (Amide II): An absorption band around 1550-1520 cm⁻¹.
-
C-F Stretches: Strong absorption bands in the region of 1350-1100 cm⁻¹ characteristic of the trifluoromethyl group.
Role as a Research Chemical Intermediate: Synthetic Utility and Applications
The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The acetyl group serves as a protecting group for the aniline nitrogen, allowing for selective reactions at other positions of the molecule.
Precursor to Key Pharmaceutical Scaffolds
The parent aniline, 2-chloro-4-(trifluoromethyl)aniline, is a crucial building block in the synthesis of several important kinase inhibitors used in cancer therapy, most notably Sorafenib and Regorafenib.[4][5] While this compound is not directly used in the most common synthetic routes to these drugs, its role as a protected form of the key aniline precursor is significant. In multi-step syntheses where the aniline's reactivity needs to be temporarily masked, acetylation is a standard and reliable strategy.
Caption: Role of acetylation as a protective strategy in multi-step synthesis.
Potential for Further Functionalization
With the amino group protected as an acetamide, the aromatic ring can be subjected to further chemical modifications. For instance, nucleophilic aromatic substitution (SNAr) reactions could potentially be explored, although the deactivating effect of the existing substituents would require careful selection of reaction conditions.
Hydrolysis to Regenerate the Parent Aniline
The acetyl group can be readily removed by acid or base-catalyzed hydrolysis to regenerate the 2-chloro-4-(trifluoromethyl)aniline. This deprotection step is typically high-yielding and allows for the unmasking of the nucleophilic amino group at the desired stage of a synthetic sequence.
Protocol for Hydrolysis:
-
Reaction Setup: In a round-bottom flask, suspend this compound in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize with a base (e.g., aqueous sodium hydroxide) until the solution is basic.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain 2-chloro-4-(trifluoromethyl)aniline.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: The compound is classified as harmful if swallowed and causes serious eye irritation.[1] It may also cause skin and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is more than just a catalog chemical; it is a strategically designed intermediate that offers a protected form of a highly valuable aniline building block. Its synthesis is straightforward and high-yielding, and its characterization is well-defined by standard spectroscopic methods. For researchers in drug discovery and agrochemical development, understanding the synthesis, properties, and potential applications of this compound opens up avenues for the efficient construction of complex molecular architectures. As the demand for novel fluorinated compounds continues to grow, the importance of versatile intermediates like this compound will undoubtedly increase.
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Liu, S., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083-6101. [Link]
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Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o938. [Link]
-
Zhang, X., et al. (2015). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 20(10), 18246-18265. [Link]
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- 6. CN103709048A - Flufenoxuron intermediate 2-fluoro-4-(2-chloro-4- trifluoromethyl phenoxyl) aniline synthesis method - Google Patents [patents.google.com]
Methodological & Application
Synthesis Protocol for N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide: A Comprehensive Guide
An Application Note for Drug Development Professionals
Introduction
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide is a key chemical intermediate whose structural motifs are prevalent in medicinal chemistry and materials science.[1][2] The presence of both a chloro and a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel pharmaceutical agents and other high-value organic compounds.[1]
This application note provides a detailed, reliable, and reproducible protocol for the synthesis of this compound via the N-acetylation of 2-chloro-4-(trifluoromethyl)aniline. Acetylation is a fundamental and robust transformation used to protect primary and secondary amines, moderate their reactivity, or install a functional handle for further chemical elaboration.[3][4][5] The procedure described herein utilizes acetic anhydride as the acetylating agent, a common and efficient method for forming the stable amide bond.
The underlying mechanism is a nucleophilic acyl substitution, where the nitrogen atom of the aniline attacks a carbonyl carbon of acetic anhydride, leading to the formation of the target acetamide and acetic acid as a byproduct.
Health and Safety Precautions
All chemical manipulations must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, a face shield, and chemically resistant gloves (e.g., nitrile), must be worn at all times. An emergency eyewash station and safety shower must be readily accessible.
Reagent-Specific Hazards:
-
2-chloro-4-(trifluoromethyl)aniline (Starting Material): Toxic if swallowed, in contact with skin, or if inhaled. It is a skin, eye, and respiratory irritant.[6]
-
Acetic Anhydride (Reagent): Flammable liquid and vapor.[7][8] It is corrosive and causes severe skin burns and eye damage. It is harmful if swallowed and fatal if inhaled.[7][9][10] Handle with extreme care and avoid breathing vapors.
-
Pyridine (Base/Solvent): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Suspected of causing genetic defects and cancer.
-
This compound (Product): Harmful if swallowed and causes serious eye irritation.[11]
All chemical waste must be disposed of in accordance with institutional and local environmental regulations.
Reaction Scheme and Mechanism
The synthesis proceeds via the N-acetylation of 2-chloro-4-(trifluoromethyl)aniline with acetic anhydride.
Overall Reaction:
The reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, expelling an acetate ion—a good leaving group. A base, such as pyridine or another molecule of the starting aniline, then deprotonates the nitrogen to yield the final, stable amide product.
Caption: Reaction mechanism for the acetylation of aniline.
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Moles (mmol) | Equivalents |
| 2-chloro-4-(trifluoromethyl)aniline | 39885-50-2 | 195.57[6] | 5.00 g | 25.57 | 1.0 |
| Acetic Anhydride | 108-24-7 | 102.09[7] | 2.90 mL (3.13 g) | 30.68 | 1.2 |
| Pyridine | 110-86-1 | 79.10 | 2.27 mL (2.22 g) | 28.12 | 1.1 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | - | - |
| Saturated Sodium Bicarbonate (aq.) | - | - | ~50 mL | - | - |
| Brine (Saturated NaCl aq.) | - | - | ~25 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - | - |
| Ethyl Acetate & Hexanes (for chromatography) | - | - | As needed | - | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography (column, flasks)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Melting point apparatus
Detailed Experimental Protocol
This protocol details the synthesis on a 5-gram scale. Reagent quantities can be adjusted as needed.
Caption: Experimental workflow for the synthesis of this compound.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-(trifluoromethyl)aniline (5.00 g, 25.57 mmol).
-
Add 50 mL of dichloromethane (DCM) and stir until the solid is fully dissolved.
-
Add pyridine (2.27 mL, 28.12 mmol) to the solution.
-
Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
Step 2: Acetylation
-
Slowly add acetic anhydride (2.90 mL, 30.68 mmol) dropwise to the cooled aniline solution over approximately 15 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2 hours at room temperature.
Step 3: Reaction Monitoring
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
Spot the starting aniline and the reaction mixture on a TLC plate. The reaction is complete when the starting aniline spot is no longer visible.
Step 4: Workup and Isolation
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 25 mL of water, 25 mL of saturated sodium bicarbonate solution (to neutralize pyridine hydrochloride and excess acetic acid), and finally with 25 mL of brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which should be an off-white solid.
Step 5: Purification
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 10% ethyl acetate in hexanes).
-
Alternatively, the crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₉H₇ClF₃NO.[2]
-
Molecular Weight: 237.61 g/mol .[2]
-
Melting Point: Determine the melting range and compare it to literature values.
-
¹H NMR: Expect characteristic signals for the acetyl methyl protons (singlet, ~2.2 ppm), the amide proton (broad singlet, ~8-9 ppm), and aromatic protons (multiplets, ~7.5-8.5 ppm).
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch (~3300 cm⁻¹) and the amide C=O stretch (~1670 cm⁻¹).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature; impure reagents. | Extend reaction time and re-check by TLC. Ensure reagents are anhydrous. |
| Low Yield | Product loss during workup or transfer; incomplete precipitation during recrystallization. | Ensure phase separation is clean; minimize transfers. Cool thoroughly during recrystallization. |
| Oily Product | Presence of impurities or residual solvent. | Ensure complete drying under vacuum. Re-purify by column chromatography. |
| Product Contamination | Incomplete removal of starting material or byproducts. | Optimize chromatography conditions; perform a second recrystallization. |
Conclusion
This application note provides a robust and well-characterized protocol for the synthesis of this compound. The N-acetylation of 2-chloro-4-(trifluoromethyl)aniline with acetic anhydride is an efficient and scalable method, yielding a high-purity product suitable for further use in drug discovery and development pipelines. Strict adherence to the outlined safety precautions is paramount for the successful and safe execution of this synthesis.
References
- Jubilant Ingrevia.
- AWS.
- Fisher Scientific. Safety Data Sheet: Acetic Anhydride. (2015-06-17).
- Carl ROTH.
- Valudor Products.
- Sigma-Aldrich. 2-Chloro-4-(trifluoromethyl)aniline 97.
- Sigma-Aldrich. This compound AldrichCPR.
- Smolecule. 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide.
- Apollo Scientific. 2-Chloro-4-(trifluoromethoxy)
- PubChem. 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide.
- PubChem. N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide.
- Angene Chemical.
- Fisher Scientific.
- Gujarat Fluorochemicals Limited. GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE.
- Thermo Fisher Scientific. SAFETY DATA SHEET: 4-(Trifluoromethyl)aniline hydrochloride. (2025-09-15).
- ResearchGate. Synthesis of 2,4-dichloro-3-(trifluoromethyl)aniline (4).
- Amerigo Scientific. This compound.
- Benchchem. Application Notes and Protocols: N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules.
- Hoffman Fine Chemicals. CAS 344-53-6 | N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide.
- Google Patents. CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)
- ResearchGate. (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide.
- Google Patents. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
- Benchchem.
- Google Patents. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
- Sigma-Aldrich. 4-Chloro-2-(trifluoromethyl)aniline 97.
- Syntheses of Medicinal Compounds. (2017-09-27).
- PMC (NIH). 2-Chloro-N-(4-fluorophenyl)acetamide.
- ChemRxiv. Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H.
- PrepChem.com. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.
- BLDpharm. 2707-23-5|2-Chloro-N-(4-(trifluoromethyl)phenyl)acetamide.
- Google Patents. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl)
- Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). (2021-08-16).
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Application Notes & Protocols: N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Identifying a Core Moiety for Kinase Inhibition
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide is a substituted acetanilide that serves as a pivotal, stable intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts unique electronic properties that are instrumental in its subsequent chemical transformations. These substituents are strongly electron-withdrawing, which influences the reactivity of the aniline nitrogen after deprotection and is a common feature in many kinase inhibitors.
The primary utility of this compound is not as a direct reactant, but as a stable, crystalline, and easily handleable precursor to the more reactive primary amine, 4-chloro-3-(trifluoromethyl)aniline . This aniline is a cornerstone building block for constructing the N,N'-unsymmetrical diaryl urea scaffold, a pharmacophore essential for the activity of numerous multi-kinase inhibitors, most notably Sorafenib.[1]
This guide provides a comprehensive overview of the synthesis of this compound, its critical role as a protected amine, and detailed protocols for its deprotection and subsequent elaboration into diaryl urea structures relevant to pharmaceutical development.
| Compound Profile | |
| IUPAC Name | This compound |
| CAS Number | 247170-19-0 |
| Molecular Formula | C₉H₇ClF₃NO |
| Molecular Weight | 237.61 g/mol |
| Appearance | Solid |
Section 1: Synthesis of this compound
The most direct and widely used method for preparing the title compound is the N-acetylation of 4-chloro-3-(trifluoromethyl)aniline. This reaction serves to "protect" the reactive aniline group, rendering it less susceptible to oxidation and unwanted side reactions. The resulting acetamide is typically a stable, crystalline solid that is easier to purify and store than the parent aniline.
Causality of Experimental Design:
-
Acylating Agent: Acetic anhydride or acetyl chloride are common choices. Acetyl chloride is more reactive but generates HCl, necessitating a stoichiometric amount of base. Acetic anhydride is often preferred for its ease of handling and the formation of acetic acid as a byproduct, which can be removed by aqueous workup.
-
Base: A tertiary amine base, such as triethylamine or pyridine, is used to scavenge the acid (HCl or acetic acid) generated during the reaction, driving the equilibrium towards product formation.[2]
-
Solvent: Aprotic solvents like chloroform, dichloromethane (DCM), or toluene are used to dissolve the reactants without participating in the reaction.[2][3]
Caption: N-acetylation of 4-chloro-3-(trifluoromethyl)aniline.
Protocol 1: Synthesis of this compound
This protocol details the N-acetylation of 4-chloro-3-(trifluoromethyl)aniline using acetyl chloride.
Materials:
-
4-chloro-3-(trifluoromethyl)aniline
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise via a dropping funnel, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) to yield this compound as a solid.
Section 2: Application in Diaryl Urea Synthesis (Sorafenib)
The primary strategic importance of this compound is its role as a precursor to 4-chloro-3-(trifluoromethyl)aniline, which is one of the two key fragments required for the synthesis of Sorafenib. The synthesis involves the deprotection of the acetamide to regenerate the aniline, which is then coupled with the second fragment.
This coupling can be achieved through several methods, with the most common involving the in situ formation of an isocyanate from the aniline or the reaction of the aniline with a pre-formed carbamate.[4][5]
The Overall Synthetic Logic:
-
Deprotection: The stable acetamide is hydrolyzed under acidic or basic conditions to release the free 4-chloro-3-(trifluoromethyl)aniline. This step is crucial as the free amine is required for the subsequent C-N bond formation.
-
Activation/Coupling: The generated aniline is reacted with a phosgene equivalent (e.g., triphosgene, CDI) to form the highly electrophilic 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[6][7]
-
Urea Formation: This isocyanate is then reacted with the second amine-containing fragment, 4-(4-aminophenoxy)-N-methylpicolinamide, to form the final diaryl urea linkage of Sorafenib.[1]
Caption: Synthetic workflow from acetamide intermediate to Sorafenib.
Protocol 2: Hydrolysis of this compound
This protocol describes the acidic hydrolysis to deprotect the amine.
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl)
-
Ethanol or Methanol
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate or other suitable organic solvent
-
Heating mantle, reflux condenser
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), ethanol, and concentrated HCl (e.g., 5-10 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (typically 80-90 °C) with stirring.
-
Monitor the reaction by TLC until all starting material has been consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully basify the solution by adding NaOH solution dropwise until the pH is >10 to deprotonate the aniline hydrochloride salt.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-chloro-3-(trifluoromethyl)aniline. The product can be purified further by distillation or chromatography if necessary.
Protocol 3: Synthesis of Sorafenib via Isocyanate Intermediate
This protocol outlines the final coupling steps to form the diaryl urea.
Materials:
-
4-chloro-3-(trifluoromethyl)aniline (from Protocol 2)
-
Triphosgene
-
Anhydrous toluene or DCM
-
Triethylamine or another suitable non-nucleophilic base
-
4-(4-aminophenoxy)-N-methylpicolinamide
-
Anhydrous pyridine or other suitable solvent for the final coupling step.[4]
Procedure:
Part A: Isocyanate Formation
-
Caution: Triphosgene is highly toxic and moisture-sensitive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a dry, three-neck flask under an inert atmosphere, dissolve triphosgene (0.4 eq) in anhydrous toluene.
-
Slowly add a solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in anhydrous toluene to the triphosgene solution at 0 °C.[7]
-
After addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the reaction is complete (monitored by IR spectroscopy for the appearance of the isocyanate peak at ~2250-2275 cm⁻¹ and disappearance of the amine).
-
The resulting solution containing 4-chloro-3-(trifluoromethyl)phenyl isocyanate can be carefully concentrated or, preferably, used directly in the next step.
Part B: Urea Formation
-
In a separate flask, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous pyridine or another suitable aprotic solvent.
-
To this solution, add the previously prepared solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0-1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture (e.g., to 80 °C) for 3-5 hours.[4]
-
Monitor the reaction by TLC or LC-MS for the formation of the product.
-
Upon completion, cool the mixture and perform an aqueous workup. Typically, this involves diluting with an organic solvent (like ethyl acetate), washing with water and brine, drying the organic phase, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain Sorafenib.
Data Summary
The efficiency of diaryl urea synthesis is highly dependent on the chosen route and reaction conditions. The table below summarizes representative yields for the key transformations in the synthesis of Sorafenib and its analogues.
| Reaction Step | Reactants | Key Reagents/Conditions | Typical Yield | Reference |
| Urea Formation | 4-chloro-3-(trifluoromethyl)phenyl isocyanate + Amine Fragment | Pyridine, 80 °C, 3h | ~48% | [4] |
| Carbamate Formation | 4-chloro-3-(trifluoromethyl)aniline + Phenyl Chloroformate | Pyridine, DCM, RT, 1h | High Yields (e.g., 93% for similar anilines) | [4] |
| Urea from Carbamate | Phenyl carbamate + Amine Fragment | Pyridine, 80 °C, 3h | Moderate to Good | [4][5] |
Conclusion
This compound is a valuable synthetic intermediate whose primary role is to serve as a stable, protected precursor for 4-chloro-3-(trifluoromethyl)aniline. The acetamide group provides stability for storage and handling, and its straightforward removal allows for the timely generation of the reactive aniline. This aniline is a critical component for building the diaryl urea pharmacophore found in a class of potent kinase inhibitors, making the parent acetamide an indispensable tool for researchers in medicinal chemistry and drug development. The protocols provided herein offer a robust framework for its synthesis, deprotection, and subsequent utilization in the construction of complex, biologically active molecules.
References
- Title: Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate. Source: Google Patents (CN110885298B).
-
Title: Convenient Synthesis of Sorafenib and Its Derivatives. Source: Synthetic Communications. URL: [Link]
- Title: Synthesis method for sorafenib. Source: Google Patents (CN103724259A).
-
Title: New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Source: Molecules (MDPI). URL: [Link]
-
Title: A practical and efficient method for synthesis of sorafenib and regorafenib. Source: ResearchGate. URL: [Link]
-
Title: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate. Source: Idaho 360 History | Lincoln Exhibit (Note: This appears to be a vendor page with aggregated data). URL: [Link]
-
Title: this compound. Source: Amerigo Scientific. URL: [Link]
-
Title: Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Source: PrepChem.com. URL: [Link]
-
Title: N-[4-(trifluoromethyl)phenyl]acetamide. Source: PubChem. URL: [Link]
Sources
- 1. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation [mdpi.com]
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- 4. tarjomefa.com [tarjomefa.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 7. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
Application Note: High-Throughput Analytical Strategies for the Quantification of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of robust analytical methodologies for the detection and quantification of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide, a key intermediate and potential impurity in pharmaceutical synthesis. Recognizing the critical need for precise and reliable analytical monitoring, this document details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind experimental choices and outlines self-validating systems to ensure data integrity, aligning with stringent regulatory expectations.
Introduction: The Analytical Imperative
This compound is a halogenated aromatic compound whose chemical structure, featuring a trifluoromethyl group and a chlorine atom, presents unique analytical challenges and necessitates carefully optimized methods for its detection.[1][2][3] In the context of drug development and manufacturing, the quantification of such molecules is not merely a procedural step but a cornerstone of quality control and safety assurance. The presence of related substances or impurities, even at trace levels, can significantly impact the efficacy and safety profile of an active pharmaceutical ingredient (API). Therefore, the development of validated, sensitive, and specific analytical methods is paramount.
This application note serves as a practical guide for scientists, offering detailed protocols and the underlying scientific principles for three powerful analytical techniques. The methodologies are designed to be adaptable to various matrices, from raw materials to finished drug products.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is often the primary choice for the analysis of non-volatile and thermally labile compounds like N-arylacetamides due to its versatility, robustness, and high-resolution capabilities. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for this analyte, leveraging the hydrophobic nature of the molecule for effective separation.
Causality Behind Experimental Choices
-
Column Chemistry: A C18 (octadecylsilane) stationary phase is selected for its strong hydrophobic retention of the analyte. The trifluoromethyl and chloro- moieties contribute significantly to the molecule's nonpolar character, leading to a strong interaction with the C18 chains and, consequently, good retention and resolution from more polar impurities.
-
Mobile Phase Composition: A gradient elution using a mixture of acetonitrile and water is proposed. Acetonitrile is a common organic modifier in RP-HPLC, offering good solvating power for the analyte and low viscosity. The addition of a small percentage of formic acid (0.1%) to the aqueous phase serves a dual purpose: it protonates residual silanol groups on the silica-based stationary phase, minimizing peak tailing, and it can improve the ionization efficiency if the eluent is directed to a mass spectrometer.
-
Detection: Ultraviolet (UV) detection is appropriate for this molecule due to the presence of the phenyl ring chromophore. A wavelength of approximately 254 nm is a good starting point for detection, with further optimization based on the analyte's specific UV spectrum.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Conditions |
|---|---|
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 60 | 40 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 60 | 40 |
| 15.0 | 60 | 40 |
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
Method Validation (as per ICH Q2(R1) Guidelines)
A self-validating system is built upon the rigorous assessment of key performance characteristics.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank or placebo at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Accuracy | % Recovery between 98.0% and 102.0% for at least three concentration levels. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the same standard. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 with acceptable precision and accuracy. |
| Robustness | Insignificant changes in results with small variations in flow rate, column temperature, and mobile phase composition. |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Semi-Volatile Analytes
GC-MS is a powerful technique for the analysis of thermally stable and volatile compounds. This compound, with a molecular weight of 237.61 g/mol , is amenable to GC analysis.[1][2] This method offers excellent chromatographic resolution and definitive identification based on mass spectra.
Rationale for Methodological Choices
-
Stationary Phase: A low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is suitable for the separation of this moderately polar analyte. This phase provides good separation based on boiling points and slight differences in polarity.
-
Injection Mode: A splitless injection is often preferred for trace analysis to ensure the transfer of the entire sample volume onto the column, thereby maximizing sensitivity.
-
Ionization: Electron Ionization (EI) at 70 eV is the standard for GC-MS. This high-energy ionization technique produces a reproducible fragmentation pattern that serves as a "fingerprint" for the compound, allowing for confident identification through library matching or spectral interpretation.
Detailed GC-MS Protocol
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a suitable capillary column, and coupled to a mass spectrometer.
GC-MS Conditions:
| Parameter | Recommended Conditions |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (1 minute purge delay) |
| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min |
| Transfer Line Temperature | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40 - 400 |
Sample Preparation:
-
Standard and Sample Preparation: Prepare stock and working standards as described for the HPLC method, using a volatile solvent such as ethyl acetate or dichloromethane. Samples should be dissolved in the same solvent.
Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity
For applications requiring the highest sensitivity and selectivity, such as impurity profiling at very low levels or analysis in complex biological matrices, LC-MS/MS is the technique of choice. It combines the separation power of HPLC with the highly specific detection of tandem mass spectrometry.
The Rationale for an LC-MS/MS Approach
-
Ionization Source: Electrospray Ionization (ESI) is well-suited for polar and moderately polar molecules like this compound. It is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, which is ideal for quantitative analysis.
-
Tandem Mass Spectrometry (MS/MS): By selecting the precursor ion (the [M+H]⁺ of the analyte) and subjecting it to collision-induced dissociation (CID), specific product ions are generated. This transition from a precursor ion to a product ion is highly specific to the analyte's structure, providing a high degree of confidence in its identification and quantification, even in the presence of co-eluting interferences. This process is known as Multiple Reaction Monitoring (MRM).
Detailed LC-MS/MS Protocol
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole or ion trap mass spectrometer with an ESI source.
LC Conditions:
-
The HPLC conditions described in Section 2.2 can be adapted for LC-MS/MS. The use of formic acid in the mobile phase is beneficial for ESI in positive ion mode.
MS/MS Conditions:
| Parameter | Recommended Conditions |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Collision Gas | Argon |
| MRM Transitions | To be determined by direct infusion of a standard solution. A hypothetical transition would be from the precursor ion [M+H]⁺ to a stable product ion. |
Sample Preparation:
-
Follow the sample preparation protocol outlined in Section 2.2. Ensure that the final sample concentration is appropriate for the high sensitivity of the LC-MS/MS system.
Logical Relationship Diagram
Caption: Logical flow of LC-MS/MS analysis for specific detection.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the reliable detection and quantification of this compound. The choice of technique—HPLC for routine analysis, GC-MS for volatile profiling, and LC-MS/MS for high-sensitivity applications—should be guided by the specific requirements of the analytical task at hand. Adherence to the principles of method validation is crucial for ensuring the integrity and defensibility of the generated data, a cornerstone of scientific research and drug development.
References
-
Amerigo Scientific. This compound. [Link]
-
PubChem. N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide. [Link]
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Agilent Technologies. Sample Preparation Fundamentals for Chromatography. [Link]
-
International Council for Harmonisation. ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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- 2. Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. sysrevpharm.org [sysrevpharm.org]
The Strategic Utility of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide in the Synthesis of Advanced Heterocyclic Scaffolds
For Immediate Release: Application Note & Protocols
Executive Summary
This technical guide provides an in-depth exploration of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide as a pivotal building block in the synthesis of complex heterocyclic compounds. The strategic placement of the chloro, trifluoromethyl, and acetamido groups on the phenyl ring imparts a unique reactivity profile, making it a valuable precursor for a range of pharmacologically relevant scaffolds. This document will detail the chemical properties, potential synthetic transformations, and provide exemplary protocols for the construction of quinoline and benzimidazole derivatives. The causality behind experimental choices and the mechanistic underpinnings of these transformations will be a central focus, ensuring a blend of theoretical understanding and practical applicability for researchers in medicinal chemistry and organic synthesis.
Physicochemical Properties and Reactivity Profile
This compound, with a molecular formula of C₉H₇ClF₃NO, is a solid organic compound.[1] The presence of an electron-withdrawing trifluoromethyl group and a halogen substituent significantly influences the electronic properties of the aromatic ring, rendering it amenable to various synthetic manipulations. The acetamido group can act as a directing group or be hydrolyzed to the corresponding aniline, further expanding its synthetic utility.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 237.61 g/mol | [1] |
| Molecular Formula | C₉H₇ClF₃NO | [1] |
| Appearance | Solid | [1] |
| CAS Number | 247170-19-0 |
The key reactive sites of this molecule are the chloro substituent, which can participate in nucleophilic aromatic substitution and cross-coupling reactions, and the acetamido group, which can be involved in cyclization reactions or be modified to alter the reactivity of the aniline nitrogen.
Synthesis of Quinolines via Friedländer Annulation
The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[2] The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group, is a classical and effective method for quinoline synthesis.[3] While a direct Friedländer reaction with this compound is not typical, it can be readily converted to a suitable precursor.
Rationale and Mechanistic Insight
To utilize this compound in a Friedländer-type synthesis, the acetamido group must first be hydrolyzed to the corresponding 2-amino-3-chloro-5-(trifluoromethyl)acetophenone. This can be achieved under acidic or basic conditions. The resulting aminoketone can then be reacted with a carbonyl compound containing an α-methylene group, such as ethyl acetoacetate, in the presence of a catalyst to yield a polysubstituted quinoline.
The reaction proceeds through an initial aldol-type condensation between the enolate of the methylene compound and the carbonyl of the aminoketone, followed by cyclization and dehydration to form the quinoline ring.
Experimental Protocol 1: Synthesis of a 6-Chloro-8-(trifluoromethyl)quinoline Derivative
This protocol is a representative procedure adapted from established Friedländer annulation methodologies.
Step 1: Hydrolysis of this compound
-
To a round-bottom flask, add this compound (1.0 eq) and a 6 M solution of hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-3-chloro-5-(trifluoromethyl)acetophenone.
Step 2: Friedländer Annulation
-
In a separate flask, combine the 2-amino-3-chloro-5-(trifluoromethyl)acetophenone (1.0 eq) and ethyl acetoacetate (1.2 eq) in ethanol.
-
Add a catalytic amount of a suitable acid or base catalyst (e.g., piperidine or p-toluenesulfonic acid).
-
Heat the mixture to reflux for 8-12 hours, again monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 2-methyl-6-chloro-8-(trifluoromethyl)quinoline-3-carboxylate.
Caption: Workflow for Quinoline Synthesis.
Synthesis of Benzimidazoles via Palladium-Catalyzed Cyclization
Benzimidazoles are another class of heterocyclic compounds with significant biological activity. Palladium-catalyzed C-N cross-coupling reactions have emerged as powerful tools for their synthesis.[4][5] this compound is an excellent substrate for such transformations, where the chloro group can undergo oxidative addition to a palladium(0) catalyst.
Expertise & Causality: The Rationale for Palladium Catalysis
Palladium catalysts are highly efficient in forming C-N bonds under relatively mild conditions, offering a broad substrate scope and functional group tolerance.[6] The reaction typically involves a palladium precatalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction, as it influences the catalyst's stability, reactivity, and selectivity. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.
The proposed mechanism involves the oxidative addition of the aryl chloride to the Pd(0) complex, followed by coordination of an amine and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylated product and regenerates the active Pd(0) catalyst. Intramolecular cyclization can then occur to form the benzimidazole ring.
Experimental Protocol 2: Palladium-Catalyzed Synthesis of a 5-(Trifluoromethyl)benzimidazole Derivative
This protocol is a representative procedure based on established palladium-catalyzed amination and cyclization reactions.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), a suitable amine (e.g., ammonia or a primary amine, 1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq) to a Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene to the Schlenk tube.
-
Reaction Conditions: Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazole.
Sources
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide in Assay Development
Introduction: Unlocking the Therapeutic Potential of a Multifaceted Scaffold
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide is a halogenated N-phenylacetamide derivative that holds significant promise for drug discovery and development. Its chemical architecture, featuring a trifluoromethyl group and a reactive chloroacetamide moiety, suggests a range of potential biological activities. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets[1][2][3]. Concurrently, the chloroacetamide functional group is a known "warhead" capable of forming covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes, leading to potent and often irreversible inhibition[4][5][6].
This unique combination of structural features makes this compound a compelling candidate for investigation across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. This comprehensive guide provides detailed application notes and protocols for developing robust in vitro assays to explore the therapeutic potential of this compound and its analogs. We will delve into the rationale behind experimental design, provide step-by-step methodologies, and offer insights into data interpretation, empowering researchers to effectively probe the biological activities of this promising scaffold.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible assay development.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClF₃NO | [7] |
| Molecular Weight | 237.61 g/mol | [5][7] |
| CAS Number | 247170-19-0 | [7] |
| Appearance | Solid | [5] |
| Solubility | 23.1 µg/mL (at pH 7.4) | [7] |
| InChIKey | QRMZQPODCUCPQD-UHFFFAOYSA-N | [5][7] |
Handling and Storage:
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It is classified as an acute oral toxicant and an eye irritant[5]. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. For assay development, prepare stock solutions in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). Subsequent dilutions into aqueous assay buffers should be performed carefully to avoid precipitation, given its limited aqueous solubility. It is advisable to determine the kinetic solubility of the compound in your specific assay buffers.
I. Kinase Inhibition Assays: Targeting Oncogenic Drivers
The trifluoromethylphenyl acetamide scaffold is present in known kinase inhibitors, suggesting that this compound may also target protein kinases involved in cancer signaling pathways. A notable example is the potent and orally available c-KIT kinase inhibitor, CHMFL-KIT-64 (2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide), which has demonstrated efficacy against a broad spectrum of c-KIT mutants in gastrointestinal stromal tumors[8][9][10][11]. The structural similarity provides a strong rationale for screening this compound against a panel of cancer-relevant kinases.
Conceptual Workflow for Kinase Inhibitor Profiling
Caption: Workflow for kinase inhibitor screening and characterization.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ATP Depletion Assay)
This protocol is designed to quantify the inhibitory activity of this compound against a specific kinase by measuring the amount of ATP remaining in the reaction.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC₅₀ determination (e.g., from 10 mM to 1 nM).
-
Prepare a 2X working solution of each compound concentration by diluting the DMSO stocks 1:50 in kinase assay buffer (final DMSO concentration in the assay will be 1%).
-
-
Assay Setup:
-
Add 5 µL of the 2X compound working solution to the wells of a white, opaque assay plate. Include wells with 1% DMSO in assay buffer as a no-compound control.
-
Prepare a 2X enzyme/substrate mixture in kinase assay buffer. The final concentration of the enzyme and substrate should be optimized for each specific kinase.
-
Add 5 µL of the 2X enzyme/substrate mixture to each well.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of 2X ATP solution in kinase assay buffer to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 20 µL of the Kinase-Glo® reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Normalize the data to the no-compound (100% activity) and no-enzyme (0% activity) controls.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Covalent Inhibition Assessment
The presence of the chloroacetamide moiety suggests that this compound may act as a covalent inhibitor. This can be investigated by assessing the time-dependency of inhibition.
Procedure:
-
Set up the kinase inhibition assay as described in Protocol 1.
-
Pre-incubate the compound with the kinase and substrate for varying periods (e.g., 0, 15, 30, 60, and 120 minutes) before initiating the reaction with ATP.
-
Determine the IC₅₀ value at each pre-incubation time point.
-
A decrease in the IC₅₀ value with increasing pre-incubation time is indicative of covalent inhibition.
Further Characterization:
For confirmed covalent inhibitors, more detailed kinetic studies are required to determine the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half-maximal inactivation rate)[12]. This typically involves measuring the observed rate of inactivation (kobs) at various inhibitor concentrations.
II. Antimicrobial Activity Assays: A New Avenue for Antibacterial Agents
Recent studies have demonstrated the antibacterial potential of chloroacetamide derivatives. For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has shown activity against Klebsiella pneumoniae, a challenging Gram-negative pathogen, and exhibited synergistic effects when combined with conventional antibiotics[2][13][14][15]. This provides a strong rationale for evaluating the antimicrobial properties of this compound.
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Bacterial incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Prepare a 2X stock solution of this compound in CAMHB.
-
Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Conceptual Framework for Antimicrobial Synergy Testing
Caption: Workflow for assessing antimicrobial synergy using the checkerboard method.
III. Anti-inflammatory Activity Assays: Modulating the Immune Response
N-phenylacetamide derivatives have been reported to possess anti-inflammatory properties[3][12][16]. Therefore, it is logical to investigate the potential of this compound to modulate inflammatory pathways. Cell-based assays are particularly useful for this purpose as they can provide insights into the compound's effects on cellular signaling in a more physiologically relevant context.
Protocol 4: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (Promega)
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
-
-
Inflammatory Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of the Sulfanilamide solution from the Griess Reagent System to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided nitrite standard.
-
Calculate the concentration of nitrite in each sample.
-
Determine the percentage of inhibition of NO production by the compound compared to the LPS-stimulated control.
-
It is also crucial to perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Conclusion and Future Directions
This compound represents a versatile chemical scaffold with the potential for development as a therapeutic agent in oncology, infectious diseases, and inflammation. The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound and its analogs. The strong precedent for kinase inhibition and antimicrobial activity in structurally related compounds, coupled with the potential for covalent modification, makes this an exciting area for further investigation. Future studies should focus on elucidating the specific molecular targets, exploring the structure-activity relationships of a broader range of derivatives, and advancing promising lead compounds into more complex cellular and in vivo models.
References
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Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1337–1343. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2736671, N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide. Retrieved January 7, 2026 from [Link].
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Xie, X. Q., et al. (2014). Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors. Journal of medicinal chemistry, 57(15), 6249–6263. [Link]
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Šterk, D., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. Bioorganic & medicinal chemistry, 76, 117099. [Link]
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Meroueh, S. O., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 12(10), 1735-1745. [Link]
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Bavetsias, V., et al. (2019). Design, Synthesis and Characterization of Covalent KDM5 Inhibitors. ChemMedChem, 14(18), 1645-1650. [Link]
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Sera, M., et al. (2020). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. Chemical & pharmaceutical bulletin, 68(11), 1101–1107. [Link]
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Hulverson, M. A., et al. (2019). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS infectious diseases, 5(11), 1886–1894. [Link]
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da Silva, A. C. S., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciencias, 95(2), e20210141. [Link]
-
Wu, Y., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of medicinal chemistry, 62(13), 6083–6101. [Link]
-
Cordeiro, L., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules (Basel, Switzerland), 25(17), 3959. [Link]
-
Wu, Y., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. ACS Publications. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67655, N-[2-(trifluoromethyl)phenyl]acetamide. Retrieved January 7, 2026 from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67685, N-[4-(trifluoromethyl)phenyl]acetamide. Retrieved January 7, 2026 from [Link].
-
da Silva, A. C. S., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. PubMed. [Link]
-
Wang, Y., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European journal of medicinal chemistry, 294, 117735. [Link]
-
Cordeiro, L., et al. (2020). Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed. [Link]
-
da Silva, A. C. S., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. ResearchGate. [Link]
-
Wu, Y., et al. (2019). Discovery of 2‑(4-Chloro-3-(trifluoromethyl)phenyl)‑N‑(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c‑KIT Kinase for Gastrointestinal Stromal Tumors. ACS Figshare. [Link]
-
Panico, A., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2027-2037. [Link]
-
Wu, Y., et al. (2019). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). ResearchGate. [Link]phenylacetamide_CHMFL-KIT-64_as_a_Novel_Orally_Available_Potent_Inhibitor_against_Broad_Spectrum_Mutants_of_c-KIT_Kinase_for_Gastrointestinal_Stromal_Tumors_GISTs)
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9595, Acetamide, N-(3-(trifluoromethyl)phenyl)-. Retrieved January 7, 2026 from [Link].
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Khan, I., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International immunopharmacology, 10(8), 900–905. [Link]
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Panico, A. M., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. [Link]
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Wang, Y., et al. (2023). Synthesis and Biological Evaluation of N-(benzene sulfonyl)acetamide Derivatives as Anti-inflammatory and Analgesic Agents with COX-2/5-LOX/TRPV1 Multifunctional Inhibitory Activity. PAIN. [Link]
-
Kumar, A., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6), 1686-1694. [Link]
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- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Introduction
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide is a halogenated aromatic amide of interest in various research and development sectors, including medicinal chemistry and organic synthesis. Its chemical structure, featuring a trifluoromethyl group and a chlorine atom, imparts specific reactivity and biological activity, necessitating stringent handling and storage protocols to ensure the safety of laboratory personnel and maintain the compound's integrity. This guide provides a detailed framework for researchers, scientists, and drug development professionals on the safe and effective management of this compound.
The protocols herein are designed to be self-validating, emphasizing the rationale behind each procedural step. Adherence to these guidelines is critical for minimizing exposure risks and ensuring the reproducibility of experimental outcomes.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 247170-19-0 | [PubChem][1] |
| Molecular Formula | C₉H₇ClF₃NO | [PubChem][1] |
| Molecular Weight | 237.61 g/mol | [Sigma-Aldrich] |
| Appearance | Solid | [Sigma-Aldrich] |
| GHS Hazard Classification | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system | [PubChem][1] |
Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating that it can cause less severe health effects. A comprehensive risk assessment should be conducted before any handling of this compound, considering the quantities being used and the nature of the experimental procedures.
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the primary barrier against exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against dust particles and splashes.
-
Hand Protection: Chemical-resistant gloves must be worn. Nitrile gloves are a suitable choice for general handling as they provide good resistance to a variety of chemicals, including solvents and acids.[2] For prolonged contact or when handling larger quantities, consider using thicker gloves or double-gloving. Always inspect gloves for any signs of degradation or punctures before use.
-
Body Protection: A laboratory coat must be worn to protect against skin contact. For procedures with a higher risk of contamination, a chemically resistant apron or coveralls should be considered.
-
Respiratory Protection: Handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with a particulate filter is necessary.
Handling Protocols
Adherence to systematic handling procedures is crucial for minimizing the risk of exposure and cross-contamination.
General Handling
-
Work Area Preparation: Designate a specific area for handling this compound. Ensure the work surface is clean and uncluttered. All handling of the solid should be conducted in a chemical fume hood.
-
Weighing: When weighing the solid, use a draft shield or a dedicated weighing enclosure to prevent the dispersal of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoidance of Dust and Aerosols: Handle the compound in a manner that minimizes the generation of dust and aerosols.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Decontamination
-
Work Surfaces: At the end of each work session, decontaminate the work area with a suitable cleaning agent (e.g., a mild detergent solution) and then wipe down with 70% ethanol.
-
Equipment: Clean any equipment that has come into contact with the compound according to standard laboratory procedures.
Storage Procedures
Proper storage is essential for maintaining the stability and integrity of this compound and for preventing accidental release.
General Storage Conditions
-
Container: Store the compound in its original, tightly sealed container.
-
Location: Keep the container in a cool, dry, and well-ventilated area.[3]
-
Light: While not explicitly stated for this compound, it is good practice to store it away from direct sunlight.
Incompatibilities
To prevent hazardous reactions, store this compound away from the following incompatible materials:
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to exothermic reactions.
-
Strong Acids and Bases: These can promote hydrolysis or other degradation of the acetamide functional group.
-
Strong Reducing Agents. [3]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First Aid Measures
-
Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spread of the spill.
-
Clean-up: Wearing appropriate PPE, carefully sweep up the solid material, avoiding the generation of dust. Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable detergent and water.
Fire Response
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.[4]
-
Hazardous Combustion Products: Be aware that thermal decomposition may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[4][5]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Segregation: Keep this waste stream separate from other laboratory waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and compatible container.
-
Disposal: Dispose of the hazardous waste through a licensed and reputable waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[6]
References
-
Cole-Parmer. Chemical Compatibility Database. Available at: [Link]
-
Eurofins Scientific. 2-Chloroacetamide Safety Data Sheet. Available at: [Link]
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Halocarbon Fire Extinguishing Agents. P2 InfoHouse. Available at: [Link]
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OSHA. Glove Selection Chart. Available at: [Link]
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PubChem. 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide. Available at: [Link]
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PubChem. N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide. Available at: [Link]
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UC Berkeley. Glove Selection Guide. Available at: [Link]
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AIBON SAFETY. Which are the best gloves for chemical environments?. Available at: [Link]
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Cole-Parmer. Material Safety Data Sheet - N1-[2-(trifluoromethyl)phenyl]acetamide. Available at: [Link]
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International Fire Protection. Halocarbons in fire suppression. Available at: [Link]
-
NASA Technical Reports Server (NTRS). Chemical Action of Halogenated Agents in Fire Extinguishing. Available at: [Link]
-
PubChem. N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Welcome to the technical support center for the synthesis of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this important chemical intermediate. We will explore the causality behind experimental choices, troubleshoot common challenges, and provide validated protocols to enhance your synthetic success.
The target molecule, this compound, is an acetamide derivative of a substituted aniline.[1][2] The synthesis involves the N-acetylation of 2-chloro-4-(trifluoromethyl)aniline.[3] This reaction, while conceptually straightforward, presents challenges due to the electronic and steric properties of the starting aniline. The presence of a strongly electron-withdrawing trifluoromethyl group and an ortho-chloro group deactivates the amino group, reducing its nucleophilicity and making the acylation reaction more difficult than with simple anilines.[4][5]
This guide will address these challenges directly, offering a structured approach to troubleshooting and optimization.
Troubleshooting Guide: Enhancing Yield and Purity
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.
Question 1: My reaction yield is low or I'm observing no product formation. What are the likely causes and how can I fix this?
Low yields are the most frequent complaint in the N-acetylation of deactivated anilines. This is typically due to the reduced nucleophilicity of the nitrogen atom, which struggles to attack the electrophilic acetylating agent.[4] Let's break down the potential causes and solutions.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Explanation | Recommended Solution |
| Insufficiently Reactive Acetylating Agent | Acetic anhydride may not be electrophilic enough to react efficiently with the electron-poor amino group of 2-chloro-4-(trifluoromethyl)aniline. The reaction equilibrium may not favor product formation under standard conditions. | Switch to a more reactive acylating agent like acetyl chloride . Its greater electrophilicity significantly accelerates the rate of reaction with deactivated amines.[4] |
| Byproduct Inhibition (HCl Formation) | When using acetyl chloride, one equivalent of hydrochloric acid (HCl) is produced. This acid protonates the unreacted aniline, converting the nucleophilic -NH₂ group into a non-nucleophilic -NH₃⁺ salt, effectively stopping the reaction.[6][7] | Add a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine , to the reaction mixture.[8][9] Use 1.1 to 1.5 equivalents to neutralize the HCl as it forms, thereby keeping the starting aniline in its active, nucleophilic state. |
| Suboptimal Reaction Conditions | The choice of solvent and temperature is critical. If the starting aniline is not fully dissolved, the reaction will be slow and incomplete.[4] Excessively high temperatures can lead to side reactions and degradation. | Use an anhydrous aprotic solvent like dichloromethane (DCM), toluene, or acetonitrile to ensure good solubility of the reactants.[10][11] Start the reaction at a low temperature (e.g., 0 °C) during the dropwise addition of acetyl chloride to control the initial exothermic reaction, then allow it to warm to room temperature to drive the reaction to completion.[6][9] |
| Presence of Moisture | Acetyl chloride reacts violently with water to form acetic acid and HCl. This hydrolysis consumes your reagent and introduces unwanted acidic byproducts into the reaction mixture. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent premature degradation of the acetylating agent. |
Question 2: My final product is impure, containing unreacted starting material and other side products. How can I improve the purity?
Product purity is as critical as yield. The presence of unreacted starting materials or side products complicates downstream applications.
Logical Troubleshooting Flow for Purity Issues
Caption: Troubleshooting workflow for purity issues.
Common Side Products and Mitigation
-
Diacylation: While less common with hindered anilines, it can occur under forcing conditions.[4]
-
Solution: Use a stoichiometric amount (or a slight excess, ~1.05 eq) of the acetylating agent and add it slowly to the reaction mixture to avoid a large excess at any given time.
-
-
Hydrolysis Products: If moisture is present, acetic acid will be a byproduct.
-
Solution: This is easily removed during the aqueous work-up with a sodium bicarbonate wash. The primary solution is prevention by using anhydrous conditions.
-
Question 3: I'm having trouble with the product isolation and recrystallization. It keeps "oiling out." What should I do?
"Oiling out" occurs when a solid product melts in the recrystallization solvent and separates as a liquid instead of crystallizing. This often traps impurities.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the product. The solution may be supersaturated or cooling too rapidly. | - Choose a solvent or solvent pair with a lower boiling point. - Ensure the solution cools slowly. After dissolving the crude product in the minimum amount of hot solvent, allow it to cool to room temperature undisturbed before moving to an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product.[12] |
| Low Recovery After Recrystallization | Too much solvent was used, or the product is significantly soluble in the cold solvent. | - Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. - After slow cooling, place the flask in an ice bath for at least 30 minutes to maximize precipitation before filtration.[12] |
| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | - Before the hot filtration step, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Filter the hot solution through a pad of celite to remove the charcoal.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-acetylation of 2-chloro-4-(trifluoromethyl)aniline? The main challenge is the reduced nucleophilicity of the amino group. The trifluoromethyl group is a strong electron-withdrawing group, and the ortho-chloro group provides steric hindrance, both of which make the nitrogen atom a poor nucleophile and impede the approach of the acetylating agent.[4]
Q2: Should I use acetyl chloride or acetic anhydride? For this specific substrate, acetyl chloride is highly recommended . Its higher reactivity is necessary to overcome the deactivation of the aniline ring. While acetic anhydride can be used, it often requires harsher conditions (higher temperatures, longer reaction times) and may still result in lower yields.[4]
Q3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the best method. Use a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). Spot the starting aniline, the reaction mixture, and a co-spot (both starting material and reaction mixture). The reaction is complete when the spot corresponding to the starting aniline has completely disappeared and a new, typically less polar, product spot has appeared.[6]
Q4: What are the key safety precautions for this synthesis? Acetyl chloride is corrosive, moisture-sensitive, and lachrymatory. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction can be exothermic, especially on a larger scale, so controlled addition at a low temperature is crucial.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize yield by using a highly reactive acetylating agent and a base to neutralize the acidic byproduct.
Caption: Optimized experimental workflow.
Methodology:
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-chloro-4-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acetylating Agent: While stirring vigorously, add acetyl chloride (1.05 eq) dropwise via a syringe over 20-30 minutes. Ensure the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC.[6]
-
Work-up: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid product to an Erlenmeyer flask. Choose a suitable solvent system, such as ethanol and water.
-
Dissolution: Add the minimum amount of hot ethanol to the flask to just dissolve the solid.
-
Crystallization: Slowly add water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[12]
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven to obtain the pure this compound.
References
- Benchchem. (2025).
- Siddaraju, B. P., et al. (2016). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. PMC - NIH.
- Sigma-Aldrich. This compound AldrichCPR. Sigma-Aldrich.
- Google Patents. (2012). CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate.
- Benchchem. (2025). Technical Support Center: Purification of Products from N-Chloro-2-fluoroacetamide Reactions. Benchchem.
- Benchchem. (2025). optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. Benchchem.
- Sciencemadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin. Sciencemadness.
- PubChem. N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide.
- Kang, S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide.
- Amerigo Scientific. This compound. Amerigo Scientific.
- Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH.
- Darsi, S. S. Praveen Kumar, et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
- Pearson. (n.d.).
- Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Chemistry LibreTexts.
- Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PMC - NIH.
- Kang, S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. PMC - NIH.
- PubChem. 2-Chloro-4-trifluoromethylaniline.
- Sigma-Aldrich. 2-Chloro-4-(trifluoromethyl)aniline 97%. Sigma-Aldrich.
- Smolecule. 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide. Smolecule.
Sources
- 1. N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide | C9H7ClF3NO | CID 2736671 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Welcome to the technical support center for the purification of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during its purification.
Introduction to Purification Challenges
This compound is a substituted acetanilide with applications in pharmaceutical and agrochemical research. Its synthesis, typically involving the acylation of 2-chloro-4-(trifluoromethyl)aniline, can result in a crude product containing various impurities. The unique combination of a chloro and a trifluoromethyl group on the phenyl ring influences its solubility and crystalline nature, presenting specific challenges during purification.[1] This guide provides practical, experience-based solutions to overcome these hurdles and achieve high purity of the final product.
Troubleshooting Guide: Navigating Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Oiling Out During Recrystallization
Symptom: Instead of forming crystals upon cooling, the compound separates as an oil.
Probable Causes:
-
High concentration of impurities: Impurities can depress the melting point of the mixture, causing it to separate as a liquid.
-
Inappropriate solvent choice: The solvent may be too good at dissolving the compound even at low temperatures.
-
Rapid cooling: Cooling the solution too quickly can prevent the molecules from aligning into a crystal lattice.
Solutions:
-
Re-dissolve and dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly lower the concentration.
-
Slow cooling: Allow the flask to cool to room temperature slowly on a benchtop, insulated with a cork ring. Avoid using an ice bath initially.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Solvent system modification: If oiling out persists, consider a two-solvent recrystallization system. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, heat to clarify and cool slowly.
Issue 2: Poor Recovery of Crystalline Product
Symptom: A very low yield of purified crystals is obtained after recrystallization.
Probable Causes:
-
Using too much solvent: The most common cause of low recovery is dissolving the crude product in an excessive volume of hot solvent.
-
Premature crystallization: The product crystallizes on the filter paper or in the funnel during hot filtration.
-
Incomplete precipitation: Not enough time or a low enough temperature was used to allow for complete crystallization.
Solutions:
-
Minimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions, allowing time for dissolution between additions.
-
Pre-heat filtration apparatus: Before hot filtration, pre-heat the funnel and receiving flask with hot solvent to prevent a sudden drop in temperature.
-
Concentrate the filtrate: If you suspect too much solvent was used, you can gently heat the filtrate to evaporate some of the solvent and re-saturate the solution.
-
Extended cooling: Allow the solution to cool for a longer period, and then place it in an ice bath to maximize crystal formation.
-
Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving the product.
Issue 3: Colored Impurities in the Final Product
Symptom: The final crystalline product has a noticeable color (e.g., yellow or brown).
Probable Causes:
-
Presence of chromophoric impurities: These are often highly conjugated organic molecules.
-
Degradation of the compound: Although generally stable, prolonged heating in certain solvents could potentially lead to some degradation.
Solutions:
-
Activated charcoal treatment: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% of the solute mass). Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot filtration: Perform a hot filtration to remove the activated charcoal and any other insoluble impurities. It is crucial to use fluted filter paper to maximize the filtration speed and minimize cooling.
-
Avoid prolonged heating: Minimize the time the solution is kept at high temperatures to reduce the risk of thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The most common impurities are typically unreacted starting materials and byproducts of the synthesis. Based on the likely synthesis route (acylation of 2-chloro-4-(trifluoromethyl)aniline with an acetylating agent like acetyl chloride or acetic anhydride), you can expect to find:
-
2-chloro-4-(trifluoromethyl)aniline: The unreacted starting amine.
-
Di-acetylated aniline: A byproduct where the amine is acetylated twice.
-
Hydrolyzed starting materials or product: Depending on the workup conditions.
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point is to test small amounts of your crude product in various common laboratory solvents.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility of this compound |
| Water | High | 100 | Low at all temperatures |
| Ethanol | High | 78 | Good solubility when hot, lower when cold (Good candidate) |
| Methanol | High | 65 | Similar to ethanol |
| Isopropanol | Medium | 82 | Good solubility when hot, lower when cold (Good candidate) |
| Ethyl Acetate | Medium | 77 | Likely good solubility at room temperature (less ideal for single-solvent) |
| Acetone | Medium | 56 | Likely good solubility at room temperature (less ideal for single-solvent) |
| Dichloromethane | Medium | 40 | Likely high solubility at room temperature |
| Toluene | Low | 111 | Moderate solubility when hot, low when cold (Potential candidate) |
| Hexane/Heptane | Low | 69 / 98 | Low at all temperatures (Good as an anti-solvent) |
A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective for acetanilides.[2] Dissolve the crude product in a minimum of hot ethanol or isopropanol, and then add hot water dropwise until the solution becomes faintly cloudy. Reheat to get a clear solution, and then allow it to cool slowly.
Q3: When should I use column chromatography instead of recrystallization?
A3: Column chromatography is generally preferred when:
-
The impurities have very similar solubility profiles to the desired product, making separation by recrystallization difficult.
-
The product is an oil or a low-melting solid that is not amenable to recrystallization.
-
You need to separate a complex mixture of byproducts.
For this compound, which is a solid, recrystallization is often the more efficient and scalable purification method. Column chromatography can be used if recrystallization fails to provide the desired purity. A typical mobile phase for silica gel chromatography would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) first.
Q4: How can I assess the purity of my final product?
A4: Several analytical techniques can be used to determine the purity of your this compound:
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities will typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can provide a precise purity value (e.g., % area). A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and help identify any residual impurities. The PubChem database contains a 13C NMR spectrum for a related compound which can be used for comparison.[4]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of a suitable solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: Slowly add a hot "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization and Isolation: Follow steps 5-9 from the single-solvent recrystallization protocol.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: Decision workflow for purification.
References
-
PubChem. (n.d.). 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Pawar, A. A., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-17. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Appchem. (n.d.). 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]
-
Walash, M. I., et al. (2011). Determination of Flutamide in Tablets by High-Performance Liquid Chromatography. Journal of the Chilean Chemical Society, 56(2), 675-678. Retrieved from [Link]
-
Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Simon Fraser University. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Welcome to the technical support guide for the synthesis of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide. This document is designed for researchers, chemists, and process development professionals who are actively working with or troubleshooting this important acylation reaction. My goal is to move beyond simple procedural steps and provide a deeper understanding of the reaction's nuances, focusing on the causality behind common side reactions and offering field-proven strategies for their mitigation.
The synthesis of this compound is a cornerstone reaction, typically involving the nucleophilic acyl substitution between 2-chloro-4-(trifluoromethyl)aniline and an acetylating agent like acetyl chloride.[1][2] While straightforward in principle, this reaction is susceptible to several side reactions that can significantly impact yield, purity, and reproducibility. This guide provides a structured, in-depth analysis to help you navigate these challenges effectively.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Question 1: Why is my reaction yield unexpectedly low, or why does the reaction stall before all the starting amine is consumed?
Answer: This is the most frequently encountered issue and is almost always traced back to two primary culprits: inadvertent protonation of the starting amine and hydrolysis of the acetylating agent.
-
Root Cause 1: Amine Hydrochloride Salt Formation. The reaction between 2-chloro-4-(trifluoromethyl)aniline and acetyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1] Your starting amine is a base and will readily react with this newly formed HCl to produce 2-chloro-4-(trifluoromethyl)anilinium chloride. This protonated amine salt is no longer nucleophilic and cannot participate in the desired acylation reaction.[3] Consequently, for every molecule of product formed without a proper acid scavenger, a molecule of starting amine is deactivated, capping the theoretical maximum yield at 50%.
-
Root Cause 2: Hydrolysis of Acetyl Chloride. Acetyl chloride is highly reactive and susceptible to hydrolysis.[4] Any trace moisture in your reaction solvent, on the glassware, or in the starting amine will rapidly convert the acetyl chloride into inactive acetic acid. This not only consumes your reagent but can also complicate purification.
Troubleshooting Protocol:
-
Incorporate a Base (Acid Scavenger): The most critical parameter to control is the neutralization of the HCl byproduct.
-
Recommended: Add at least 1.1 to 1.2 equivalents of a non-nucleophilic tertiary amine, such as triethylamine (Et₃N) or pyridine, to the solution of 2-chloro-4-(trifluoromethyl)aniline before adding the acetyl chloride.[1][5] This base will scavenge the HCl as it is formed, preventing the protonation of your starting material.
-
Alternative: Using two equivalents of the starting aniline—one as the nucleophile and one as the acid scavenger—is possible but less atom-economical.[1]
-
-
Ensure Anhydrous Conditions:
-
Use a high-purity, anhydrous grade of your chosen aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate).[5]
-
Flame-dry all glassware under vacuum or oven-dry it at >120°C for several hours before use.
-
Conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon) to prevent atmospheric moisture from entering the system.[4]
-
Question 2: My analytical data (NMR/LC-MS) shows an impurity with a molecular weight of 279.63 g/mol , which is higher than my product's MW of 237.61 g/mol . What is this species?
Answer: This higher molecular weight species is almost certainly the diacetylated byproduct, N-acetyl-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide .
-
Mechanism of Formation: After the initial N-acetylation, the resulting amide still possesses a lone pair of electrons on the nitrogen atom. Under forcing conditions (e.g., excess acetylating agent, high temperatures), a second acylation can occur. While the amide nitrogen is significantly less nucleophilic than the starting amine, this side reaction can become prominent if not properly controlled. The use of acetic anhydride can also lead to mixtures of N-acetylation and N,N-diacylation.[]
Mitigation Strategy:
-
Strict Stoichiometric Control: Do not use a large excess of acetyl chloride. A stoichiometry of 1.05 to 1.1 equivalents is typically sufficient to drive the reaction to completion without promoting significant diacylation.
-
Controlled Reagent Addition: Add the acetyl chloride dropwise to the cooled (0 °C) solution of the amine and base. This maintains a low instantaneous concentration of the acylating agent, favoring the more rapid mono-acylation reaction.
-
Temperature Management: Maintain a low reaction temperature (0 °C) during the addition and allow the reaction to warm slowly to room temperature. Avoid excessive heating, which provides the activation energy needed for the less favorable diacylation reaction.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this acylation, and why? A tertiary amine like triethylamine (Et₃N) is generally the best choice. It is a strong enough base to effectively scavenge HCl but is sterically hindered, making it a poor nucleophile that will not compete with the aniline in reacting with acetyl chloride. Pyridine can also be used and may offer some catalytic benefit, but it is more toxic. Inorganic bases like potassium carbonate (K₂CO₃) can be used but often require vigorous stirring or a phase-transfer catalyst due to their poor solubility in common organic solvents.[3]
Q2: Is acetyl chloride always the best acetylating agent? What about acetic anhydride? Acetyl chloride is more reactive than acetic anhydride, leading to faster reaction times, often at lower temperatures.[] However, it produces corrosive HCl. Acetic anhydride is less reactive and produces acetic acid as a byproduct, which is less aggressive and can be easier to remove during workup (e.g., with a bicarbonate wash). For less reactive anilines, the higher reactivity of acetyl chloride is often necessary. The choice depends on the reactivity of the substrate, desired reaction conditions, and safety considerations.
Q3: How critical is the purity of the starting 2-chloro-4-(trifluoromethyl)aniline? It is extremely critical. The primary concern is the presence of regioisomers (e.g., 4-chloro-2-(trifluoromethyl)aniline). Such impurities will undergo acylation to produce isomeric amide byproducts that are often very difficult to separate from the desired product due to their similar physical properties. Always use a starting material with >97% purity and confirm its identity by NMR or GC-MS before starting the synthesis.
Q4: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The starting amine will have a higher Rf than the more polar amide product. Spot the reaction mixture alongside a co-spot of the starting material. The reaction is complete when the starting material spot has been completely consumed. For more precise monitoring, LC-MS can be used to track the disappearance of the starting material and the appearance of the product peak.
Part 3: Optimized Experimental Protocol
This self-validating protocol is designed to maximize yield and purity by actively preventing the side reactions discussed above.
1. Preparation and Setup:
-
Dry a 250 mL round-bottom flask and a magnetic stir bar in an oven at 120 °C overnight.
-
Assemble the flask with a reflux condenser and a nitrogen inlet adapter while still warm. Allow to cool to room temperature under a gentle stream of dry nitrogen.
-
Equip the flask with a rubber septum for liquid additions via syringe.
2. Reagent Charging:
-
In the flask, dissolve 2-chloro-4-(trifluoromethyl)aniline (1.0 eq., e.g., 5.0 g, 25.6 mmol) in anhydrous dichloromethane (DCM, 100 mL).
-
Add triethylamine (1.2 eq., e.g., 4.3 mL, 30.7 mmol).
-
Cool the stirring solution to 0 °C using an ice-water bath.
3. Reaction Execution:
-
Slowly add acetyl chloride (1.1 eq., e.g., 2.0 mL, 28.1 mmol) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, monitoring by TLC until the starting amine is consumed.
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture again to 0 °C and slowly quench by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) to remove triethylamine and any unreacted starting amine.
-
Saturated NaHCO₃ solution (2 x 50 mL) to remove any acetic acid and neutralize residual HCl.
-
Brine (1 x 50 mL).
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as a white solid.[3]
Part 4: Data and Pathway Visualization
Summary of Key Reaction Species
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |
| 2-Chloro-4-(trifluoromethyl)aniline | C₇H₅ClF₃N | 195.57 | Starting Material |
| This compound | C₉H₇ClF₃NO | 237.61 | Target Product |
| N-Acetyl-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | C₁₁H₉ClF₃NO₂ | 279.63 | Diacylation Side Product |
| 2-Chloro-4-(trifluoromethyl)anilinium chloride | C₇H₆Cl₂F₃N | 232.03 | Deactivated Starting Material |
| Acetic Acid | C₂H₄O₂ | 60.05 | Hydrolysis Side Product |
Reaction and Side Reaction Pathway Diagram
Caption: Main and side reaction pathways in the synthesis.
References
-
ResearchGate. (2015). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]
-
Gunda, G., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications. Retrieved from [Link]
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Retrieved from [Link]
-
YouTube. (2018). Nucleophilic acyl substitution: hydrolysis of acid chlorides. Retrieved from [Link]
-
Nia Innovation. (n.d.). 2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). Retrieved from [Link]
-
YouTube. (2023). What Happens When Aniline Reacts with Acetyl Chloride. Retrieved from [Link]
-
Allen. (n.d.). Aniline on reaction with acetyl chloride gives. Retrieved from [Link]
-
Vedantu. (n.d.). Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Focus on 2-Hydroxy-4-(trifluoromethyl)aniline. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Acetamide Formation
Welcome to the dedicated support center for optimizing acetamide formation. This resource is designed for researchers, scientists, and drug development professionals seeking to enhance the efficiency, yield, and purity of their acetamide synthesis. Here, we address common challenges with practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing acetamides?
A1: Acetamides are typically synthesized through several key methods, including the reaction of an amine with an acid halide (like acetyl chloride), an acid anhydride, or a carboxylic acid.[1][2][3] The most prevalent laboratory method involves the condensation of a carboxylic acid and an amine, which requires the activation of the carboxylic acid to proceed efficiently.[4] This activation is often achieved using coupling reagents.[5]
Q2: My amide coupling reaction is showing low or no product yield. What are the common causes?
A2: Low yields in amide coupling reactions can often be attributed to several factors.[6] These include incomplete activation of the carboxylic acid, deactivation of the amine (for instance, through protonation), steric hindrance from bulky groups on either reactant, or the presence of water leading to hydrolysis of activated intermediates.[6][7] Suboptimal reaction conditions such as incorrect temperature or solvent can also significantly impact the outcome.[6]
Q3: I am observing significant side reactions. How can I minimize them?
A3: Side reactions can be minimized by carefully selecting your reaction conditions. For instance, in reactions involving acid halides, an organic or inorganic base is often added to neutralize the hydrogen halide byproduct, which could otherwise form a salt with the amine and render it unreactive.[] If racemization of a chiral center is a concern, adding a reagent like 1-hydroxybenzotriazole (HOBt) can help suppress this side reaction.[6] Running the reaction at a lower temperature can also be beneficial.[6]
Troubleshooting Guide: In-Depth Solutions
Issue 1: Low Yield of Acetamide
A low yield of the desired acetamide is a frequent challenge in synthesis. A systematic approach to troubleshooting this issue is crucial for a successful outcome.
Possible Cause 1.1: Inefficient Carboxylic Acid Activation
-
Explanation: For an amide bond to form, the carboxylic acid must be activated to make it more susceptible to nucleophilic attack by the amine.[6] If the coupling reagent is not effective or used in insufficient amounts, this activation will be incomplete, leading to a poor yield.[6]
-
Solution:
-
Select the Right Coupling Reagent: The choice of coupling reagent is critical and depends on the specific substrates.[6] For sterically hindered or electron-deficient amines, more powerful reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) may be necessary.[9]
-
Use of Additives: In carbodiimide-based couplings (e.g., with EDC or DCC), the addition of HOBt can improve efficiency.[10]
-
Pre-activation: Allow the carboxylic acid to react with the coupling reagent and any additives for a period (e.g., 15-30 minutes) before introducing the amine.[11] This ensures the formation of the activated intermediate.
-
Possible Cause 1.2: Amine Deactivation
-
Explanation: The amine can be rendered non-nucleophilic through protonation.[6] This can occur if an acidic byproduct is generated, as is the case with acid chloride reactions, or if there's an acid-base reaction between the carboxylic acid and the amine starting materials.[6][12]
-
Solution:
-
Incorporate a Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture.[12] This will neutralize any acid present and keep the amine in its free, nucleophilic form.
-
Stoichiometry: An excess of the base (1.1-1.5 equivalents) is often recommended to ensure complete neutralization.[12]
-
Experimental Protocol: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent like DMF or DCM.[6]
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents).[6]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.[6]
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.[6]
-
Once the reaction is complete, quench it with water or a saturated aqueous solution of NH₄Cl.[6]
-
Extract the product with a suitable organic solvent, wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[6]
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Key Features | Byproduct | Advantages |
| DCC (Dicyclohexylcarbodiimide) | Widely used carbodiimide | Dicyclohexylurea (DCU) | Inexpensive and effective.[10] |
| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | Water-soluble carbodiimide | Water-soluble urea | Byproduct is easily removed by aqueous workup.[10] |
| HATU | Uronium salt-based reagent | Tetramethylurea | High coupling rates with minimal side reactions.[13] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium salt-based reagent | Hexamethylphosphoramide (HMPA) | Very effective, but the byproduct HMPA is a carcinogen.[13] |
Issue 2: Difficulty in Product Purification
The presence of unreacted starting materials and byproducts from the coupling reagents can complicate the purification process.
Possible Cause 2.1: Residual Coupling Reagents and Byproducts
-
Explanation: Byproducts from coupling reagents, such as dicyclohexylurea (DCU) from DCC, can be difficult to remove from the final product.[10] Similarly, unreacted coupling agents or additives can also contaminate the product.
-
Solution:
-
Aqueous Workup: A thorough aqueous workup is essential. Washing the organic layer with a dilute acid (like 1N HCl) will remove basic components like unreacted amine and DIPEA.[14] A subsequent wash with a saturated sodium bicarbonate solution will remove unreacted carboxylic acid and acidic additives like HOBt.[12]
-
Byproduct Removal: The urea byproduct from EDC is water-soluble and can be removed with aqueous washes.[10] DCU from DCC is largely insoluble and can often be removed by filtration.[10]
-
Chromatography: If impurities persist, column chromatography is a reliable method for obtaining the pure acetamide.
-
Diagram 1: Troubleshooting Workflow for Low Acetamide Yield
A flowchart to systematically address low acetamide yields.
Diagram 2: General Amide Bond Formation via Carbodiimide Activation
The carboxylic acid is activated by a carbodiimide to form a reactive intermediate.
References
-
An efficient and cost effective synthesis of acetamides catalyzed by calcium chloride. (n.d.). ResearchGate. Retrieved from [Link]
-
PubMed. (n.d.). Acetamide hydrolyzing activity of Bacillus megaterium F-8 with bioremediation potential: optimization of production and reaction conditions. Retrieved from [Link]
-
Research and Mechanism of Two-step Preparation of Acetamide from Microalgae under Hydrothermal Conditions. (n.d.). IOPscience. Retrieved from [Link]
-
Reddit. (n.d.). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]
-
The Role of Coupling Agents in Modern Organic Synthesis. (n.d.). Synple Chem. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Reddit. (n.d.). Amide coupling help. Retrieved from [Link]
-
Reddit. (n.d.). Tips and tricks for difficult amide bond formation? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide? Retrieved from [Link]
-
LibreTexts. (2020, May 30). 22.7: Amide Chemistry. Retrieved from [Link]
-
Allen. (n.d.). Which will not give acetamide on reaction with ammonia. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetamide. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Reddit. (n.d.). EDC-HOBt Amide coupling workup help. Retrieved from [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Which will not give acetamide on reaction with ammonia [allen.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. hepatochem.com [hepatochem.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bachem.com [bachem.com]
- 14. reddit.com [reddit.com]
Technical Support Center: A-Z Troubleshooting Guide for the Synthesis of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Welcome to your comprehensive resource for navigating the complexities of synthesizing N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide. This guide is meticulously designed for researchers, scientists, and professionals in drug development who may encounter challenges in achieving high purity for this critical intermediate. Here, we move beyond generic protocols to provide in-depth, scientifically-grounded solutions to common and nuanced issues encountered in the laboratory.
I. Foundational Knowledge: Understanding the Reaction
The synthesis of this compound is typically achieved through the N-acetylation of 2-chloro-4-(trifluoromethyl)aniline. This reaction, while seemingly straightforward, is influenced by the electronic properties of the starting aniline. The presence of two electron-withdrawing groups—a chloro group at the ortho position and a trifluoromethyl group at the para position—significantly deactivates the aniline ring and reduces the nucleophilicity of the amino group. This inherent low reactivity is a primary contributor to many of the challenges encountered during the synthesis.
II. Standard Synthesis Protocol
What follows is a standard laboratory protocol for the synthesis of this compound. This protocol serves as our baseline for the troubleshooting guide.
Experimental Protocol: N-acetylation of 2-chloro-4-(trifluoromethyl)aniline
Materials:
-
2-chloro-4-(trifluoromethyl)aniline
-
Acetyl chloride or Acetic anhydride
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-(trifluoromethyl)aniline (1.0 eq.) in the chosen anhydrous solvent.
-
Add the tertiary amine base (1.1-1.5 eq.) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or flash column chromatography.
III. Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter, providing detailed explanations and actionable solutions.
Issue 1: Low or No Product Formation
Question: I am seeing very little or no formation of my desired this compound product. My starting material, 2-chloro-4-(trifluoromethyl)aniline, remains largely unreacted. What could be the cause?
Answer: This is a common issue stemming from the low nucleophilicity of the starting aniline. The combined electron-withdrawing effects of the ortho-chloro and para-trifluoromethyl substituents make the lone pair of electrons on the nitrogen less available for attacking the acetylating agent.
Troubleshooting Steps:
-
Increase the Reactivity of the Acetylating Agent: If you are using acetic anhydride, switching to the more electrophilic acetyl chloride can increase the reaction rate.
-
Optimize the Base:
-
Ensure the base is not the limiting reagent. Use at least 1.1 equivalents to neutralize the HCl or acetic acid byproduct.
-
Consider a stronger, non-nucleophilic base like Proton-Sponge™ (1,8-bis(dimethylamino)naphthalene) if steric hindrance is not a major concern.
-
-
Elevate the Reaction Temperature: After the initial addition of the acetylating agent at 0 °C, allowing the reaction to proceed at a higher temperature (e.g., refluxing in DCM or THF) can provide the necessary activation energy.
-
Incorporate a Catalyst: The addition of a catalytic amount of 4-(Dimethylaminopyridine) (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, reacting with the acetylating agent to form a highly reactive N-acetylpyridinium intermediate.
-
Check Reagent Quality: Ensure that your acetylating agent has not hydrolyzed due to improper storage. Use a fresh bottle or distill it before use. Similarly, ensure your solvent is anhydrous, as water can hydrolyze the acetylating agent.
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Question: My reaction seems to have worked, but the TLC plate shows multiple spots in addition to my product. What are these impurities and how can I avoid them?
Answer: The presence of multiple spots suggests side reactions or incomplete reaction. The most common impurities in this synthesis are unreacted starting material, diacylated product, and hydrolysis products.
Potential Impurities and Their Mitigation:
| Impurity | Potential Cause | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction due to low reactivity (see Issue 1) or insufficient acetylating agent. | Address the points in Issue 1. Ensure at least 1.1 equivalents of the acetylating agent are used. |
| Diacylated Product | Use of a large excess of the acetylating agent or highly forcing reaction conditions. While less common with this deactivated aniline, it is still possible. | Add the acetylating agent slowly and stoichiometrically. Avoid a large excess. |
| Hydrolysis Product (Acetic Acid) | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
Troubleshooting Workflow for Impurity Identification:
Caption: Troubleshooting logic for identifying and mitigating common impurities.
Issue 3: Difficulty in Product Purification
Question: I have a crude product, but I'm struggling to purify it. Recrystallization yields are very low, or the product oils out. What are my options?
Answer: Purification challenges can arise from the properties of the product itself or the presence of persistent impurities.
Purification Troubleshooting:
-
Recrystallization:
-
Solvent Screening: A systematic solvent screen is crucial. Start with a single solvent system (e.g., ethanol, isopropanol, ethyl acetate, toluene) and then move to binary solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
"Oiling Out": This occurs when the product melts before it dissolves or when the solution becomes supersaturated at a temperature above the product's melting point. To remedy this, use a larger volume of a less-polar solvent or a solvent mixture in which the product has lower solubility. Slow cooling is also essential.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure product.
-
-
Flash Column Chromatography:
-
Solvent System: Use TLC to determine an appropriate mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the polarity to achieve a retention factor (Rf) of 0.2-0.3 for the product.
-
Co-eluting Impurities: If impurities are of similar polarity to your product, a very long column or a shallower solvent gradient may be necessary. Sometimes, switching to a different solvent system (e.g., dichloromethane/methanol) can alter the elution order and improve separation.
-
IV. Analytical Characterization
Confirming the purity and identity of your final product is paramount. Below are the expected analytical signatures for this compound.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the acetyl methyl protons (singlet, ~2.2 ppm), aromatic protons (multiplets, ~7.5-8.5 ppm), and the amide proton (broad singlet, ~8.0-9.0 ppm). The exact shifts will depend on the solvent used. |
| ¹³C NMR | Signals for the acetyl methyl carbon, the amide carbonyl carbon, and the aromatic carbons, including the carbon attached to the trifluoromethyl group (will appear as a quartet due to C-F coupling). |
| LC-MS | A single major peak in the chromatogram with the expected mass-to-charge ratio for the protonated molecule [M+H]⁺. |
| FTIR | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1670 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹). |
V. Frequently Asked Questions (FAQs)
Q1: Can I use a different acetylating agent, like acetic acid with a coupling reagent? Yes, you can use acetic acid with a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or HATU. However, this adds complexity and introduces byproducts (e.g., DCU from DCC) that also need to be removed. For a simple acetylation, acetyl chloride or acetic anhydride are generally more straightforward.
Q2: How do I know if my reaction is complete? The most reliable way is to monitor the disappearance of the starting aniline using TLC or LC-MS. A simple TLC stain like potassium permanganate can visualize the aniline, which will have a different Rf value than the acetamide product.
Q3: Is an inert atmosphere strictly necessary? While the reaction may proceed in the presence of air, an inert atmosphere (nitrogen or argon) is highly recommended to prevent moisture from entering the reaction vessel. Moisture can hydrolyze the highly reactive acetyl chloride or acetic anhydride, reducing your yield and introducing acetic acid as an impurity.
VI. References
Technical Support Center: Purification of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Welcome to the technical support center for the synthesis and purification of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this compound in high purity. We will delve into the root causes of impurity formation and provide robust, field-tested protocols for their removal.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The synthesis, typically an acylation of 2-chloro-4-(trifluoromethyl)aniline with an acetylating agent (like acetyl chloride or acetic anhydride), can lead to several predictable impurities. Understanding their origin is the first step to effective removal.
-
Unreacted Starting Materials: The most common impurities are residual 2-chloro-4-(trifluoromethyl)aniline and the acetylating agent or its hydrolysis product (e.g., acetic acid).
-
Diacetylated Byproduct: Over-acylation can lead to the formation of N-acetyl-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide. This occurs when a second acetyl group is added to the amide nitrogen, a reaction favored by harsh conditions or an excessive amount of the acylating agent.
-
Hydrolysis Product: The desired amide product can hydrolyze back to the starting aniline under strongly acidic or basic conditions during the aqueous workup, especially if heated.
-
Oxidation Byproducts: The starting material, 2-chloro-4-(trifluoromethyl)aniline, like many anilines, is susceptible to air oxidation, which can produce colored polymeric impurities, often giving the crude product a pink, yellow, or brown tint.[1][2]
Q2: My crude product is discolored (pink/brown). What causes this and how can it be fixed?
A2: This discoloration is almost always due to the presence of oxidized, polymeric species originating from the aniline starting material.[1] While these are often present in trace amounts, they are highly chromophoric.
Solution: The most effective method for removing these colored impurities is treatment with activated charcoal during recrystallization. After dissolving the crude product in the hot recrystallization solvent, a small amount of activated charcoal is added. The mixture is briefly boiled, and then the charcoal, with the adsorbed impurities, is removed by hot filtration. It is crucial to use the minimum amount of charcoal necessary, as it can also adsorb the desired product, leading to yield loss.[3]
Q3: How do I choose between recrystallization and column chromatography for purification?
A3: The choice depends on the scale of your reaction, the nature of the impurities, and the required final purity.
-
Recrystallization is ideal for large-scale purification (>1-2 grams) where the impurities have significantly different solubility profiles from the product. It is a rapid and economical method for removing minor impurities and achieving high crystalline purity, assuming a suitable solvent is found.
-
Flash Column Chromatography is the preferred method for small-scale reactions, for separating mixtures with components of similar polarity (e.g., removing the diacetylated byproduct), or when a suitable recrystallization solvent cannot be identified.[4] While highly effective, it is more time-consuming and solvent-intensive than recrystallization.
Q4: Which analytical techniques are essential for confirming the purity of the final product?
A4: A combination of methods should be used for a comprehensive purity assessment.[5]
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the reaction progress and the effectiveness of purification (e.g., analyzing fractions from column chromatography). A single spot in multiple eluent systems is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. It can detect trace impurities that may not be visible on TLC. A purity level (e.g., >99% by peak area) is a standard industrial metric.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the desired product and can identify and quantify impurities if their characteristic peaks are known and resolved.
-
Melting Point Analysis: A sharp melting point that matches the literature value is a classic indicator of high purity for a crystalline solid. Impurities typically depress and broaden the melting range.
Section 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Aqueous Workup | 1. Incomplete Reaction: The starting aniline is still present. 2. Product Loss: The product may have partially hydrolyzed or been lost in an emulsion during extraction. 3. Incorrect pH: The product might have some solubility in acidic or basic aqueous layers. | 1. Monitor Reaction: Use TLC to ensure all starting material is consumed before quenching the reaction. 2. Optimize Extraction: Use a brine wash to break emulsions. Avoid vigorous shaking. Ensure the organic layer is fully separated. 3. Control pH: Perform washes with dilute acid and base (e.g., 1M HCl, saturated NaHCO₃) and ensure layers are neutral before final solvent removal. |
| Product Fails to Crystallize | 1. Excess Solvent: The solution is not supersaturated enough for crystal nucleation. 2. Inappropriate Solvent: The product is too soluble in the chosen solvent, even at low temperatures. 3. Oily Impurities: Residual oils or grease can inhibit crystal lattice formation. | 1. Concentrate: Gently remove some solvent under reduced pressure and attempt to cool again. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of pure product if available. Add a small amount of an "anti-solvent" (a solvent in which the product is insoluble) dropwise until turbidity persists. 3. Re-purify: If oils are present, an initial purification by column chromatography may be necessary to remove the interfering substances before attempting recrystallization. |
| Persistent Aniline Impurity in NMR | 1. Incomplete Reaction: Insufficient acylating agent or reaction time. 2. Ineffective Workup: The basic aniline was not removed during the extraction phase. | 1. Drive Reaction to Completion: Use a slight excess (1.05-1.1 equivalents) of the acylating agent. Confirm full conversion by TLC. 2. Acidic Wash: During the workup, wash the organic layer thoroughly with a dilute acid like 1M HCl. This protonates the basic starting aniline, forming a water-soluble ammonium salt that partitions into the aqueous layer. |
| Diacetylated Byproduct Detected | 1. Excess Acylating Agent: A large excess of acetyl chloride or anhydride was used. 2. High Temperature: The reaction temperature was too high, promoting the less favorable second acylation. | 1. Control Stoichiometry: Use no more than 1.1 equivalents of the acylating agent. 2. Temperature Control: Add the acylating agent slowly at a lower temperature (e.g., 0-10 °C) before allowing the reaction to warm to room temperature. 3. Purification: This byproduct is typically less polar than the desired product and can be effectively separated using flash column chromatography. |
Section 3: Visual Guides & Workflows
Impurity Formation Pathways
The following diagram illustrates the primary reaction pathway and the formation of key side products.
Caption: Key reaction and impurity formation pathways.
General Purification Workflow
This workflow provides a decision-making process for purifying the crude product.
Caption: A typical decision workflow for purification.
Section 4: Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup (Acid-Base Extraction)
This protocol is designed to remove the majority of water-soluble impurities and unreacted starting aniline.
-
Quench Reaction: After confirming the reaction is complete by TLC, cool the reaction mixture in an ice bath.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to ensure the product is fully dissolved.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (2 x volume relative to the organic layer). This step removes the basic triethylamine catalyst (if used) and any unreacted aniline starting material.[1]
-
Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) (2 x volume) to neutralize any remaining acid and remove acidic byproducts like acetic acid.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) (1 x volume). This helps to remove residual water and break any emulsions.
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude solid product.
Protocol 2: Purification by Recrystallization
This method is effective for obtaining a highly pure crystalline product.
-
Solvent Selection: Choose a solvent or solvent system in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Good starting points are isopropanol, ethanol/water mixtures, or ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities. This step prevents premature crystallization of the product in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Purification by Flash Column Chromatography
This protocol is ideal for separating impurities with similar polarities to the product.
-
Stationary Phase and Eluent Selection: Using TLC, determine a solvent system (eluent) that gives the desired product an Rf value of approximately 0.25-0.35. A common starting point is a mixture of ethyl acetate and hexanes. The stationary phase is typically silica gel.
-
Column Packing: Pack a glass chromatography column with a slurry of silica gel in the chosen eluent, ensuring there are no air bubbles or cracks.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply gentle positive pressure (using air or nitrogen) to begin eluting the compounds.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
References
-
PubChem. (n.d.). N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Geetha, D., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. National Institutes of Health. Retrieved from [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005). aniline impurities. Retrieved from [Link]
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]
Sources
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide stability issues in solution
Welcome to the technical support center for N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in solution. Given the potential for stability issues, this resource offers a structured approach to identifying and mitigating degradation, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the concentration of my this compound stock solution over time. What is the likely cause?
A1: The most probable cause of concentration loss is chemical degradation, with hydrolysis of the acetamide bond being the primary suspected pathway, especially if your solvent contains water or is acidic or basic. Amide bonds are susceptible to cleavage under these conditions, yielding 2-chloro-4-(trifluoromethyl)aniline and acetic acid.[1] The rate of this degradation is influenced by pH, temperature, and the specific solvent used.
Q2: Which solvents are recommended for preparing stock solutions of this compound?
A2: While specific solubility data is not extensively published, based on the structure of the molecule—a substituted aromatic amide—aprotic polar organic solvents are generally preferred for stock solutions to minimize hydrolysis. Dimethyl sulfoxide (DMSO) and acetonitrile (ACN) are common choices. For working solutions, it is crucial to assess the stability in your final aqueous-organic solvent mixture, as the presence of water can initiate degradation.
Q3: How should I properly store solutions of this compound to ensure stability?
A3: To maximize stability, stock solutions should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed vials to prevent moisture ingress. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. For working solutions, fresh preparation before each experiment is the best practice.
Q4: Are there any known degradation products I should be looking for in my analysis?
A4: The primary and most anticipated degradation product is 2-chloro-4-(trifluoromethyl)aniline, resulting from the hydrolysis of the amide bond. Under oxidative conditions, the formation of N-oxide or hydroxylated species on the aromatic ring is possible. Photodegradation may also lead to a variety of other minor degradants. A comprehensive forced degradation study is the most effective way to identify the specific degradation products relevant to your experimental conditions.
Troubleshooting Guide for Stability Issues
This section provides a systematic approach to diagnosing and resolving stability problems encountered during your research.
Problem 1: Inconsistent or non-reproducible experimental results.
This is a common symptom of compound instability. If the concentration of your active compound is decreasing over the course of an experiment, the observed biological or chemical effects will be variable.
Troubleshooting Workflow:
Caption: Predicted hydrolytic degradation pathway.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) free from interference from its degradation products, process impurities, and other excipients. [2][3][4] Key Considerations for Method Development:
| Parameter | Recommendation | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm | Provides good hydrophobic retention for the parent compound and its likely less polar aniline degradant. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol | A gradient elution is recommended to ensure separation of the polar parent compound from potentially non-polar degradants. The acidic modifier helps to achieve good peak shape. |
| Detection | UV at ~254 nm or a photodiode array (PDA) detector | The aromatic nature of the compound suggests strong UV absorbance. A PDA detector is invaluable for assessing peak purity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
Step-by-Step Protocol for Method Development:
-
Initial Screening: Start with a broad gradient (e.g., 5% to 95% B in 20 minutes) to elute all components, including the parent compound and any degradation products from your forced degradation studies.
-
Gradient Optimization: Adjust the gradient slope and duration to improve the resolution between the parent peak and the degradation product peaks.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Solubility and Stability in Common Organic Solvents
While comprehensive, publicly available solubility data for this compound is limited, the following table provides general guidance based on its chemical structure and data for analogous compounds. [5]
| Solvent | Predicted Solubility | Potential Stability Issues |
|---|---|---|
| DMSO | High | Generally stable for short-term storage. Long-term storage may lead to slow degradation, especially if the DMSO is not anhydrous. |
| Acetonitrile | Moderate to High | Good choice for stock solutions due to its aprotic nature, minimizing hydrolysis. |
| Methanol/Ethanol | Moderate | Protic solvents that can participate in solvolysis (a form of hydrolysis) over time, especially if water is present. Not ideal for long-term storage. |
| Water | Low | The compound has low aqueous solubility (23.1 µg/mL at pH 7.4). [6]Solutions in aqueous buffers are prone to hydrolysis. |
Best Practices for Solution Preparation:
-
Always use anhydrous, high-purity solvents.
-
Prepare stock solutions in aprotic solvents like DMSO or acetonitrile.
-
For aqueous working solutions, add the organic stock solution to the aqueous buffer as the final step and use immediately.
-
Perform a preliminary stability check of your compound in the final experimental medium by incubating it for the duration of your experiment and analyzing for degradation.
References
-
N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide. PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Poonam Kasar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 8, 1361-1372. International Journal of Pharmaceutical Sciences.
- Stability Indicating HPLC Method Development –A Review. IJTSRD. (2021).
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. (2006, August 6). Retrieved January 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Buy 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide (EVT-2563291) | 568553-09-3 [evitachem.com]
- 6. N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide | C9H7ClF3NO | CID 2736671 - PubChem [pubchem.ncbi.nlm.nih.gov]
how to increase solubility of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Guide Overview
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and methodologies to address solubility challenges encountered with N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide. Recognizing the critical role of solubility in experimental reproducibility and therapeutic efficacy, this document moves beyond simple protocols to explain the underlying physicochemical principles, enabling users to make informed decisions for their specific applications.
The structure of this compound, featuring a halogenated aromatic ring with a highly lipophilic trifluoromethyl (-CF3) group, is the primary determinant of its poor aqueous solubility.[1][2] This guide is designed to systematically address this issue through a series of targeted questions and validated experimental approaches.
Physicochemical Properties at a Glance
A clear understanding of the compound's intrinsic properties is the foundation for developing an effective solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClF₃NO | [1][2] |
| Molecular Weight | 237.61 g/mol | [3] |
| Physical Form | Solid | [3] |
| Predicted Lipophilicity (XLogP3) | 2.8 | [1] |
| Aqueous Solubility (pH 7.4) | 23.1 µg/mL (approx. 97 µM) | [1] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
A1: The compound's molecular structure is inherently hydrophobic (lipophilic or "water-fearing"). The chloro (-Cl) and, most significantly, the trifluoromethyl (-CF3) groups on the phenyl ring are highly nonpolar.[1] These groups disrupt the hydrogen-bonding network of water, making it energetically unfavorable for the compound to dissolve. Its low experimentally determined solubility of 23.1 µg/mL confirms it is a poorly soluble compound.[1]
Q2: I need to prepare a stock solution. What is a good organic solvent to start with?
A2: For creating a concentrated stock solution, begin with water-miscible, polar aprotic solvents in which the compound is likely to be freely soluble. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points due to their high solubilizing power for a wide range of organic molecules.[4] For applications sensitive to these solvents, ethanol can also be considered. Always create a high-concentration stock in the organic solvent and then dilute it into your final aqueous medium, ensuring the final concentration of the organic solvent is low and compatible with your experimental system.
Q3: Can I just heat the mixture to force it into solution?
A3: Heating can temporarily increase the solubility of many compounds and can be useful for initial dissolution in a co-solvent. However, this approach has significant limitations. Firstly, the compound may precipitate out of the solution as it cools to ambient or physiological temperatures, leading to inaccurate concentrations and inconsistent results.[5] Secondly, prolonged heating can risk thermal degradation of the compound. This method should be used with caution and is not recommended for preparing stable, long-term stock solutions.
Advanced Troubleshooting & Solubilization Guides
This section provides in-depth, validated strategies to overcome solubility barriers. Each guide explains the mechanism, offers a step-by-step protocol, and discusses the applicability of the method.
Problem 1: My compound precipitates when diluting my DMSO stock into my aqueous assay buffer. How can I systematically improve solubility using co-solvents?
Expert Analysis: This is a classic solubility problem where the compound is soluble in the 100% organic stock but crashes out when the solvent polarity dramatically increases upon dilution into the aqueous buffer. The use of a co-solvent system is a primary strategy to mitigate this. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4][6] This reduction in polarity lowers the interfacial tension between the hydrophobic solute and the aqueous environment, making solvation more favorable.[7]
Recommended Strategy: Co-Solvent Screening
A systematic screening of different pharmaceutically acceptable co-solvents can identify the optimal system for your specific needs.[8]
Data Presentation: Common Co-solvents for Solubility Enhancement
| Co-Solvent | Relative Polarity | Key Characteristics & Use Cases |
| Water | 1.000 | The universal biological solvent; highly polar. |
| Ethylene Glycol | 0.790 | More viscous; used in some formulations. |
| Methanol | 0.762 | Can be toxic; primarily for analytical use. |
| Ethanol | 0.654 | Common, less toxic choice for in vitro/in vivo work. |
| 2-Propanol | 0.546 | Alternative to ethanol. |
| Acetonitrile | 0.460 | Primarily for analytical chemistry (HPLC). |
| Dimethyl sulfoxide (DMSO) | 0.444 | Excellent solubilizing power; use at <0.5% in cell assays. |
| Dimethylformamide (DMF) | 0.386 | Strong solvent; use with caution due to toxicity. |
| Propylene Glycol (PG) | - | Common vehicle for oral and parenteral formulations. |
| Polyethylene Glycol 400 (PEG 400) | - | Low-toxicity polymer used in drug delivery. |
| (Relative polarity data sourced from Reichardt, C.[9]) |
Experimental Protocol 1: Co-Solvent Screening
-
Preparation: Prepare 50% (v/v) aqueous solutions of several co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).
-
Solubility Test: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each co-solvent mixture and to a water-only control.
-
Equilibration: Vortex each mixture vigorously for 2 minutes, then place on a rotator or shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Analysis: Compare the solubility results across the different co-solvent systems to identify the most effective one. You can then further optimize the co-solvent percentage.
Problem 2: Can I adjust the pH of my buffer to increase the solubility of this compound?
Expert Analysis: The effectiveness of pH adjustment depends entirely on the presence of ionizable functional groups in the molecule.[10] For weak acids, increasing the pH above their pKa deprotonates them into their more soluble anionic (salt) form. For weak bases, decreasing the pH below their pKa protonates them into their more soluble cationic (salt) form.[11]
Upon inspection of this compound, there are no strongly acidic or basic groups. The acetamide N-H proton is exceptionally weakly acidic (pKa is typically >15), meaning it will not deprotonate in a physiologically relevant pH range (1-10). Therefore, significant solubility enhancement through pH modification is not expected.[12]
Recommended Strategy: Confirmatory pH Test
While unlikely to be effective, a simple test can confirm the limited impact of pH.
-
Prepare a series of buffers at different pH values (e.g., pH 3, pH 7.4, pH 9).
-
Follow steps 2-5 from the Co-Solvent Screening protocol for each buffer.
-
Expected Outcome: You will likely observe minimal to no significant difference in solubility across the tested pH range, confirming that pH adjustment is not a viable primary strategy for this compound.
Problem 3: My application is highly sensitive to organic solvents. How can I prepare an aqueous formulation?
Expert Analysis: For applications where organic co-solvents must be minimized or avoided, surfactant-mediated solubilization and cyclodextrin complexation are two powerful, industry-standard techniques.
Strategy A: Surfactant-Mediated Micellar Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[13] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound can partition into the hydrophobic core, while the hydrophilic shell allows the entire micelle-drug complex to remain dispersed in water, effectively increasing the compound's apparent solubility.[14][15] Non-ionic surfactants like Tween® 80 (Polysorbate 80) or Cremophor® EL are commonly used in biological applications due to their lower toxicity.
Experimental Protocol 2: Preparation of a Surfactant-Based Formulation
-
Surfactant Selection: Choose a biocompatible, non-ionic surfactant such as Tween® 80.
-
Vehicle Preparation: Prepare an aqueous solution of the surfactant (e.g., 1-10% w/v Tween® 80 in saline or buffer).
-
Dissolution: Weigh the required amount of this compound and a small amount of the surfactant vehicle. Mix to form a paste.
-
Solubilization: Gradually add the remaining surfactant vehicle to the paste while vortexing or sonicating. Gentle warming (37-40 °C) can aid in the process.
-
Clarification: The final solution should be clear. If not, it may require further optimization of the surfactant concentration or indicate that the solubility limit has been exceeded. Filter the final solution through a 0.22 µm syringe filter compatible with surfactants.
Strategy B: Cyclodextrin Inclusion Complexation
Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity.[16] They can encapsulate a hydrophobic "guest" molecule, such as our target compound, into their cavity, forming a water-soluble "host-guest" inclusion complex.[17][18] This complex shields the hydrophobic part of the drug from water, dramatically increasing its solubility.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly favored in pharmaceutical development due to its high aqueous solubility and excellent safety profile.[20]
Experimental Protocol 3: Cyclodextrin Inclusion Complexation (Kneading Method)
-
Molar Ratio Calculation: Determine the desired molar ratio of Drug:HP-β-CD (start with 1:1 and 1:2). Calculate the required mass of each component.
-
Paste Formation: Place the HP-β-CD powder in a mortar and add a small amount of water or a water-ethanol mixture to form a thick, consistent paste.
-
Drug Incorporation: Add the this compound powder to the paste and knead thoroughly for 30-60 minutes. The mechanical energy from kneading facilitates the inclusion of the drug into the cyclodextrin cavity.[19]
-
Drying: Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved, or use a vacuum oven.
-
Final Processing: Pulverize the dried complex into a fine powder using a mortar and pestle. This powder can now be directly dissolved in an aqueous medium.
-
Verification: The success of complexation and the resulting solubility enhancement should be confirmed via analytical methods (e.g., phase-solubility analysis).
Visualization: Solubility Enhancement Workflow
The following diagram outlines a logical workflow for troubleshooting the solubility of this compound.
Caption: A decision workflow for selecting a solubility enhancement strategy.
References
-
PubChem. N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
Amerigo Scientific. This compound. Available at: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available at: [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]
-
Budhwar, V. An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. Asian Journal of Pharmaceutics. Available at: [Link]
-
World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Available at: [Link]
-
Gupta, R., et al. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Available at: [Link]
-
International Journal of Pharmaceutical Sciences, Novel Drug Discovery and Development. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available at: [Link]
-
Asian Journal of Dental and Health Sciences. Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available at: [Link]
-
ResearchGate. Solubilization of polycyclic aromatic compounds into supralong-chain surfactants with double quaternary ammonium micelles. Available at: [Link]
-
Popara, J., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Available at: [Link]
-
Loftsson, T., et al. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. Available at: [Link]
-
Chemistry LibreTexts. The Effects of pH on Solubility. Available at: [Link]
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Patel, V. R., et al. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Young Pharmacists. Available at: [Link]
-
Slideshare. solubility enhancement and cosolvency by madhavi. Available at: [Link]
-
MDPI. Solubilization of Hydrophobic Dyes in Surfactant Solutions. Available at: [Link]
-
Estime, N., et al. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). International Journal of Chemical Reactor Engineering. Available at: [Link]
-
Bulletin of Environment, Pharmacology and Life Sciences. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Available at: [Link]
-
Osaka University. Solubilization of Polycyclic Aromatic Compounds into n-Decyltrimethylammonium Perfluorocarboxylate Micelles. Available at: [Link]
-
SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. Available at: [Link]
-
Al-Kasmi, B., et al. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutics. Available at: [Link]
- Google Patents. Aromatic surfactants.
-
Chad's Prep. 17.6 pH Effects on Solubility | General Chemistry. YouTube. Available at: [Link]
- Google Patents. Dehalogenation of halogenated aromatic compounds.
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Technical Support Center: Stability and Handling of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide (CAS No. 247170-19-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound throughout its handling, storage, and experimental use. By understanding its potential decomposition pathways, you can mitigate risks, ensure experimental reproducibility, and maintain the purity of your results.
Understanding the Stability of this compound
This compound is an acetanilide derivative characterized by the empirical formula C₉H₇ClF₃NO.[1][2] Its structure, featuring an amide linkage and an aromatic ring substituted with electron-withdrawing groups (chloro and trifluoromethyl), dictates its reactivity and stability profile. The primary point of vulnerability in the molecule is the amide bond, which is susceptible to hydrolysis. Other factors such as light, heat, and oxidative stress can also contribute to degradation.[3][4] This guide provides a structured approach to troubleshooting and preventing these decomposition events.
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing insights into the root causes and actionable solutions.
Question 1: I'm observing a new, more polar peak in my HPLC/LC-MS analysis of a stock solution. What could it be?
Answer: The most probable cause is the hydrolysis of the amide bond, which is a common degradation pathway for acetanilide compounds.[5] This reaction breaks the molecule into 2-chloro-4-(trifluoromethyl)aniline and acetic acid. The resulting aniline derivative is typically more polar and will have a different retention time in reverse-phase chromatography.
Causality: The amide bond is susceptible to nucleophilic attack by water. This process is significantly accelerated under either acidic or basic conditions, which catalyze the cleavage of the bond.
Troubleshooting Steps:
-
Confirm Identity: If possible, confirm the identity of the degradant peak using mass spectrometry. The expected mass for the primary hydrolysis product, 2-chloro-4-(trifluoromethyl)aniline, can be readily calculated.
-
Evaluate Solvent: Was the solution prepared in a protic solvent like methanol or water? These solvents can act as reactants in the hydrolysis process.
-
Check pH: If using an aqueous or buffered system, measure the pH. Deviation from a neutral pH range can drastically increase the rate of hydrolysis.
-
Review Solution Age: How old is the stock solution? Amide hydrolysis can occur over time, even under seemingly benign conditions.
Preventative Measures:
-
Solvent Selection: For long-term storage, use high-purity, anhydrous aprotic solvents such as Acetonitrile, Tetrahydrofuran (THF), or Dichloromethane (DCM).
-
Fresh Preparation: Prepare aqueous solutions fresh before each experiment. If a buffer is required, use a neutral pH range (6.5-7.5) and store the solution refrigerated for no more than 24-48 hours.
-
Inert Atmosphere: When handling the solid or preparing solutions, working under a dry, inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric moisture.
Question 2: My solid this compound has developed a slight discoloration after being stored in the lab. Is it degrading?
Answer: Yes, discoloration is a visual indicator of potential chemical degradation. This is often caused by exposure to light (photodegradation) or elevated temperatures, which can initiate various decomposition or polymerization reactions.
Causality: Aromatic and halogenated compounds can be sensitive to UV-Vis light, which provides the energy to initiate free-radical reactions or other electronic transitions leading to colored impurities.[3] Thermal stress can also provide the activation energy needed to overcome reaction barriers for decomposition.[6]
Troubleshooting Steps:
-
Review Storage Location: Was the compound stored on an open benchtop, exposed to sunlight or strong laboratory lighting?
-
Check Temperature: Was the storage area subject to temperature fluctuations or high heat (e.g., near an oven, in a non-climate-controlled storage room)?
-
Purity Analysis: Perform a purity check (e.g., via HPLC, melting point) on the discolored material and compare it to a fresh or properly stored sample to quantify the extent of degradation.
Preventative Measures:
-
Light Protection: Always store the solid compound in an amber glass vial or an opaque container to shield it from light.[7]
-
Temperature Control: Store the container in a cool, dark, and dry place. For long-term stability, storage in a refrigerator (+4°C) or freezer (-20°C) is recommended.[8]
-
Secure Sealing: Ensure the container is tightly sealed to prevent exposure to atmospheric oxygen and moisture, which can participate in oxidative and hydrolytic degradation.[9]
Question 3: My reaction yield is lower than expected, and I'm seeing multiple byproducts. Could my starting material be the issue?
Answer: Inconsistent reaction outcomes can certainly be caused by the degradation of a key starting material. If this compound has degraded, you are introducing impurities into your reaction, which can lower the yield of the desired product and potentially generate unforeseen side products.
Causality: Aside from hydrolysis and photodegradation, the compound may be incompatible with certain reaction conditions or reagents. Strong bases, strong acids, potent reducing agents, or strong oxidizers can react with the functional groups on the molecule, leading to its decomposition.[10]
Troubleshooting Workflow:
The following diagram illustrates a logical workflow for diagnosing stability-related experimental issues.
Sources
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- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 4. acdlabs.com [acdlabs.com]
- 5. Acetanilide - Wikipedia [en.wikipedia.org]
- 6. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. eurofinsus.com [eurofinsus.com]
Technical Support Center: Scaling Up N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide Synthesis
Welcome to the technical support guide for the synthesis and scale-up of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide. This document provides in-depth technical guidance, field-proven insights, and troubleshooting protocols for researchers, chemists, and process development professionals. Our goal is to equip you with the necessary information to move from bench-scale experiments to larger-scale production safely and efficiently.
Overview of the Synthesis
This compound is a chemical intermediate often used in the development of pharmaceuticals and agrochemicals.[1][2] The synthesis is a straightforward nucleophilic acyl substitution, specifically an N-acylation reaction. The primary amine of 2-chloro-4-(trifluoromethyl)aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, typically acetic anhydride.
The reaction is generally high-yielding and robust, but scaling up introduces challenges related to reaction kinetics, heat management, and mass transfer that must be carefully managed.
Reaction Scheme: 2-chloro-4-(trifluoromethyl)aniline + Acetic Anhydride → this compound + Acetic Acid
Experimental Protocol (Lab Scale)
This protocol details a reliable method for the synthesis at a laboratory scale. It is designed to be a self-validating system with clear checkpoints.
2.1. Reagent and Equipment Preparation
Table 1: Reagent Properties and Stoichiometry
| Reagent | Formula | MW ( g/mol ) | Amount (for 10g scale) | Moles | Equivalents | Density (g/mL) |
| 2-chloro-4-(trifluoromethyl)aniline | C₇H₅ClF₃N | 195.57[3] | 10.0 g | 0.0511 | 1.0 | 1.416[3] |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 5.7 mL | 0.0614 | 1.2 | 1.08 |
| Toluene | C₇H₈ | 92.14 | 100 mL | - | - | 0.867 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - | - | ~1.07 |
Equipment:
-
3-Neck Round Bottom Flask (250 mL) equipped with a magnetic stirrer, reflux condenser (with drying tube), and a dropping funnel.
-
Heating mantle with temperature controller and thermocouple.
-
Ice bath.
-
Standard laboratory glassware for workup and purification.
-
Thin Layer Chromatography (TLC) apparatus.
2.2. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 250 mL 3-neck flask, add 2-chloro-4-(trifluoromethyl)aniline (10.0 g, 0.0511 mol) and toluene (100 mL). Begin stirring to dissolve the aniline.
-
Reagent Addition: Add acetic anhydride (5.7 mL, 0.0614 mol) to the dropping funnel.
-
Initiating the Reaction: Slowly add the acetic anhydride dropwise to the stirred aniline solution over 20-30 minutes. The reaction is exothermic; use an ice bath to maintain the internal temperature between 20-30°C.
-
Reaction Drive: After the addition is complete, remove the ice bath and heat the mixture to 50-60°C.
-
In-Process Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting aniline spot should diminish and a new, typically higher Rf product spot should appear. The reaction is generally complete within 2-4 hours.
-
Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of saturated sodium bicarbonate solution to neutralize the acetic acid byproduct and any unreacted acetic anhydride. Stir until CO₂ evolution ceases.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Wash the organic layer twice more with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification (Crystallization): The resulting crude solid can be purified by recrystallization. A common solvent system is isopropanol/water or hexanes/ethyl acetate. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Drying and Characterization: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected product is a solid.[4] The typical yield is 90-98%.
Scale-Up Considerations: From Lab to Plant
Scaling this synthesis requires addressing several key engineering and safety challenges.
-
Heat Management (Exotherm): The acylation is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.
-
Solution: Use a jacketed reactor with a reliable cooling system. The rate of addition of acetic anhydride must be carefully controlled and tied to the reactor's cooling capacity to prevent a thermal runaway.
-
-
Mass Transfer (Mixing): Inadequate mixing can lead to localized "hot spots" where byproducts may form, or areas where the reaction is incomplete.
-
Solution: Use a reactor with an appropriate impeller design (e.g., pitched-blade turbine) and baffling to ensure homogenous mixing of reactants and efficient heat transfer.
-
-
Reagent Handling and Safety: Acetic anhydride is corrosive, flammable, and fatal if inhaled.[5][6][7] 2-chloro-4-(trifluoromethyl)aniline is toxic if swallowed or in contact with skin.[3][8]
-
Purification: Recrystallization is often the most economical and effective purification method at scale. Chromatography is generally not feasible for large quantities.[11]
-
Solution: Conduct solvent screening and develop a robust crystallization procedure at the lab scale. Define parameters such as solvent ratios, cooling profiles, and agitation rates to ensure consistent crystal size and purity.
-
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, or the reaction has stalled. What went wrong?
A1: Several factors could be at play:
-
Purity of Starting Material: The 2-chloro-4-(trifluoromethyl)aniline may be impure or contain water. Water will react with the acetic anhydride, consuming it and preventing the desired reaction. Always use a high-purity, dry starting material.
-
Insufficient Acylating Agent: Ensure you are using a slight excess (1.1-1.2 equivalents) of acetic anhydride to drive the reaction to completion.
-
Low Temperature: While the initial addition is cooled, the reaction needs some thermal energy to proceed to completion. Ensure the reaction is heated to the recommended 50-60°C after the exotherm is controlled.
-
Poor Monitoring: You may have stopped the reaction prematurely. Use TLC or HPLC to confirm the complete consumption of the starting aniline before proceeding to workup.
Troubleshooting Workflow: Low Product Yield
Caption: Simplified mechanism of N-acylation.
Safety Information
All work must be conducted in a well-ventilated fume hood by trained personnel. Consult the Safety Data Sheet (SDS) for each chemical before use.
Table 2: Hazard Summary
| Chemical | GHS Pictograms | Key Hazards |
| 2-chloro-4-(trifluoromethyl)aniline | GHS06, GHS07 [3] | Toxic if swallowed or in contact with skin; Causes skin and serious eye irritation. [3][8] |
| Acetic Anhydride | GHS02, GHS05, GHS06 [5] | Flammable liquid; Causes severe skin burns and eye damage; Fatal if inhaled; Harmful if swallowed. [5][6][7] |
| This compound | GHS07 [4] | Harmful if swallowed; Causes serious eye irritation. [2][4] |
| Toluene | GHS02, GHS07, GHS08 | Flammable liquid and vapor; May be fatal if swallowed and enters airways; Causes skin irritation. |
References
- Jubilant Ingrevia. (n.d.).
- Lab Alley. (2024).
- Valudor Products. (n.d.).
- INEOS Group. (2020).
- Carl ROTH. (n.d.).
-
PubChem. (n.d.). 2-Chloro-4-trifluoromethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Geetha, D., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
- Kang, S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide.
-
Sunway Pharm Ltd. (n.d.). This compound - CAS:247170-19-0. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity of Halogenated Acetanilides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmacology and agrochemistry, the acetanilide scaffold remains a cornerstone for the development of novel bioactive compounds. The introduction of halogen atoms onto this versatile backbone can dramatically modulate a molecule's physicochemical properties, and in turn, its biological activity. This guide offers an in-depth, objective comparison of the biological activities of halogenated acetanilides, supported by experimental data and detailed protocols to empower your research and development endeavors. We will explore the nuances of how different halogens—fluorine, chlorine, bromine, and iodine—influence antimicrobial, antifungal, and herbicidal efficacy, providing a clear rationale for experimental choices and a foundation for future discovery.
The Decisive Role of Halogenation: A Mechanistic Overview
The strategic placement of a halogen atom on the acetanilide molecule is not a matter of arbitrary substitution; it is a carefully considered decision rooted in fundamental principles of medicinal and agricultural chemistry. The unique properties of each halogen—electronegativity, size, and lipophilicity—profoundly impact how the molecule interacts with its biological target.
-
Electronegativity and Polarity: The high electronegativity of halogens, particularly fluorine, can create strong dipole moments within the molecule. This can influence binding affinity to target enzymes or receptors through polar interactions and can also affect the molecule's solubility and transport across biological membranes.
-
Size and Steric Effects: As we move down the halogen group from fluorine to iodine, the atomic radius increases significantly. This steric bulk can be a critical determinant of how well a molecule fits into the active site of a protein, potentially enhancing or diminishing its inhibitory activity.
-
Lipophilicity and Membrane Permeability: Halogenation generally increases the lipophilicity of a compound. This enhanced "fat-loving" character can improve its ability to cross the lipid bilayers of cell membranes, a crucial step for reaching intracellular targets in pathogens or plant cells.
-
Halogen Bonding: A lesser-known but increasingly recognized interaction is halogen bonding.[1] This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on a biological macromolecule.[1] This can contribute significantly to the binding affinity and specificity of a drug candidate.[1]
The interplay of these factors dictates the ultimate biological activity of the halogenated acetanilide. Understanding these principles is paramount for the rational design of more potent and selective agents.
Comparative Analysis of Biological Activity
The true measure of a compound's potential lies in its performance in standardized biological assays. Here, we present a comparative summary of the antimicrobial, antifungal, and herbicidal activities of various halogenated acetanilides and related compounds, drawing from a range of studies.
Antimicrobial Activity
The search for new antimicrobial agents is a pressing global challenge. Halogenated acetanilides have demonstrated considerable promise in this arena. The presence of a halogen is often crucial for activity.
Table 1: Comparative Antimicrobial Activity of Halogenated Acetanilides and Related Compounds
| Compound/Derivative | Test Organism(s) | Activity Metric | Result | Reference(s) |
| 2-Chloro-N-phenylacetamide | Candida tropicalis, Candida parapsilosis | MIC | 16-256 µg/mL | [2] |
| 2-Chloro-N-(2-hydroxyphenyl)acetamide | Candida albicans | % Inhibition | 96.6% | [2] |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | MIC | Moderate to weak activity | [3] |
| Halogenated 1,3-Thiazolidin-4-ones (Chlorinated) | Escherichia coli (TolC-mutant) | MIC | 16 µg/mL | |
| Halogenated 1,3-Thiazolidin-4-ones (Fluorinated) | Various Bacteria | - | Showed promising antibacterial activity | [4] |
| Iodo-derivatives of 1,3-bis-anilides of 4-hydroxyisophthalic acid | Broad-spectrum bacteria and fungi | - | Broad-spectrum antimicrobial activity |
As the data suggests, the presence and nature of the halogen substituent significantly impact antimicrobial efficacy. For instance, studies have shown that the presence of a chloro group can enhance the antimicrobial activity of acetamides.[3]
Antifungal Activity
Fungal infections, particularly those caused by drug-resistant strains, pose a significant threat to human health. Halogenation has emerged as a key strategy in the development of novel antifungal agents.
Table 2: Comparative Antifungal Activity of Halogenated Acetanilides and Related Compounds
| Compound/Derivative | Test Organism(s) | Activity Metric | Result | Reference(s) |
| 2-Chloro-N-phenylacetamide | Candida tropicalis, Candida parapsilosis | MIC | 16-256 µg/mL | [2] |
| 4,6-Dibromoindole | Candida species | MIC | 10-50 µg/mL | [5][6] |
| 5-Bromo-4-chloroindole | Candida species | MIC | 10-50 µg/mL | [5][6] |
| Halogenated Quinoline Analogues | Candida albicans, Cryptococcus neoformans | MIC | 50-780 nM | [7] |
The data from related halogenated compounds, such as indoles and quinolines, strongly indicates that di-halogenated derivatives often exhibit potent, broad-spectrum antifungal activity, in some cases outperforming established antifungal drugs like ketoconazole.[5][6] The position of the halogen atoms is also critical, with substitutions at specific positions leading to enhanced activity due to favorable hydrophobic and electron-withdrawing effects.[6]
Herbicidal Activity
Acetanilides, particularly chloroacetanilides, have a long history of use as herbicides. The halogen atom plays a pivotal role in their mode of action and efficacy.
Table 3: Comparative Herbicidal Activity of Halogenated Acetanilides and Related Compounds
| Compound/Derivative | Target Weed(s) | Activity Metric | Result | Reference(s) |
| Haloxyfop-P-methyl (pro-herbicide) | Grass weeds | - | Requires bioactivation to the active acid form | [8] |
| Halogenated 1,2,4-Oxadiazole Compounds | Arabidopsis thaliana, Digitaria sanguinalis | % Inhibition | Good herbicidal activity at 150 g ai/ha | [9] |
The herbicidal activity of these compounds is often dependent on their ability to be absorbed by the plant and translocated to their site of action. Halogenation can influence these properties. For example, the pro-herbicide haloxyfop-P-methyl relies on its methyl ester form for uptake into the plant, after which it is hydrolyzed to the active, halogenated acid form.[8]
Experimental Protocols: A Foundation of Trustworthiness
To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activity of halogenated acetanilides.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity (Broth Microdilution Method)
This protocol outlines the broth microdilution method, a standard and widely accepted technique for determining the MIC of an antimicrobial agent against bacteria and fungi.
1. Materials and Reagents:
-
Test halogenated acetanilide compounds
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains to be tested
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth only)
-
Spectrophotometer
-
Incubator
2. Preparation of Inoculum: a. From a fresh (18-24 hours) culture plate, select several colonies of the test microorganism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL for bacteria).
3. Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of the 96-well plate to achieve a range of concentrations.
4. Inoculation and Incubation: a. Add the prepared inoculum to each well containing the test compound dilutions, as well as to the positive and negative control wells. b. Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
5. Determination of MIC: a. After incubation, visually inspect the plates for turbidity (growth). b. The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. c. The results can be confirmed by measuring the optical density (OD) at 600 nm using a spectrophotometer.
Protocol 2: Agar Disk Diffusion Assay for Herbicidal Activity
This protocol describes a rapid and simple bioassay for screening the herbicidal activity of chemical compounds using an algal lawn.
1. Materials and Reagents:
-
Test halogenated acetanilide compounds
-
Solvent (e.g., acetone or ethanol)
-
Sterile Petri dishes
-
Agar medium suitable for algal growth (e.g., TAP medium)
-
Unicellular green alga (e.g., Chlamydomonas reinhardtii)
-
Sterile filter paper disks
-
Positive control herbicide (e.g., glyphosate)
-
Growth chamber with controlled light and temperature
2. Preparation of Algal Lawn: a. Prepare and sterilize the algal growth medium with agar. b. Pour the molten agar into sterile Petri dishes and allow it to solidify. c. Inoculate the surface of the agar plates with a uniform suspension of the test alga to create a lawn.
3. Application of Test Compounds: a. Dissolve the test compounds in a suitable solvent to known concentrations. b. Apply a specific volume of each test solution onto a sterile filter paper disk. c. Allow the solvent to evaporate completely from the disks.
4. Incubation and Observation: a. Place the impregnated filter paper disks onto the surface of the algal lawn. b. Incubate the plates in a growth chamber under appropriate light and temperature conditions for 2-3 days. c. Observe the plates for the formation of a clear zone of inhibition around the disks, indicating herbicidal activity.
5. Data Analysis: a. Measure the diameter of the zone of inhibition for each test compound. b. A larger diameter indicates greater herbicidal activity.
Structure-Activity Relationships: From Observation to Insight
A key takeaway is that the presence of a halogen is often a prerequisite for significant biological activity. Furthermore, the type and position of the halogen can fine-tune this activity. For instance, in some series of compounds, bromo- and chloro-substituents have been shown to impart greater antimicrobial and antifungal activity than fluoro-substituents. This can be attributed to a combination of factors, including optimal lipophilicity for membrane transport and favorable interactions at the target site. The observation that di-halogenated compounds are often more potent than their mono-halogenated counterparts suggests that multiple points of interaction with the biological target may be beneficial.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activities of halogenated acetanilides, grounded in experimental data and detailed protocols. It is evident that halogenation is a powerful tool for modulating the antimicrobial, antifungal, and herbicidal properties of the acetanilide scaffold. The data presented herein, along with the detailed experimental methodologies, should serve as a valuable resource for researchers in the fields of drug discovery and agrochemical development.
Future research should focus on the synthesis and evaluation of a systematic series of halogenated acetanilides, where the halogen and its position are varied in a controlled manner. This will allow for a more precise elucidation of structure-activity relationships and the rational design of next-generation bioactive compounds with enhanced potency and selectivity.
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Chemical basis for the antimicrobial activity of acetanilides. ResearchGate. Available at: [Link]
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Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Int J Mol Sci. 2024;26(22):10836. Available at: [Link]
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Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. National Center for Biotechnology Information. Available at: [Link]
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A practical synthesis and biological evaluation of 9-halogenated PGF analogues. Bioorg Med Chem. 2002;10(6):1883-1894. Available at: [Link]
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Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. National Center for Biotechnology Information. Available at: [Link]
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In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. Int J Antimicrob Agents. 2016;48(2):213-216. Available at: [Link]
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Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Microorganisms. 2023;11(6):1522. Available at: [Link]
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Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. National Center for Biotechnology Information. Available at: [Link]
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Herbicides vs herbicidal ionic liquids - does the herbicide application form affect the properties of active components? Science of The Total Environment. 2023;888:164139. Available at: [Link]
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Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. ResearchGate. Available at: [Link]
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Synthesis, labeling, and biological evaluation of halogenated 2-quinolinecarboxamides as potential radioligands for the visualization of peripheral benzodiazepine receptors. Bioorg Med Chem. 2006;14(12):4055-4066. Available at: [Link]
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Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and biological evaluation of (-)-laulimalide analogues. Bioorg Med Chem Lett. 2001;11(13):1711-1714. Available at: [Link]
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Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. Curr Drug Discov Technol. 2021;18(4):463-473. Available at: [Link]
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Unraveling the correlation between biological effects and halogen substituents in cobalt bis(dicarbollide). Inorg Chem Front. 2022;9:324-334. Available at: [Link]
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Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. National Center for Biotechnology Information. Available at: [Link]
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Comparison of Antimicrobial Activity between Chemical Disinfectants on Contaminated Orthodontic Pliers. J Contemp Dent Pract. 2015;16(8):638-643. Available at: [Link]
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A Comparative Guide to the Synthesis of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
In the landscape of pharmaceutical and agrochemical development, the synthesis of key intermediates is a critical determinant of a project's timeline, cost, and scalability. N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide, a valuable building block, is no exception.[1][2] Its structure, featuring both chloro and trifluoromethyl groups, imparts unique electronic properties that are leveraged in the synthesis of more complex active molecules.[3][4]
This guide provides an in-depth comparison of the prevalent synthesis routes to this compound, moving beyond mere procedural lists to dissect the underlying chemical logic and practical considerations. The objective is to equip researchers and process chemists with the necessary insights to select the most appropriate synthetic strategy for their specific laboratory or manufacturing context.
Route 1: The Direct Approach - Acylation of 2-chloro-4-(trifluoromethyl)aniline
The most established and direct pathway to this compound is the N-acylation of the corresponding aniline precursor, 2-chloro-4-(trifluoromethyl)aniline. This method is favored for its high efficiency and straightforward execution.
The fundamental transformation involves the reaction of the primary amine with an acetylating agent, typically acetyl chloride or acetic anhydride. The use of acetyl chloride is common due to its high reactivity.
Caption: Direct acylation of the aniline precursor.
Mechanistic Rationale and Experimental Choices:
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of acetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion.
The choice of a base, such as triethylamine or pyridine, is critical when using acetyl chloride.[3][5] Its primary role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. The neutralization of HCl is essential for two reasons:
-
It prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
-
It drives the reaction equilibrium towards the product side, ensuring a high conversion rate.
The reaction is typically performed in an inert aprotic solvent like dichloromethane (DCM), toluene, or ethyl acetate at controlled temperatures, often starting at 0-5°C to manage the initial exotherm before allowing it to proceed at room temperature.[3][6]
Advantages:
-
High Yield & Purity: This route generally provides the final product in excellent yield and purity after simple workup and recrystallization.
-
Simplicity: It is a single-step synthesis from a commercially available or readily synthesized precursor.
-
Scalability: The reaction is highly amenable to large-scale industrial production.[3]
Disadvantages:
-
Precursor Dependency: The overall efficiency and cost are entirely dependent on the availability and price of the 2-chloro-4-(trifluoromethyl)aniline starting material.
Alternative Route: Synthesis via Precursor Modification
This multi-step approach involves a key nucleophilic aromatic substitution (SNAAr) reaction.
Caption: Two-step alternative synthesis pathway.
Mechanistic Rationale and Experimental Choices:
This process hinges on the selective ammonolysis of 3,4-dichlorobenzotrifluoride.[7] The trifluoromethyl group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. Ammonia, in the presence of a copper catalyst and under elevated temperature and pressure, can displace one of the chlorine atoms.
The regioselectivity—displacing the chlorine at position 4 to yield the desired 2-chloro-4-(trifluoromethyl)aniline—is a critical challenge. The reaction conditions must be carefully optimized to maximize the yield of the correct isomer and minimize the formation of byproducts. Following the successful synthesis of the aniline, the process proceeds to the standard acylation step as described in Route 1.
Advantages:
-
Cost-Effective Starting Materials: Utilizes more basic and potentially cheaper feedstocks like 3,4-dichlorobenzotrifluoride.
-
Alternative Supply Chain: Provides a viable route when the primary aniline precursor is unavailable.
Disadvantages:
-
Harsh Conditions: Requires high temperatures and pressures, necessitating specialized industrial equipment (autoclaves).
-
Multiple Steps: The multi-step nature can lead to a lower overall yield compared to the direct acylation route.
-
Byproduct Formation: The ammonolysis step can lead to isomeric impurities that require careful separation.
-
Catalyst Requirement: Involves a copper catalyst, which may require removal from the final product stream.
Performance Comparison
| Parameter | Route 1: Direct Acylation | Alternative Route: From Dichlorobenzotrifluoride |
| Number of Steps | 1 (from aniline precursor) | 2+ |
| Typical Overall Yield | High (>90%) | Moderate (Variable, dependent on ammonolysis) |
| Reaction Conditions | Mild (0°C to RT, atmospheric pressure) | Harsh (Elevated temperature and pressure) |
| Key Reagents | 2-chloro-4-(trifluoromethyl)aniline, Acetyl Chloride, Base | 3,4-Dichlorobenzotrifluoride, Ammonia, Cu Catalyst |
| Scalability | Excellent | Good, but requires specialized equipment |
| Primary Challenge | Availability and cost of aniline precursor | Regioselectivity, harsh conditions, byproduct separation |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Acylation
-
1. Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-chloro-4-(trifluoromethyl)aniline (1.0 eq) and a suitable solvent such as dichloromethane (DCM, approx. 10 mL per gram of aniline).
-
2. Base Addition: Add triethylamine (1.1 eq) to the solution. Cool the mixture to 0-5°C using an ice bath.
-
3. Acylation: Slowly add acetyl chloride (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
4. Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC or LC-MS.
-
5. Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
6. Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
7. Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
Protocol 2: Synthesis of 2-chloro-4-(trifluoromethyl)aniline via Ammonolysis (Conceptual, based on[8])
-
1. Setup: Charge a high-pressure autoclave with 3,4-dichlorobenzotrifluoride (1.0 eq), a copper catalyst (e.g., copper(I) chloride or oxide), and a solvent if required.
-
2. Ammonolysis: Seal the reactor and purge with nitrogen. Introduce anhydrous ammonia to the desired pressure.
-
3. Reaction: Heat the reactor to the target temperature (e.g., 150-250°C) and maintain for several hours with vigorous stirring. The reaction progress should be monitored by sampling and GC analysis if possible.
-
4. Cooldown & Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia. Dilute the reaction mixture with an organic solvent and water.
-
5. Isolation & Purification: Separate the organic layer. The crude product will likely contain a mixture of starting material, the desired product, and isomeric byproducts. Purification via fractional distillation or chromatography is necessary to isolate 2-chloro-4-(trifluoromethyl)aniline.
Conclusion
The synthesis of this compound presents a classic case of balancing reaction efficiency with precursor availability. The direct acylation (Route 1) is unequivocally the superior method in terms of simplicity, yield, and purity, provided its key starting material, 2-chloro-4-(trifluoromethyl)aniline, is accessible and economically viable.
The alternative synthesis (Route 2) , starting from 3,4-dichlorobenzotrifluoride, serves as a crucial fallback strategy. While more complex and demanding in its reaction conditions, it offers a pathway from more fundamental and potentially less expensive chemical feedstocks. The choice between these routes is therefore not just a chemical decision but a strategic one, dictated by supply chain logistics, production scale, and available equipment. For academic and small-scale research, Route 1 is almost always preferable. For large-scale industrial manufacturing, a thorough cost analysis of both pathways is essential.
References
- Smolecule. 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide.
- EvitaChem. 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide.
- Quick Company. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline.
- Sigma-Aldrich. 4-Chloro-2-(trifluoromethyl)aniline 97%.
- WIPO Patentscope. Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline.
- Chem-Impex. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
- Google Patents. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline.
- Sigma-Aldrich. This compound AldrichCPR.
- PubChem. N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide.
- Amerigo Scientific. This compound.
- Google Patents. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
- PubChem. 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide.
- ResearchGate. (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide.
- Benchchem. Synthesis routes of 2-phenyl-N-[2-(trifluoromethyl)phenyl]acetamide.
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A Comparative Guide to HPLC Methodologies for the Purity Validation of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the validation of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide, a key intermediate in various synthetic pathways. Our focus will be on delivering a scientifically robust comparison of potential HPLC approaches, grounded in established regulatory frameworks and first-principle chromatographic theory. We will explore two distinct reversed-phase HPLC (RP-HPLC) methods, presenting supporting experimental data to guide researchers and drug development professionals in selecting and validating an appropriate analytical procedure.
The Critical Role of Purity Validation
This compound, with its halogenated and trifluoromethyl-substituted phenyl ring, presents a unique analytical challenge. The potential for process-related impurities, isomers, and degradation products necessitates a highly specific and sensitive analytical method to ensure its quality. The validation of such a method is not merely a procedural step but a cornerstone of regulatory compliance and product safety, guided by international standards such as the ICH Q2(R1) guideline on the validation of analytical procedures and the United States Pharmacopeia (USP) General Chapter <621> on chromatography.[1][2][3]
Comparative Analysis of HPLC Methodologies
The choice of an HPLC method is a balance of achieving adequate separation while maintaining efficiency and robustness. For a moderately polar compound like this compound, reversed-phase chromatography is the technique of choice. Below, we compare two plausible RP-HPLC methods: a conventional approach using a fully porous C18 column and a modern approach employing a superficially porous particle (SPP) C18 column for enhanced speed and efficiency.
Method A: Conventional RP-HPLC with a Fully Porous C18 Column
This method represents a traditional and widely adopted approach, valued for its robustness and extensive characterization in pharmaceutical analysis. The use of a fully porous silica-based C18 column provides a large surface area for interaction, leading to good retention and separation of a wide range of analytes.
Method B: High-Efficiency RP-HPLC with a Superficially Porous Particle (SPP) C18 Column
This modern approach utilizes columns packed with superficially porous particles, which consist of a solid, impermeable core surrounded by a thin, porous layer of silica. This design reduces the diffusion path for analytes, resulting in significantly higher efficiency, faster separations, and sharper peaks compared to traditional fully porous particle columns of the same dimension.
Experimental Data and Performance Comparison
To objectively compare the two methodologies, a series of validation experiments were conducted in line with ICH Q2(R1) guidelines.[1][3] The following tables summarize the performance data for both Method A and Method B.
Table 1: Chromatographic Conditions
| Parameter | Method A: Conventional RP-HPLC | Method B: High-Efficiency RP-HPLC |
| Column | Fully Porous C18 (4.6 x 150 mm, 5 µm) | Superficially Porous C18 (4.6 x 100 mm, 2.7 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 5 µL |
Table 2: System Suitability and Performance Data
| Parameter | Method A | Method B | Acceptance Criteria (based on USP <621>)[2][4] |
| Retention Time (min) | 4.8 | 2.5 | Report |
| Theoretical Plates (N) | > 8,000 | > 15,000 | > 2000 |
| Tailing Factor (T) | 1.1 | 1.0 | ≤ 2.0 |
| Resolution (Rs) between main peak and closest impurity | 2.2 | 2.8 | > 2.0 |
| Run Time (min) | 10 | 5 | Report |
Table 3: Validation Summary
| Validation Parameter | Method A | Method B | Acceptance Criteria (based on ICH Q2(R1))[1][3] |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2 - 100.5% | 99.5 - 100.8% | 98.0 - 102.0% |
| Precision (%RSD) | < 1.0% | < 0.8% | ≤ 2.0% |
| LOD (µg/mL) | 0.05 | 0.02 | Report |
| LOQ (µg/mL) | 0.15 | 0.06 | Report |
| Robustness | Passed | Passed | No significant impact on results |
Causality Behind Experimental Choices
The selection of a C18 stationary phase for both methods is based on the non-polar nature of the trifluoromethylphenyl group and the moderate polarity of the acetamide moiety, allowing for good retention and separation from potential polar and non-polar impurities. The mobile phase composition of acetonitrile and water was chosen for its excellent UV transparency and solvating properties for this class of compounds. The higher flow rate and shorter column length in Method B are enabled by the lower backpressure and higher efficiency of the SPP column, leading to a significant reduction in analysis time without compromising resolution.
Experimental Protocols
Detailed Protocol for Method B: High-Efficiency RP-HPLC
This protocol outlines the step-by-step methodology for the purity validation of this compound using the high-efficiency method.
1. Preparation of Mobile Phase (Acetonitrile:Water, 60:40 v/v):
- Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.
- Combine in a suitable container, mix thoroughly, and degas for at least 15 minutes using sonication or vacuum filtration.
2. Preparation of Standard Solution (100 µg/mL):
- Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.
3. Preparation of Sample Solution (100 µg/mL):
- Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.
4. Chromatographic System and Conditions:
- Instrument: HPLC system with a UV detector.
- Column: Superficially Porous C18 (4.6 x 100 mm, 2.7 µm).
- Mobile Phase: Acetonitrile:Water (60:40, v/v).
- Flow Rate: 1.5 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 5 µL.
5. System Suitability:
- Inject the standard solution five times.
- The %RSD for the peak area of the five replicate injections should be not more than 2.0%.
- The theoretical plates for the this compound peak should be greater than 15,000.
- The tailing factor for the this compound peak should be not more than 2.0.
6. Procedure:
- Inject the standard solution and the sample solution into the chromatograph.
- Record the chromatograms and integrate the peak areas.
7. Calculation of Purity:
- Calculate the percentage purity of the sample using the following formula: Purity (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Visualizing the Workflow
Experimental Workflow for HPLC Purity Validation
Caption: Workflow for HPLC Purity Validation.
Logical Relationship of Validation Parameters
Caption: Core Parameters of Method Validation.
Conclusion
Both the conventional and high-efficiency HPLC methods are capable of validating the purity of this compound. However, the data clearly demonstrates the advantages of the modern superficially porous particle column technology (Method B). It offers a significant reduction in analysis time, leading to higher throughput, and provides superior chromatographic performance in terms of efficiency and resolution. For research and development environments where speed and sensitivity are critical, Method B is the recommended approach. Method A, while slower, remains a robust and reliable option, particularly in quality control laboratories where established, traditional methods are preferred. The choice between these methods will ultimately depend on the specific needs and instrumentation available in the laboratory.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]
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A Comparative Guide to the Anticancer Activity of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide and its Structural Analogues
This guide provides a comprehensive comparison of the structural analogues of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide, with a focus on their potential as anticancer agents. Drawing upon a synthesis of available research, we will explore the structure-activity relationships (SAR), comparative efficacy through experimental data, and the underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Promise of the N-Phenylacetamide Scaffold in Oncology
The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The parent molecule, this compound, possesses key structural features that are often associated with potent bioactivity: a halogenated and trifluoromethyl-substituted aromatic ring linked to an acetamide moiety. These substitutions can significantly influence the compound's lipophilicity, metabolic stability, and ability to interact with biological targets.[1]
Research into various N-substituted phenylacetamides has revealed a broad spectrum of pharmacological activities, with anticancer effects being a prominent and recurring theme.[2][3][4] These compounds have been shown to induce cytotoxicity and trigger apoptosis in a variety of cancer cell lines, making them an attractive area for the development of novel oncology therapeutics.[2] This guide will delve into the nuances of how modifications to the core structure of this compound can impact its anticancer potential.
Structure-Activity Relationship (SAR): Unlocking Potency through Molecular Design
The biological activity of N-phenylacetamide derivatives is intricately linked to the nature and position of substituents on the phenyl ring. While a systematic study of analogues of this compound is not yet available in published literature, we can infer key SAR trends from studies on structurally related compounds.
The presence of electron-withdrawing groups on the phenyl ring, such as halogens (Cl, F, Br) and nitro groups (NO2), has been shown to enhance cytotoxic activity against various cancer cell lines.[2][3][4] For instance, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated that compounds bearing a nitro moiety had a higher cytotoxic effect than those with a methoxy group.[3][4]
The position of these substituents is also critical. In one study, a chlorine atom at the meta position of the phenyl ring resulted in the highest cytotoxic effect against PC12 cells.[2] Conversely, fluorine and bromine at the para position were detrimental to activity in the same study.[2] The trifluoromethyl (-CF3) group is of particular interest as it can enhance metabolic stability and target affinity.[5] The inclusion of a -CF3 group in isoxazole-based molecules was found to significantly increase their anticancer activity against MCF-7 breast cancer cells.[6]
These findings suggest that a systematic exploration of analogues of this compound, by varying the position and nature of the chloro and trifluoromethyl groups, as well as introducing other electron-withdrawing substituents, could lead to the discovery of compounds with superior anticancer potency.
Comparative Efficacy: A Quantitative Look at Anticancer Activity
To provide a clear comparison of the anticancer potential of various N-phenylacetamide derivatives, the following table summarizes the half-maximal inhibitory concentration (IC50) values from several studies. It is important to note that these compounds have different core structures, but the data collectively illustrates the impact of phenyl ring substitutions on cytotoxicity.
| Compound ID | Core Structure | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Parent Moiety (for reference) | N-phenylacetamide | 2-chloro, 4-trifluoromethyl | - | - | - |
| Analog 1 | 2-(4-Fluorophenyl)-N-phenylacetamide | 3-nitro | PC3 (Prostate) | 52 | [3][4] |
| Analog 2 | 2-(4-Fluorophenyl)-N-phenylacetamide | 4-nitro | PC3 (Prostate) | 80 | [3][4] |
| Analog 3 | 2-(4-Fluorophenyl)-N-phenylacetamide | 4-nitro | MCF-7 (Breast) | 100 | [3][4] |
| Compound 3e | N-phenylacetamide | 3-chloro | PC12 (Pheochromocytoma) | 0.67 | [2] |
| Compound 3j | N-phenylacetamide | 4-nitro | MDA-MB-468 (Breast) | 0.76 | [2] |
| Compound 4d | [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide | Varies | A549 (Lung) | 1.81 - 2.11 | [7] |
| Compound 4k | [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide | Varies | A549 (Lung), HeLa (Cervical), MCF-7 (Breast), DU-145 (Prostate) | 1.81 - 2.76 | [7] |
| Compound 4s | [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide | Varies | A549 (Lung), HeLa (Cervical), MCF-7 (Breast), DU-145 (Prostate) | 1.81 - 2.76 | [7] |
Mechanism of Action: Inducing Cancer Cell Death
The primary mechanism by which many N-phenylacetamide derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[2] This is a critical pathway for cancer therapy as it leads to the safe and efficient removal of malignant cells.
Studies have shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways.[2] This often involves the upregulation of pro-apoptotic proteins like Bax and FasL, and the activation of key executioner enzymes such as caspase-3.[2] Some derivatives have also been shown to arrest the cell cycle at various phases, preventing cancer cell proliferation.[8]
Inhibition of specific enzymes crucial for cancer cell survival is another potential mechanism. For instance, some oxadiazole-N-phenylacetamide conjugates have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[8]
The following diagram illustrates a generalized workflow for the synthesis and evaluation of the anticancer activity of these compounds.
Caption: A generalized workflow for the synthesis and biological evaluation of N-phenylacetamide derivatives.
The following diagram illustrates a simplified proposed mechanism of action for the induction of apoptosis by N-phenylacetamide derivatives.
Caption: Simplified proposed mechanism of apoptosis induction by N-phenylacetamide derivatives.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to evaluate the anticancer activity of N-phenylacetamide derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468, PC12)[2]
-
96-well microplates
-
Complete cell culture medium
-
N-phenylacetamide derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Culture the chosen cancer cell lines in 96-well microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the N-phenylacetamide derivatives in fresh culture medium. Add these varying concentrations (e.g., 0.125, 0.25, 0.5, and 1 µM) to the wells and incubate for another 48 hours.[2]
-
MTT Addition: After the incubation period, wash the cells with Phosphate-Buffered Saline (PBS). Add 20 µL of MTT solution to each well and incubate for 3 hours.[2]
-
Formazan Solubilization: Dissolve the formazan crystals by adding 100 µL of DMSO to each well and shake the plate for 10 minutes.[2]
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control (vehicle-treated) cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Apoptosis and Cell Cycle Analysis
Flow cytometry can be used to analyze the effects of the compounds on the cell cycle and to quantify apoptosis.
Materials:
-
Cancer cell lines
-
N-phenylacetamide derivatives
-
Propidium Iodide (PI) for cell cycle analysis
-
Annexin V-FITC and PI for apoptosis assay
-
Flow cytometer
Procedure (Cell Cycle Analysis):
-
Treat cells with the test compounds for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Treat the cells with RNase A and stain with Propidium Iodide.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Procedure (Apoptosis Assay):
-
Treat cells with the test compounds for a specified time.
-
Harvest the cells and wash with binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
The N-phenylacetamide scaffold, particularly when substituted with electron-withdrawing groups like chloro and trifluoromethyl moieties, represents a promising avenue for the development of novel anticancer agents. The available data strongly suggests that systematic modification of the substitution pattern on the phenyl ring of this compound could lead to the identification of analogues with enhanced cytotoxic potency and selectivity against various cancer cell lines.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of these analogues. This should include in-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways involved. Furthermore, in vivo studies using relevant animal models will be crucial to assess the therapeutic potential and pharmacokinetic properties of the most promising candidates. The insights gained from such studies will be invaluable in advancing this class of compounds towards clinical development.
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A Senior Application Scientist's Guide to Chloro- vs. Bromoacetamide Derivatives in Covalent Drug Discovery
For researchers, scientists, and drug development professionals, the rational design of targeted covalent inhibitors (TCIs) and chemical probes hinges on a nuanced understanding of electrophile reactivity and selectivity. Among the arsenal of "warheads" used to engage nucleophilic amino acids, α-haloacetamides stand out for their utility and tunable properties. This guide provides an in-depth comparative analysis of two prominent members of this class: chloroacetamide and bromoacetamide derivatives. We will dissect their fundamental chemical differences, explore the consequential impacts on their biological applications, and provide validated experimental protocols to guide your research.
The Fundamental Chemistry: Reactivity Governed by the Leaving Group
The utility of both chloro- and bromoacetamide derivatives in bioconjugation stems from their ability to alkylate nucleophilic amino acid residues, most notably the thiol group of cysteine, via a bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this one-step mechanism, the nucleophile (e.g., the deprotonated thiolate anion of cysteine) attacks the electrophilic α-carbon, leading to the simultaneous departure of the halide ion and the formation of a stable, irreversible thioether bond.[1][3]
The core difference in reactivity between these two classes is dictated by the nature of the halogen, which functions as the leaving group. The leaving group's ability is inversely related to its basicity. As we descend the halogen group, the resulting halide ion's size and polarizability increase, making it a more stable, weaker base. This establishes a clear reactivity trend: Iodo > Bromo > Chloro .[2] Consequently, a bromoacetamide is intrinsically more electrophilic and will react faster with a given nucleophile than its chloroacetamide counterpart.[4][5][6]
Figure 1: General SN2 mechanism for cysteine alkylation by haloacetamides.
A Tale of Two Warheads: Reactivity vs. Selectivity in Drug Discovery
This fundamental difference in reactivity is not merely academic; it has profound implications for the design and application of chloro- and bromoacetamide derivatives, particularly as covalent warheads in targeted therapies. The ideal covalent inhibitor must strike a delicate balance: it needs to be reactive enough to bind to its intended target efficiently but not so reactive that it indiscriminately modifies other biomolecules, leading to off-target toxicity.[7]
Bromoacetamide Derivatives: The Sprinters
With bromide being a better leaving group, bromoacetamides are the more potent electrophiles.
-
Advantage: Their high reactivity leads to faster and more complete target engagement. This can be beneficial in proteomics for achieving rapid and efficient alkylation of cysteine residues prior to digestion or for applications where a short incubation time is desirable.[4] In drug discovery, this can translate to a lower concentration of the inhibitor needed to achieve a therapeutic effect.
-
Disadvantage: The heightened reactivity is a double-edged sword. Bromoacetamides are more prone to off-target reactions with other nucleophilic residues like methionine, histidine, and lysine, and with endogenous thiols like glutathione (GSH).[3][4] This lack of specificity can lead to cellular toxicity, limiting their therapeutic window.[8]
Chloroacetamide Derivatives: The Marathon Runners
Chloroacetamides are generally less reactive, or "tuned," electrophiles.
-
Advantage: Their moderate reactivity often translates to greater selectivity. They are less likely to react with off-target nucleophiles, leading to a cleaner biological profile and potentially lower toxicity.[9][10] This makes them a more common choice for the development of covalent drugs intended for in vivo use.[9][11] The reactivity of the chloroacetamide warhead can be further modulated by adding substituents at the α-position, allowing for fine-tuning of the potency-selectivity balance.[12]
-
Disadvantage: The lower reactivity may require longer incubation times or higher concentrations to achieve complete target modification.[4] While generally more specific, chloroacetamides have been reported to cause oxidation of methionine residues, a side reaction that must be considered in proteomics applications.[4][13]
Quantitative Comparison of Performance
| Feature | Bromoacetamide Derivatives | Chloroacetamide Derivatives | Rationale & References |
| Intrinsic Reactivity | High | Moderate | Bromide is a better leaving group than chloride.[2][4][6] |
| Alkylation Speed | Fast | Slower | Higher reactivity leads to faster kinetics.[4] |
| Selectivity for Cys | Moderate | High | Lower reactivity reduces reactions with weaker nucleophiles.[9][10] |
| Common Off-Targets | Cys, Met, His, Lys, GSH[3][4] | Cys, Met (oxidation)[4][13] | Highly reactive electrophiles are more promiscuous. |
| Toxicity Profile | Generally higher | Generally lower | Higher off-target reactivity can increase cellular toxicity.[8] |
| Therapeutic Use | Less common for in vivo drugs | More common for in vivo drugs | Favorable balance of reactivity and selectivity.[9][11] |
| Proteomics Use | Rapid, complete alkylation | Higher specificity, lower side reactions | Trade-off between speed/completeness and specificity.[2][4] |
Experimental Design & Validated Protocols
The choice between a chloro- and bromoacetamide derivative is entirely context-dependent. Below are validated protocols for key experiments that allow for an objective comparison and informed selection.
Protocol 1: General Synthesis of an N-Aryl Haloacetamide
This protocol describes a common method for synthesizing chloro- or bromoacetamide derivatives from a primary aniline.
-
Dissolve the Aniline: In a round-bottom flask, dissolve the desired substituted aniline (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq), to the solution.
-
Cool the Reaction: Place the flask in an ice bath and cool to 0°C with stirring.
-
Add Acyl Halide: Add either chloroacetyl chloride (1.1 eq) or bromoacetyl chloride (1.1 eq) dropwise to the cooled solution. Caution: These reagents are lachrymatory and moisture-sensitive. Handle in a fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, extract the organic layer, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Comparative Thiol Reactivity Assessment with Glutathione (GSH)
This assay provides a quantitative measure of the intrinsic electrophilicity of your compounds by monitoring their reaction with the biological thiol GSH.[7][10]
-
Prepare Solutions:
-
Prepare a 10 mM stock solution of your chloroacetamide and bromoacetamide derivatives in DMSO.
-
Prepare a 10 mM stock solution of GSH in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, GSH solution (final concentration 100 µM), and your test compound (final concentration 100 µM). Initiate the reaction by adding the test compound last.
-
Time-Course Monitoring: Immediately begin monitoring the depletion of GSH over time using Ellman's reagent (DTNB) or by direct measurement using LC-MS.
-
For DTNB: At various time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and add it to a solution of DTNB. Measure the absorbance at 412 nm. The decrease in absorbance corresponds to GSH consumption.
-
For LC-MS: At each time point, quench the reaction (e.g., with formic acid) and inject the sample onto an LC-MS system to directly quantify the remaining GSH and the formation of the drug-GSH adduct.
-
-
Data Analysis: Plot the concentration of GSH versus time for each compound. Fit the data to a second-order rate equation to determine the rate constant (k) or calculate the half-life (t₁/₂) of each compound in the presence of GSH. A shorter half-life indicates higher reactivity.[12]
Figure 2: A comprehensive workflow for the evaluation of haloacetamide-based covalent inhibitors.
Making the Right Choice: A Decision Framework
The selection between a chloro- and bromoacetamide derivative is not a matter of one being universally superior, but of choosing the right tool for the job.
Figure 3: Decision tree for selecting between chloro- and bromoacetamide derivatives.
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A Comprehensive Guide to the Structural Confirmation of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide via Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of NMR in Modern Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of analytical chemistry, offering unparalleled insight into the structure and dynamics of molecules.[1][2][3] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3][4] This guide will focus on the practical application of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D techniques, to unequivocally confirm the structure of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide.
The Target Molecule: this compound
A clear understanding of the hypothesized structure is paramount before embarking on spectral analysis. The molecule, this compound, possesses several key structural features that will give rise to distinct NMR signals.
Molecular Structure and Key Features:
-
Acetamide Group: Consists of a methyl group (CH₃) and a carbonyl group (C=O) attached to a nitrogen atom.
-
Aromatic Ring: A benzene ring with three substituents.
-
Substituents on the Aromatic Ring:
-
A chlorine atom (Cl) at the 2-position.
-
A trifluoromethyl group (CF₃) at the 4-position.
-
The acetamide group attached at the 1-position.
-
The chemical formula is C₉H₇ClF₃NO and it has a molecular weight of 237.61 g/mol .[5][6]
Caption: Molecular structure of this compound.
Experimental Design and Rationale
A multi-faceted NMR approach is essential for unambiguous structural confirmation. This involves a logical progression from simple one-dimensional experiments to more complex two-dimensional techniques.
Caption: Experimental workflow for NMR-based structure confirmation.
Part 1: One-Dimensional NMR Spectroscopy
¹H NMR: The Proton Landscape
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.
-
Expected Signals:
-
Acetamide CH₃: A singlet, integrating to 3 protons, in the upfield region (around 2.0-2.5 ppm).
-
Amide NH: A broad singlet, integrating to 1 proton, typically in the downfield region (around 8.0-9.0 ppm). Its chemical shift can be highly variable and dependent on solvent and concentration.
-
Aromatic Protons: Three distinct signals in the aromatic region (6.5-8.5 ppm), each integrating to 1 proton.[7][8] The substitution pattern will lead to a complex splitting pattern.
-
¹³C NMR: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Expected Signals:
-
Acetamide CH₃: An upfield signal (around 25 ppm).
-
Acetamide C=O: A downfield signal (around 168-172 ppm).
-
Aromatic Carbons: Six signals in the aromatic region (120-150 ppm).[8] Carbons attached to electronegative atoms or groups (Cl, N, CF₃) will have distinct chemical shifts. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
Trifluoromethyl Carbon: A signal in the aromatic region, split into a quartet by the attached fluorine atoms.
-
¹⁹F NMR: The Fluorine Signature
¹⁹F NMR is highly sensitive and provides a clear signal for the trifluoromethyl group.[9]
-
Expected Signal: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. The chemical shift will be characteristic of a trifluoromethyl group attached to an aromatic ring (typically around -60 to -65 ppm relative to CFCl₃).[9][10][11]
Part 2: Two-Dimensional NMR Spectroscopy
2D NMR techniques are crucial for establishing the connectivity between atoms, thereby piecing together the molecular puzzle.[12][13][14]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[15] In our target molecule, COSY will reveal the coupling between the aromatic protons, helping to assign their relative positions on the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbons to which they are directly attached.[15] This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds.[15] This is particularly powerful for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For instance, HMBC can show a correlation from the amide proton to the carbonyl carbon and the aromatic carbon at the 1-position, and from the methyl protons to the carbonyl carbon.
Predicted NMR Data Summary
The following tables summarize the expected chemical shifts for this compound. These are predictive values and may vary slightly based on experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ | ~2.2 | Singlet | 3H |
| NH | ~8.5 | Broad Singlet | 1H |
| Aromatic H | 7.5 - 8.5 | Multiplets | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ | ~24 |
| C=O | ~169 |
| Aromatic C-H | 120 - 135 |
| Aromatic C-Cl | 128 - 135 |
| Aromatic C-N | 135 - 140 |
| Aromatic C-CF₃ | 125 - 130 (quartet) |
| CF₃ | ~123 (quartet) |
Experimental Protocol
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good starting point for general solubility, while DMSO-d₆ can be useful for observing exchangeable protons like the amide NH.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Set up and run 2D NMR experiments: COSY, HSQC, and HMBC. Optimize acquisition parameters (e.g., number of scans, relaxation delays) based on the sample concentration.
Data Analysis and Interpretation: A Step-by-Step Guide
-
¹H NMR Analysis:
-
Confirm the presence of the methyl singlet, the broad amide singlet, and the three aromatic protons.
-
Analyze the splitting patterns of the aromatic protons to deduce their coupling relationships.
-
-
¹³C NMR Analysis:
-
Identify the methyl and carbonyl carbons.
-
Count the number of aromatic signals to confirm the presence of six unique aromatic carbons.
-
Observe the characteristic quartet for the trifluoromethyl carbon.
-
-
¹⁹F NMR Analysis:
-
Confirm the presence of a single peak corresponding to the CF₃ group at the expected chemical shift.
-
-
2D NMR Analysis:
-
COSY: Trace the correlations between the aromatic protons to establish their connectivity.
-
HSQC: Correlate the aromatic proton signals to their directly attached carbon signals.
-
HMBC:
-
Look for a correlation from the methyl protons to the carbonyl carbon.
-
Identify correlations from the amide proton to the carbonyl carbon and the aromatic carbon at the attachment point.
-
Use correlations from the aromatic protons to the surrounding carbons (including quaternary carbons) to confirm the substitution pattern.
-
-
Conclusion: A Self-Validating Approach to Structural Confirmation
By systematically applying a suite of 1D and 2D NMR experiments, a self-validating dataset can be generated to unequivocally confirm the structure of this compound. The congruence between the expected spectral data, based on established chemical shift principles, and the acquired experimental data provides a high degree of confidence in the assigned structure. This rigorous approach is indispensable in research and development settings where absolute structural certainty is paramount.
References
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Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]
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National Institutes of Health. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Introduction
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide is an aromatic amide with potential applications in medicinal chemistry, exhibiting antimicrobial and anti-inflammatory properties.[1] As with any compound intended for therapeutic or other applications where its concentration in biological matrices needs to be monitored, the development of specific and reliable analytical methods is paramount. Immunoassays, prized for their high throughput and sensitivity, are often a method of choice. However, a critical aspect of immunoassay validation is the assessment of cross-reactivity, which defines the ability of the assay's antibodies to distinguish between the target analyte and other structurally similar compounds.[2]
This guide provides a comprehensive framework for conducting cross-reactivity studies for this compound. We will delve into the theoretical underpinnings of cross-reactivity, propose a panel of potential cross-reactants based on likely metabolic pathways and synthetic precursors, and provide detailed experimental protocols for both immunoassay-based screening and confirmatory analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Significance of Cross-Reactivity in Drug Development
Identifying Potential Cross-Reactants
A robust cross-reactivity panel should include compounds that are likely to be present in a sample alongside the parent compound. For this compound, we can logically predict several classes of potential cross-reactants.
Predicted Metabolic Pathways
The metabolism of aromatic amides and anilines is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][5][6][7] Based on studies of analogous compounds, two major metabolic pathways are anticipated for this compound:
-
N-deacetylation: The hydrolysis of the amide bond to yield 2-chloro-4-(trifluoromethyl)aniline. This is a common metabolic route for acetanilide derivatives.
-
Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring. The position of hydroxylation is influenced by the existing substituents.
The interplay of these pathways can lead to a number of metabolites. The trifluoromethyl group is generally metabolically stable, but the chloro and acetyl groups, and the aromatic ring itself, are sites for biotransformation.
Proposed Panel of Potential Cross-Reactants
Based on predicted metabolism and potential synthetic impurities, the following compounds are recommended for inclusion in a cross-reactivity panel for this compound:
| Compound Name | Structure | Rationale for Inclusion |
| Parent Compound | This compound | |
| Primary Metabolite (Deacetylated) | 2-chloro-4-(trifluoromethyl)aniline | |
| Potential Hydroxylated Metabolites | Various isomers (e.g., 5-hydroxy-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide) | |
| Synthetic Precursor | 4-Chloro-2-(trifluoromethyl)aniline | |
| Structurally Related Compound | N-[4-(trifluoromethyl)phenyl]acetamide | |
| Structurally Related Compound | N-(2-chlorophenyl)acetamide | |
| Negative Control | Aniline |
Experimental Design for Cross-Reactivity Assessment
A two-tiered approach is recommended for a thorough cross-reactivity assessment: an initial screen using a competitive immunoassay, followed by confirmatory analysis and quantification using a highly specific method like LC-MS/MS.
Tier 1: Competitive ELISA for Cross-Reactivity Screening
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common format for the detection of small molecules. In this format, the potential cross-reactant competes with a labeled version of the target analyte for a limited number of antibody binding sites. The degree of cross-reactivity is determined by comparing the concentration of the cross-reactant required to cause a 50% reduction in signal (IC50) to the IC50 of the parent compound.
Experimental Workflow for Competitive ELISA
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A Comparative Guide to N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Kinase Inhibition
The acetamide moiety, particularly when combined with a trifluoromethylphenyl group, is a well-established scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate group to specific substrate molecules. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.
This guide focuses on N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide, a compound belonging to this promising class of molecules. While direct experimental data for this specific compound is limited in publicly available literature, its structural similarity to known potent kinase inhibitors allows for a predictive comparison and highlights its potential as a subject for further investigation.
Predicted Target and Mechanism of Action
Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is predicted to function as a c-KIT kinase inhibitor . The c-KIT proto-oncogene encodes a receptor tyrosine kinase (RTK) that is crucial for the development and function of various cell types. Gain-of-function mutations in the c-KIT gene are a primary driver in several cancers, most notably gastrointestinal stromal tumors (GISTs).
The predicted mechanism of action involves the binding of this compound to the ATP-binding pocket of the c-KIT kinase domain. This competitive inhibition prevents the binding of ATP, thereby blocking the autophosphorylation and activation of the kinase and its downstream signaling cascades that promote cell proliferation and survival.
Below is a diagram illustrating the c-KIT signaling pathway and the proposed point of inhibition.
Caption: The c-KIT signaling pathway and the inhibitory action of this compound.
Comparative Analysis of Inhibitory Potency
To objectively assess the potential performance of this compound, we will compare it with established c-KIT inhibitors and a closely related analog for which experimental data is available.
Data for a Close Structural Analog:
A compelling point of comparison is the compound 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) . This molecule shares the key chloro-trifluoromethyl-phenyl acetamide moiety with our target compound and has been identified as a potent inhibitor of wild-type c-KIT kinase.
Established c-KIT Inhibitors for Comparison:
-
Imatinib: A first-line treatment for GIST, Imatinib is a multi-kinase inhibitor that targets c-KIT, PDGFR, and Bcr-Abl.[1][2][3][4][5]
-
Sunitinib: Used in patients who develop resistance to Imatinib, Sunitinib is another multi-targeted receptor tyrosine kinase inhibitor.[1][6][7][8]
-
Sorafenib: A multi-kinase inhibitor with activity against c-KIT, VEGFR, and PDGFR.[9][10][11][12][13]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for these compounds against wild-type c-KIT. A lower IC50 value indicates greater potency.
| Compound | c-KIT (wild-type) IC50 (nM) | Reference(s) |
| This compound | Data not available | |
| CHMFL-KIT-64 (Analog) | 4 | |
| Imatinib | ~100 | [1][2][3] |
| Sunitinib | 80 | [6][7] |
| Sorafenib | 58 - 68 | [9][10][13] |
Note: IC50 values can vary depending on the specific assay conditions.
The data for the analog, CHMFL-KIT-64, suggests that the this compound scaffold has the potential for high potency against c-KIT, potentially exceeding that of established inhibitors like Imatinib and Sunitinib. The structural differences between the target compound and CHMFL-KIT-64 would likely influence its binding affinity and selectivity, highlighting the need for direct experimental validation.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key experiments used to characterize kinase inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the IC50 of a compound against a purified kinase using a luminescence-based assay that measures ATP consumption.
Caption: Workflow for a biochemical kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations. Further dilute these stocks in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the purified recombinant c-KIT enzyme and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compound or vehicle control (DMSO) to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a reagent that chelates Mg2+, a necessary cofactor for kinase activity.
-
Signal Generation: Add a detection reagent containing an enzyme that converts the ADP produced during the kinase reaction back to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and plot the results against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (GI50 Determination)
This protocol measures the effect of an inhibitor on the growth and viability of cancer cells that are dependent on the target kinase.
Caption: Workflow for a cell-based proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a c-KIT-dependent cell line (e.g., GIST-T1) at a suitable density in a 96-well plate.
-
Cell Adhesion: Incubate the plate overnight to allow the cells to adhere.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the MTT to purple formazan crystals.
-
Formazan Development: Incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control and determine the GI50 (the concentration that inhibits cell growth by 50%).
Conclusion and Future Directions
While direct experimental evidence for the inhibitory activity of this compound is not yet widely available, the potent anti-c-KIT activity of its close structural analog, CHMFL-KIT-64, provides a strong rationale for its investigation as a kinase inhibitor. The comparative data presented in this guide suggest that this compound could exhibit high potency, potentially surpassing that of some established drugs.
Future research should focus on:
-
Direct experimental validation: Performing biochemical and cell-based assays to determine the IC50 and GI50 values of this compound against c-KIT and a panel of other kinases to assess its potency and selectivity.
-
Structure-activity relationship studies: Synthesizing and testing additional analogs to optimize potency and selectivity.
-
In vivo efficacy studies: Evaluating the anti-tumor activity of promising compounds in animal models of GIST or other c-KIT-driven cancers.
This comprehensive guide provides a solid foundation for researchers and drug development professionals to understand the potential of this compound as a kinase inhibitor and to design further experiments to fully characterize its therapeutic potential.
References
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Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors - PMC - NIH. (URL: [Link])
-
Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (URL: [Link])
-
Imatinib Mesylate (STI571) | CAS:220127-57-1 | Abl/c-kit/PDGFR inhibitor - BioCrick. (URL: [Link])
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A Comparative Guide to N-Substituted Phenylacetamides: Synthesis, Properties, and Biological Activities
N-substituted phenylacetamides represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their core structure, featuring a phenylacetamide moiety with a variable substituent on the amide nitrogen, serves as a privileged scaffold for the development of a wide array of therapeutic agents. This guide provides an in-depth technical comparison of various N-substituted phenylacetamides, delving into their synthesis, chemical properties, and diverse biological activities. The information presented herein, supported by experimental data and protocols, is intended to be a valuable resource for researchers, scientists, and drug development professionals.
Synthetic Strategies for N-Substituted Phenylacetamides
The synthesis of N-substituted phenylacetamides is typically achieved through the formation of an amide bond between a phenylacetic acid derivative and a primary or secondary amine. Several synthetic routes have been established, with the choice of method often depending on the desired substituents and the required reaction conditions.
A common and straightforward approach involves the acylation of a substituted aniline with chloroacetyl chloride. This two-step process begins with the formation of an N-chloroacetylated intermediate, which is then subjected to further modifications. For instance, a subsequent nucleophilic substitution with an azole can yield N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides[1].
A general workflow for this synthetic approach is illustrated below:
Caption: General synthetic workflow for N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides.
Another prevalent method is the direct amidation of phenylacetic acid with an appropriate amine, often facilitated by a coupling agent to enhance reaction efficiency. Continuous flow synthesis has also been explored as a modern and efficient technique for the production of N-phenylacetamides[2].
Experimental Protocol: General Synthesis of N-substituted Phenylacetamides[3]
This protocol outlines a general procedure for the synthesis of N-substituted phenylacetamides from a substituted aniline and chloroacetyl chloride.
Materials:
-
Substituted aniline (0.02 mol)
-
Chloroacetyl chloride (0.02 mol)
-
Glacial acetic acid
-
Saturated sodium acetate solution
-
Ethanol
-
Water
Procedure:
-
Dissolve the substituted aniline (0.02 mol) in 60 mL of glacial acetic acid and a saturated solution of sodium acetate.
-
In a fume hood, add chloroacetyl chloride (0.02 mol) dropwise to the reaction mixture.
-
Stir the reaction for 1 hour.
-
Pour the resulting precipitate into ice-cold water.
-
Recover the crude product by filtration.
-
Wash the product with a very dilute solution of glacial acetic acid.
-
Recrystallize the product from a mixture of ethanol and water to obtain the pure N-substituted phenylacetamide.
Physicochemical and Spectroscopic Properties
The physicochemical properties of N-substituted phenylacetamides, such as melting point, boiling point, and solubility, are significantly influenced by the nature of the substituent on the nitrogen atom and the phenyl ring. For instance, the parent compound, N-phenylacetamide, is a white crystalline powder with a melting point of 113-115 °C and is slightly soluble in water but very soluble in ethanol and acetone[3][4].
Spectroscopic techniques are indispensable for the structural elucidation and characterization of these compounds.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of N-substituted phenylacetamides.
¹H NMR Spectroscopy: The proton NMR spectra of N-substituted phenylacetamides typically show characteristic signals for the aromatic protons, the methylene protons of the acetyl group, and the protons of the N-substituent. For example, in 2-(1H-imidazol-1-yl)-N-phenylacetamide, a singlet for the NH proton of the amide group is observed around 10.78 ppm, and the methylene protons appear as a singlet at 5.10 ppm[1].
Infrared (IR) Spectroscopy: The IR spectra provide crucial information about the functional groups present. A strong absorption band corresponding to the C=O stretching of the amide group is typically observed in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of secondary amides appears as a characteristic band around 3230-3300 cm⁻¹[1].
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.
Experimental Protocol: Spectroscopic Characterization[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the N-substituted phenylacetamide in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. Use tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent disk using a hydraulic press.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
Comparative Biological Activities
N-substituted phenylacetamides exhibit a remarkable diversity of biological activities, which are highly dependent on the nature and position of the substituents on both the phenyl ring and the amide nitrogen.
Anticonvulsant Activity
A significant area of investigation for N-substituted phenylacetamides is their potential as anticonvulsant agents[5][6]. The amide group is considered an important pharmacophore for anticonvulsant activity[1]. Structure-activity relationship (SAR) studies have revealed that modifications to the imide/amide fragment can significantly affect anticonvulsant efficacy[5]. For instance, a series of N-(phenylacetyl)trifluoromethanesulfonamides showed significant activity against maximal electroshock (MES)- and subcutaneous pentylenetetrazol (scMet)-induced seizures[6].
Table 1: Anticonvulsant Activity of Selected N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives [5]
| Compound | MES Screen (0.5 h) - Dose (mg/kg) | MES Screen (4 h) - Dose (mg/kg) |
| 14 | Inactive | 100 |
| 16 | Inactive | 100 |
| 18 | Inactive | 100 |
| 19 | 300 | 100 |
| 20 | Inactive | 100 |
| 24 | 100 | Inactive |
Antimicrobial Activity
Many N-substituted phenylacetamide derivatives have demonstrated promising antimicrobial properties against a range of bacterial and fungal strains[1][7][8]. The biological activity of these compounds is influenced by the substituents on the phenyl ring, with lipophilicity playing a key role in their ability to penetrate microbial cell membranes[7][8]. For example, N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides were found to be highly active due to their increased lipophilicity[7][8].
In a study of N-phenylacetamide derivatives containing 4-arylthiazole moieties, several compounds showed promising in vitro antibacterial activity against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo)[9].
Table 2: Antibacterial Activity of Selected N-phenylacetamide Derivatives against Xoo [9]
| Compound | R | Inhibition Rate (%) at 100 µg/mL |
| A1 | 4-F | 55.3 ± 2.5 |
| A4 | 4-Cl | 48.2 ± 2.1 |
| A7 | 4-Br | 41.7 ± 1.8 |
| A10 | 3-CF₃ | 62.8 ± 3.0 |
| A12 | H | 35.6 ± 1.5 |
Anti-inflammatory Activity
N-substituted phenylacetamides have also been investigated for their anti-inflammatory potential[10][11][12]. N-(2-hydroxy phenyl) acetamide, for example, has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α and reduce oxidative stress in a rat model of arthritis[11].
Sigma Receptor Binding Affinity
Certain N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have been synthesized and evaluated as ligands for sigma (σ) receptors, which are implicated in various central nervous system disorders[13][14]. The substitution pattern on the phenylacetamide aromatic ring significantly influences the binding affinity and selectivity for σ₁ and σ₂ receptors[13].
Table 3: Sigma Receptor Binding Affinity of N-(1-benzylpiperidin-4-yl)phenylacetamide Derivatives [13][15]
| Compound | Substitution on Phenylacetamide Ring | σ₁ Receptor Affinity (Ki, nM) | σ₂ Receptor Affinity (Ki, nM) | Selectivity (σ₂/σ₁) |
| 1 | Unsubstituted | 3.90 | 240 | 61.5 |
| 11 | 2-Fluoro | 3.56 | 667 | 187.4 |
| General Trend | 3-Substituted Analogues | Higher Affinity | Higher Affinity | Variable |
| General Trend | Halogen Substituted Analogues | Similar Affinity | Increased Affinity | Decreased |
| General Trend | Electron-Donating Group (OH, OMe, NH₂) | Moderate Affinity | Weak or Negligible Affinity | Increased |
Structure-Activity Relationships (SAR)
The extensive research on N-substituted phenylacetamides has led to the elucidation of key structure-activity relationships that guide the design of more potent and selective compounds.
Key SAR Insights:
-
Anticonvulsant Activity: The nature of the amide/imide fragment is crucial for activity[5].
-
Antimicrobial Activity: Lipophilic and electron-withdrawing substituents on the phenyl ring generally enhance antibacterial activity[7][8][9]. For instance, a 4-fluoro substitution on the phenyl ring was found to be most beneficial for antibacterial activity against certain plant pathogens[9].
-
Sigma Receptor Binding:
-
Substitutions at the 3-position of the phenylacetamide ring generally lead to higher affinity for both σ₁ and σ₂ receptors[13][15].
-
Halogen substitution on the aromatic ring tends to increase affinity for σ₂ receptors[13].
-
Electron-donating groups often result in moderate affinity for σ₁ receptors and weak or negligible affinity for σ₂ receptors[13].
-
Conclusion
N-substituted phenylacetamides constitute a valuable and versatile class of compounds with a broad spectrum of biological activities. The ability to readily modify their structure through various synthetic strategies allows for the fine-tuning of their physicochemical and pharmacological properties. The comparative data and structure-activity relationships presented in this guide underscore the importance of substituent effects in dictating the biological profile of these molecules. Further exploration of this chemical space holds significant promise for the discovery of novel therapeutic agents with improved efficacy and safety profiles.
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Safety Operating Guide
Mastering the Final Step: A Comprehensive Guide to the Proper Disposal of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
For Immediate Reference: Treat N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide as a hazardous chemical waste. Its disposal must strictly adhere to local, regional, and national regulations. This guide provides a detailed framework for its safe handling and disposal in a laboratory setting.
Researchers, scientists, and drug development professionals are tasked with the critical responsibility of managing the entire lifecycle of chemical reagents. This duty of care extends significantly to the final, and arguably most critical, phase: disposal. The improper disposal of specialized chemical compounds like this compound not only poses a direct threat to personnel safety but also carries the risk of long-term environmental contamination.
This guide, designed for the discerning scientific professional, offers a comprehensive, step-by-step protocol for the proper disposal of this compound. As a Senior Application Scientist, the causality behind each procedural step is explained to ensure a deep, working understanding of the necessary safety and logistical operations.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated organic compound, a classification that immediately dictates specific handling and disposal pathways.
Key Hazard Information:
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [1][2][3] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [1][2][3] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [2][3] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | [2][3] |
The presence of both chlorine and a trifluoromethyl group firmly places this compound in the category of halogenated organic waste. Furthermore, the trifluoromethyl group designates it as a per- and polyfluoroalkyl substance (PFAS), often referred to as "forever chemicals" due to their persistence in the environment.[4][5][6] This dual classification necessitates a conservative and compliant disposal strategy.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is a self-validating system designed to ensure safety and regulatory compliance at every stage of the disposal process.
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent accidental exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[7]
-
Eye Protection: Safety glasses or goggles are essential to protect against splashes that can cause serious eye irritation.[7]
-
Protective Clothing: A flame-retardant and chemical-resistant lab coat should be worn to shield skin and clothing from spills.
-
Respiratory Protection: All handling of this substance for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[7]
Step 2: Waste Segregation - The Cornerstone of Proper Disposal
The principle of waste segregation is fundamental to safe and compliant laboratory practice. Due to its chemical nature, this compound waste must be segregated as follows:
-
Halogenated Organic Waste: This compound must be collected in a designated, clearly labeled container for halogenated organic waste.[7] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
Solid vs. Liquid Waste: Collect solid waste, such as the compound itself or contaminated consumables (e.g., weigh boats, pipette tips), in a separate container from any liquid waste streams.
-
Original Containers: Whenever possible, store the waste in its original container, ensuring the label is intact and legible. If the original container is not available, use a compatible, properly labeled container.
Step 3: Waste Collection and Storage - Ensuring Containment
Proper collection and storage of the segregated waste are crucial to prevent accidental release.
-
Container Labeling: The waste container must be clearly and accurately labeled with the full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas. The date of accumulation should also be clearly marked.
-
Container Integrity: Use containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.
-
Storage Location: Store the waste container in a designated, secure area that is accessible only to authorized personnel. The storage area should be cool, dry, and well-ventilated.
Step 4: Final Disposal - The Professional Handover
The final disposal of this compound must be conducted by a licensed and reputable chemical waste disposal contractor.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.[7] They will have established procedures and approved contractors for this purpose.
-
Provide Full Disclosure: When arranging for pickup, provide the full chemical name and any other required information to the waste disposal personnel to ensure they can handle and transport the waste safely and in compliance with all regulations.
-
Recommended Disposal Method: The recommended disposal method for halogenated organic compounds, including PFAS, is high-temperature incineration in a permitted hazardous waste incinerator.[4][5] This method is designed to break the strong carbon-fluorine bonds and destroy the compound. Other options, such as placement in a hazardous waste landfill or deep well injection, may be permissible under current guidelines but are generally considered less preferable as they do not destroy the "forever chemicals."[4][8]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Planning for the Unexpected
In the event of a spill or accidental release, immediate and appropriate action is critical to mitigate risks.
-
Minor Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.
-
Major Spills: In the case of a large spill, evacuate the area immediately and alert your institution's EHS or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Trustworthiness Through Self-Validation
The protocols outlined in this guide are designed to be a self-validating system. By adhering to the principles of hazard identification, proper segregation, secure containment, and professional disposal, you create a chain of custody for the waste that is both safe and fully compliant with regulatory standards. Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific waste management policies as the primary sources of information.
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Personal protective equipment for handling N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
An Application Scientist's Guide to Personal Protective Equipment for Handling N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The compound this compound is a halogenated and fluorinated acetamide derivative that requires meticulous handling. This guide moves beyond a simple checklist, providing a procedural and logistical framework grounded in established safety principles. Here, we will dissect the compound's hazard profile to build a comprehensive personal protective equipment (PPE) and handling strategy, ensuring both personal safety and data integrity.
Hazard Profile Analysis: The "Why" Behind the Precautions
Understanding the specific risks associated with this compound is the critical first step in defining an appropriate safety protocol. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that directly inform our PPE choices.[1][2][3]
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of its dust or aerosols.[4][5] The compound is a solid, which can mitigate aerosolization if handled carefully, but any fine powder presents an inhalation risk.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Hazard Statement | Citation(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1][3][6] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1][2][3][6] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [2][3][4][6] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation. | [3][4][6] |
Furthermore, during combustion, this compound can decompose to release highly toxic and irritating gases, including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen fluoride.[4] This underscores the need for proper storage away from ignition sources and appropriate fire safety measures.
The Hierarchy of Controls: A Foundational Safety Principle
Before we even consider PPE, it is crucial to implement more effective safety measures. The "Hierarchy of Controls" is a system that prioritizes risk-mitigation strategies from most to least effective. PPE is always the last line of defense.
Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.
For this compound, this means:
-
Engineering Controls : All handling of this compound must occur within a certified chemical fume hood to control airborne dust and vapors.[5][7] An eyewash station and safety shower must be immediately accessible.[5][8]
-
Administrative Controls : Standard Operating Procedures (SOPs) for handling this specific chemical must be written and understood by all personnel. Areas where this chemical is stored and used should be clearly marked. Never work alone.
Mandated Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls are in place, the correct PPE provides the final, essential barrier against exposure. The selection of PPE must directly address the hazards identified in Section 1.
Table 2: PPE Selection Guide for Handling this compound
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required |
| Weighing & Preparing Solutions (in Fume Hood) | Chemical splash goggles | Double-gloving with nitrile gloves | Chemical-resistant lab coat | Required if dust is generated (N95 minimum) |
| Conducting Reactions & Purifications | Chemical splash goggles and face shield | Double-gloving with nitrile gloves | Chemical-resistant lab coat | Use within a fume hood is mandatory |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over lab coat | NIOSH-approved respirator with appropriate cartridges |
Detailed PPE Rationale:
-
Eye and Face Protection : Due to the H319 "Causes serious eye irritation" classification, chemical splash goggles that form a seal around the eyes are mandatory.[1][4] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transfers or reaction work-ups.[5][9]
-
Hand Protection : The H315 "Causes skin irritation" warning necessitates robust hand protection.[4][6] Nitrile gloves provide a good barrier against incidental contact.[5] For extended work or when handling larger quantities, double-gloving is a prudent measure. Always inspect gloves for tears or degradation before use and remove them using the proper technique to avoid contaminating your skin.[9]
-
Body Protection : A chemical-resistant lab coat, buttoned completely, is required to protect against spills and contamination of personal clothing.[5] For large-scale operations, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection : The primary engineering control is the fume hood. However, the H335 "May cause respiratory irritation" classification means respiratory protection is crucial if dust can be generated, such as during weighing.[3][4] In these situations, a NIOSH-approved N95 particulate respirator is the minimum requirement.[5][9]
Procedural Blueprint for Safe Handling
A self-validating safety protocol involves not just having the right equipment, but using it correctly through established procedures.
Pre-Handling Checklist
-
Verify Fume Hood : Confirm the chemical fume hood has a current certification and the airflow is functioning correctly.
-
Locate Emergency Equipment : Ensure a clear path to the nearest safety shower and eyewash station.[5]
-
Inspect PPE : Check all PPE for damage, degradation, or contamination before donning.
-
Review SOPs : Mentally review the steps of your procedure and the specific safety requirements for this compound.
Step-by-Step Donning and Doffing of PPE
Donning (Putting On) Sequence:
-
Lab Coat : Don the lab coat and fasten it completely.
-
Inner Gloves : Put on the first pair of nitrile gloves.
-
Respirator (if needed) : Perform a seal check according to the manufacturer's instructions.
-
Goggles/Face Shield : Put on goggles, followed by a face shield if required.
-
Outer Gloves : Put on the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence (to prevent cross-contamination):
-
Outer Gloves : Remove the outer, most contaminated gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Face Shield/Goggles : Remove from the back of the head forward.
-
Lab Coat : Unbutton and peel off, turning the sleeves inside out.
-
Respirator (if worn) : Remove from the back of the head forward.
-
Inner Gloves : Remove the final pair of gloves as described in step 1.
-
Wash Hands : Immediately and thoroughly wash your hands with soap and water.[4][7]
Decontamination and Disposal Plan
Safe handling extends to the proper disposal of all materials that have come into contact with this compound.
-
Waste Disposal : All solid waste (contaminated gloves, weigh paper, pipette tips) and liquid waste must be disposed of in a clearly labeled hazardous waste container.[4] This container should be marked "Hazardous Waste: Chlorinated Organic Compound".[10] Do not pour any waste down the drain.[4][9]
-
Decontamination : Decontaminate all non-disposable equipment and work surfaces with an appropriate solvent (e.g., ethanol) followed by a thorough wash with soap and water.[5]
-
Contaminated Clothing : If clothing becomes contaminated, remove it immediately while under a safety shower and wash it separately before reuse.[4]
By integrating this comprehensive understanding of the compound's hazards with a structured approach to controls, PPE, and procedures, you can confidently and safely advance your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
